molecular formula C42H57ClN2O7 B11931837 N-PEG3-N'-(propargyl-PEG4)-Cy5

N-PEG3-N'-(propargyl-PEG4)-Cy5

カタログ番号: B11931837
分子量: 737.4 g/mol
InChIキー: MXPPWWDNHJQAKX-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a useful research compound. Its molecular formula is C42H57ClN2O7 and its molecular weight is 737.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C42H57ClN2O7

分子量

737.4 g/mol

IUPAC名

2-[2-[2-[2-[5-[3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethanol chloride

InChI

InChI=1S/C42H57N2O7.ClH/c1-6-23-46-27-31-50-33-34-51-32-29-48-25-21-44-38-17-13-11-15-36(38)42(4,5)40(44)19-9-7-8-18-39-41(2,3)35-14-10-12-16-37(35)43(39)20-24-47-28-30-49-26-22-45;/h1,7-19,45H,20-34H2,2-5H3;1H/q+1;/p-1

InChIキー

MXPPWWDNHJQAKX-UHFFFAOYSA-M

正規SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)CCOCCOCCO)C.[Cl-]

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a sophisticated, heterobifunctional molecule that integrates a cyanine (B1664457) 5 (Cy5) fluorophore with a polyethylene (B3416737) glycol (PEG) linker system. This molecule is specifically designed for advanced applications in bioconjugation, serving as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and facilitating covalent labeling of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its application, and visual representations of its role in key biological and chemical pathways.

Core Chemical and Physical Properties

This compound is characterized by its distinct functional ends: a propargyl group that serves as a reactive handle for click chemistry and a Cy5 fluorophore for sensitive detection. The intervening PEG chains (PEG3 and PEG4) enhance aqueous solubility and provide a flexible spacer arm.

General Properties
PropertyValueSource
CAS Number 2107273-06-1[1]
Molecular Formula C42H57ClN2O7[2]
Storage Conditions -20°C[2]
Spectral Properties

The spectral properties of this compound are dictated by the Cy5 fluorophore. While specific data for this exact conjugate is not publicly available, the following data from structurally similar Cy5-PEG conjugates provide a reliable approximation.

PropertyApproximate ValueSource
Excitation Maximum (λex) ~649 nm[3][4][5]
Emission Maximum (λem) ~667 nm[3][4][5]
Extinction Coefficient ~232,000 cm⁻¹M⁻¹[3][4][5]
Quantum Yield (Φ) Not directly available. For reference, Cy3 alkyne has a quantum yield of 0.31. Cyanine dyes' quantum yields can vary based on their environment.[6]
Solubility

The PEGylated nature of this molecule enhances its solubility in aqueous and organic solvents.

SolventSolubilitySource (from related molecules)
Water Soluble[4][5]
DMSO Soluble[3][4][5]
DMF Soluble[3][4][5]
DCM Soluble[3][4][5]

Key Applications and Experimental Protocols

The unique structure of this compound makes it a valuable tool in two primary areas: the construction of PROTACs for targeted protein degradation and the fluorescent labeling of azide-modified biomolecules via click chemistry.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7] this compound can serve as the linker component of a PROTAC, connecting the POI-binding ligand to the E3 ligase-binding ligand. The incorporated Cy5 fluorophore allows for the tracking and visualization of the PROTAC molecule.

Experimental Protocol: General Synthesis of a Fluorescent PROTAC using a PEG Linker

This protocol outlines a general strategy for synthesizing a PROTAC where this compound could be incorporated. This example assumes the POI ligand contains an azide (B81097) group for reaction with the propargyl group of the linker.

Materials:

  • POI ligand with an azide functional group.

  • E3 ligase ligand with a reactive handle (e.g., a primary amine).

  • This compound (or a derivative with a reactive group for the E3 ligase ligand, such as an NHS ester).

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Sodium ascorbate (B8700270).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended).

  • Solvents: Dimethylformamide (DMF), t-BuOH/H₂O.

  • Coupling reagents (if modifying the linker): HATU, DIPEA.

  • Purification supplies: Preparative HPLC.

Procedure:

  • Modification of the Linker (if necessary): If the Cy5-PEG-propargyl linker does not have a suitable reactive group for the E3 ligase ligand, it must first be modified. For example, if the linker has a terminal carboxylic acid, it can be activated to an NHS ester to react with an amine on the E3 ligase ligand.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide-functionalized POI ligand (1 equivalent) and this compound (1 equivalent) in a suitable solvent mixture such as t-BuOH/H₂O.[8]

    • Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in deionized water.

    • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

    • Add the CuSO₄ solution (typically 0.1 equivalents) to the reaction mixture, followed immediately by the sodium ascorbate solution (typically 0.5 equivalents).[9] If using a ligand like THPTA, pre-mix it with the CuSO₄ solution.

    • Stir the reaction at room temperature. Monitor the reaction progress by LC-MS.

  • Conjugation to E3 Ligase Ligand:

    • Once the click reaction is complete, the resulting POI-linker conjugate is purified, typically by preparative HPLC.

    • The purified conjugate is then reacted with the E3 ligase ligand. The specific reaction conditions will depend on the reactive groups being used (e.g., NHS ester and amine).

  • Final Purification: The final fluorescent PROTAC is purified by preparative HPLC to ensure high purity for biological assays.

Fluorescent Labeling via Click Chemistry

The propargyl group on this compound allows for its efficient and specific covalent attachment to any biomolecule that has been modified to contain an azide group. This is particularly useful for fluorescently labeling proteins, nucleic acids, or small molecules for imaging and tracking studies.

Experimental Protocol: Fluorescent Labeling of an Azide-Modified Protein

Materials:

  • Azide-modified protein of interest in a suitable buffer (e.g., PBS).

  • This compound.

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

  • Solvent: DMSO for dissolving the Cy5 linker.

  • Purification supplies: Size-exclusion chromatography or dialysis.

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare fresh aqueous stock solutions of CuSO₄, sodium ascorbate, and THPTA.

  • Click Reaction:

    • In a reaction tube, add the azide-modified protein solution.

    • Add the this compound stock solution. The molar excess of the dye will depend on the desired degree of labeling and should be optimized.

    • Add the THPTA solution (if used), followed by the CuSO₄ solution and finally the sodium ascorbate solution to initiate the reaction. A typical final concentration might be 1 mM CuSO₄, 5 mM sodium ascorbate, and 1 mM THPTA.

    • Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the unreacted dye and other small molecules from the labeled protein. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the Cy5 dye (at ~649 nm) and using their respective extinction coefficients.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key processes in which this compound is involved.

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Degradation Cellular Machinery POI Protein of Interest (POI) PROTAC Fluorescent PROTAC (containing Cy5 Linker) POI->PROTAC binds Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC binds Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Click_Chemistry Reactants Azide-modified Biomolecule This compound Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Reactants:azide->Product Reactants:propargyl->Product Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product catalyzes

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store at the recommended temperature of -20°C, protected from light and moisture.

For detailed safety information, refer to the SDS of related compounds such as propargylamine (B41283) and cyanine dyes.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer and the Cy5 fluorophore, enables the construction of sophisticated molecular probes and targeted therapeutics. The experimental protocols provided herein offer a starting point for the application of this reagent in the synthesis of fluorescent PROTACs and the specific labeling of biomolecules, paving the way for advanced studies in cellular imaging, proteomics, and drug development.

References

An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the bifunctional fluorescent linker, N-PEG3-N'-(propargyl-PEG4)-Cy5, for researchers, scientists, and professionals in drug development. This document details its chemical properties, core applications, and experimental protocols for its use in bioconjugation and proteolysis-targeting chimera (PROTAC) development.

Core Concepts and Chemical Structure

This compound is a versatile molecule that integrates a fluorescent dye (Cyanine 5), a polyethylene (B3416737) glycol (PEG) spacer, and a reactive propargyl group. This unique combination of moieties makes it an invaluable tool in chemical biology and drug discovery.

  • Cyanine 5 (Cy5): A fluorescent dye that emits in the far-red region of the spectrum, minimizing background fluorescence from biological samples.

  • PEG Spacer (PEG3 and PEG4): The hydrophilic polyethylene glycol chains (composed of 3 and 4 ethylene (B1197577) glycol units, respectively) enhance the solubility of the molecule in aqueous buffers and reduce non-specific binding.

  • Propargyl Group: A terminal alkyne functional group that enables covalent attachment to azide-modified molecules via a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2]

This molecule is particularly well-suited for applications requiring the fluorescent labeling of biomolecules and for the construction of PROTACs.[1][2][3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C42H57ClN2O7[2][5]
Molecular Weight 737.36 g/mol [2]
CAS Number 2107273-06-1[2]
Excitation Maximum (λex) ~649 nm[6][7]
Emission Maximum (λem) ~667 nm[6][7]
Solubility Soluble in DMSO, DMF, and DCM; low solubility in water[6]
Storage Temperature -20°C[5][6]

Key Applications and Experimental Workflows

The primary application of this compound is in bioconjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is widely used for the fluorescent labeling of various biomolecules, including proteins, nucleic acids, and lipids, as well as in the synthesis of PROTACs.

Role in PROTAC-Mediated Protein Degradation

In the context of PROTACs, this compound can be used as a fluorescently labeled linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. The Cy5 fluorophore allows for the tracking and quantification of the PROTAC's interaction with cells and its effect on protein degradation.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery PROTAC Fluorescent PROTAC (Target Ligand - Linker(Cy5) - E3 Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

PROTAC-mediated protein degradation workflow.
Experimental Workflow for Bioconjugation

The following diagram illustrates a typical workflow for the fluorescent labeling of an azide-modified biomolecule with this compound using a CuAAC reaction.

Bioconjugation_Workflow Start Start: Azide-modified Biomolecule Reagent_Prep Prepare Reagents: 1. This compound 2. Copper(II) Sulfate 3. Reducing Agent (e.g., Sodium Ascorbate) 4. Copper Ligand (e.g., TBTA or THPTA) Start->Reagent_Prep Reaction CuAAC Reaction: Incubate biomolecule with reagents Reagent_Prep->Reaction Purification Purification: Remove excess reagents (e.g., size exclusion chromatography, dialysis) Reaction->Purification Analysis Analysis: Confirm conjugation and purity (e.g., SDS-PAGE, mass spectrometry, fluorescence spectroscopy) Purification->Analysis End End: Fluorescently Labeled Biomolecule Analysis->End

Workflow for fluorescent labeling via CuAAC.

Experimental Protocols

The following is a generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to label an azide-modified biomolecule with this compound. This protocol may require optimization depending on the specific biomolecule and experimental conditions.

Preparation of Stock Solutions
  • Azide-Modified Biomolecule: Prepare a stock solution of the azide-modified biomolecule (e.g., protein, oligo) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration will depend on the specific molecule.

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.

  • Sodium Ascorbate (B8700270): Prepare a 100 mM stock solution in deionized water. This solution should be made fresh for each experiment as it is prone to oxidation.

  • Copper Ligand (e.g., THPTA or TBTA): Prepare a 50 mM stock solution in DMSO or water, depending on the ligand's solubility. The ligand helps to stabilize the Cu(I) oxidation state and accelerates the reaction.

CuAAC Reaction Protocol

This protocol is for a final reaction volume of 500 µL. The final concentrations of the reactants can be adjusted as needed.

  • In a microcentrifuge tube, combine the following in the order listed:

    • Azide-modified biomolecule to a final concentration of 20-100 µM.

    • Buffer to bring the volume to 432.5 µL.

  • Add 10 µL of the 5 mM this compound stock solution (final concentration: 100 µM, a 1- to 5-fold excess over the biomolecule is recommended).

  • Prepare a premix of the copper catalyst: combine 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand.

  • Add the 7.5 µL of the copper/ligand premix to the reaction tube. This results in a final copper concentration of 100 µM and a ligand concentration of 500 µM.

  • Initiate the reaction by adding 50 µL of freshly prepared 100 mM sodium ascorbate (final concentration: 10 mM).

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.

Purification and Analysis of the Labeled Biomolecule
  • Purification: Following the incubation, the fluorescently labeled biomolecule should be purified from the excess reagents. Common methods include:

    • Size Exclusion Chromatography (SEC): Effective for separating larger biomolecules from smaller reaction components.

    • Dialysis or Buffer Exchange: Suitable for removing small molecules from macromolecular products.

    • Ethanol or Acetone Precipitation: Can be used for precipitating labeled oligonucleotides or DNA.[8]

  • Analysis: The success of the conjugation and the purity of the final product can be assessed by:

    • SDS-PAGE: For proteins, a fluorescent band corresponding to the molecular weight of the protein should be visible under a fluorescence imager.

    • Mass Spectrometry: To confirm the covalent addition of the fluorescent linker.

    • UV-Vis and Fluorescence Spectroscopy: To quantify the degree of labeling by measuring the absorbance of the biomolecule and the Cy5 dye.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its combination of a bright, far-red fluorophore, a solubilizing PEG spacer, and a click-reactive propargyl group makes it highly suitable for a range of applications, from fluorescently labeling biomolecules for imaging and analysis to constructing sophisticated molecules like PROTACs for targeted protein degradation. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this reagent in a variety of research and development settings.

References

Technical Guide: Synthesis and Characterization of N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of the synthesis, purification, and characterization of the bifunctional fluorescent probe, N-PEG3-N'-(propargyl-PEG4)-Cy5. This molecule incorporates a highly fluorescent cyanine (B1664457) 5 (Cy5) dye, a terminal propargyl group for bioorthogonal "click" chemistry conjugation, and two distinct polyethylene (B3416737) glycol (PEG) linkers to enhance solubility and reduce steric hindrance. The detailed protocols outlined herein are intended to enable researchers to successfully synthesize and validate this versatile probe for applications in bio-imaging, targeted drug delivery, and proteomics.

Introduction

The convergence of bioorthogonal chemistry and advanced fluorescence imaging has created a demand for sophisticated molecular probes. This compound is designed to meet this demand. Its propargyl functional group allows for covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The Cy5 fluorophore offers intense, far-red fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues. The hydrophilic PEG linkers (PEG3 and PEG4) improve aqueous solubility and provide a flexible spacer arm to minimize interaction between the dye and the target biomolecule.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a convergent, multi-step pathway. The core strategy involves the synthesis of an asymmetric amine-PEG linker which is then conjugated to a commercially available activated Cy5 dye.

Synthetic Workflow Diagram

The overall synthetic process is depicted in the workflow diagram below.

G start_mat Starting Materials: 1. Boc-NH-PEG3-COOH 2. Propargyl-PEG4-Amine 3. Cy5-NHS Ester intermediate1 Intermediate 1: Boc-NH-PEG3-N'-(propargyl-PEG4) start_mat->intermediate1 Step 1: Amide Coupling (EDC, NHS) intermediate2 Intermediate 2: NH2-PEG3-N'-(propargyl-PEG4) intermediate1->intermediate2 Step 2: Boc Deprotection (TFA) final_product Final Product: This compound intermediate2->final_product Step 3: NHS Ester Reaction (DIPEA, DMSO) purification HPLC Purification final_product->purification Purification characterization Characterization: - Mass Spectrometry - UV-Vis Spectroscopy - HPLC Analysis purification->characterization Final QC

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Boc-NH-PEG3-N'-(propargyl-PEG4)
  • Reagents & Materials:

    • Boc-NH-PEG3-COOH (1.0 eq)

    • Propargyl-PEG4-Amine (1.1 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq)

    • N-hydroxysuccinimide (NHS, 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Boc-NH-PEG3-COOH (1.0 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.

    • Add Propargyl-PEG4-Amine (1.1 eq) dissolved in a minimal amount of anhydrous DCM.

    • Allow the reaction to proceed at room temperature for 16 hours.

    • Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, gradient of methanol (B129727) in DCM) to yield the pure intermediate.

Step 2: Boc Deprotection to Yield NH2-PEG3-N'-(propargyl-PEG4)
  • Reagents & Materials:

    • Boc-NH-PEG3-N'-(propargyl-PEG4) (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Monitor deprotection by LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure (co-evaporate with DCM several times) to yield the amine salt.

    • Use the crude product directly in the next step without further purification.

Step 3: Conjugation with Cy5-NHS Ester
  • Reagents & Materials:

    • NH2-PEG3-N'-(propargyl-PEG4) (from Step 2, 1.2 eq)

    • Cy5-NHS Ester (1.0 eq)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • N,N-Diisopropylethylamine (DIPEA, 5.0 eq)

  • Procedure:

    • Dissolve Cy5-NHS Ester (1.0 eq) in anhydrous DMSO.

    • In a separate vial, dissolve the amine intermediate from Step 2 (1.2 eq) in anhydrous DMSO and add DIPEA (5.0 eq) to neutralize the TFA salt and act as a base.

    • Add the amine solution dropwise to the Cy5-NHS ester solution with gentle stirring.

    • Protect the reaction from light and stir at room temperature for 4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, the crude product is ready for purification.

Step 4: Purification by RP-HPLC
  • Instrumentation & Conditions:

    • Column: Preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A time-dependent gradient from 5% to 95% Mobile Phase B over 30-40 minutes.

    • Detection: Diode array detector (DAD) monitoring at the absorbance maximum of Cy5 (approx. 645 nm).

  • Procedure:

    • Dilute the crude reaction mixture from Step 3 with Mobile Phase A.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions corresponding to the major product peak.

    • Analyze fractions by LC-MS to confirm the presence of the desired product.

    • Pool the pure fractions and lyophilize to obtain the final product as a dark blue solid.

Characterization Data

The identity and purity of the final product, this compound, are confirmed by Mass Spectrometry, UV-Vis Spectroscopy, and Analytical HPLC.

Summary of Characterization Data
ParameterMethodExpected Value
Molecular WeightESI-MSCalculated [M+H]⁺: Value depends on the specific Cy5 core structure used
Max Absorption (λabs)UV-Vis Spectroscopy~646 nm
Max Emission (λem)UV-Vis Spectroscopy~662 nm
PurityAnalytical RP-HPLC≥95% (at 254 nm and 645 nm)

Note: The exact molecular weight must be calculated based on the precise chemical formula of the Cy5-NHS ester starting material, as multiple variants exist.

Application: Click Chemistry Conjugation

The terminal propargyl group enables the probe to be used in click chemistry reactions for labeling azide-modified biomolecules.

Click Chemistry Workflow Diagram

G probe This compound (Alkyne) reaction CuAAC 'Click' Reaction probe->reaction target Azide-Modified Biomolecule (e.g., Protein, DNA) target->reaction reagents Reagents: - Copper (II) Sulfate - Sodium Ascorbate reagents->reaction Catalyst product Cy5-Labeled Biomolecule reaction->product Covalent Bond Formation

Caption: Workflow for CuAAC-mediated labeling of a biomolecule.

An In-depth Technical Guide to the Application of N-PEG3-N'-(propargyl-PEG4)-Cy5 in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the functional role and mechanism of action of the bifunctional chemical linker, N-PEG3-N'-(propargyl-PEG4)-Cy5 , within the framework of Proteolysis Targeting Chimera (PROTAC) technology. While not a therapeutic agent itself, this molecule is a critical tool for the synthesis and evaluation of PROTACs. It incorporates a Cy5 fluorescent dye for tracking, polyethylene (B3416737) glycol (PEG) chains for optimizing physicochemical properties, and a propargyl group for facile conjugation to PROTAC components via click chemistry. This document elucidates the overarching mechanism of PROTAC-mediated protein degradation, details the specific contributions of this fluorescent linker, provides comprehensive experimental protocols for the synthesis and evaluation of the resulting PROTACs, and presents quantitative data in a structured format for clarity.

Introduction: The PROTAC Revolution

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a catalytic, event-driven mechanism of action.[1] Instead of merely blocking a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins entirely.[2][3]

A PROTAC is a heterobifunctional molecule composed of three key elements[3]:

  • A Warhead: A ligand that specifically binds to the target Protein of Interest (POI).

  • An E3 Ligase Ligand: A moiety that recruits a specific E3 ubiquitin ligase.

  • A Linker: A chemical bridge that connects the warhead and the E3 ligase ligand.

The linker is not merely a spacer; its composition and length are critical determinants of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to facilitate a productive ternary complex between the POI and the E3 ligase.[4][5]

The Role of this compound as a PROTAC Linker

The molecule this compound is a sophisticated, multi-functional linker designed for PROTAC synthesis and analysis.[6][7] Its "mechanism of action" is to enable the creation and study of a functional PROTAC.

  • Polyethylene Glycol (PEG) Units (PEG3 & PEG4): These hydrophilic chains are crucial for improving the physicochemical properties of the final PROTAC molecule. PROTACs are often large and lipophilic, leading to poor aqueous solubility and limited cell permeability. PEG linkers enhance solubility and can adopt folded conformations that shield polar surface area, which can improve membrane traversal.[4][8][9]

  • Propargyl Group (Alkyne): This terminal alkyne is a key functional handle for "click chemistry." Specifically, it allows for a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10][11] This enables the covalent attachment of the linker to a molecule containing an azide (B81097) group, such as a POI ligand or an E3 ligase ligand.

  • Cy5 Fluorophore: This cyanine (B1664457) dye is a powerful tool for research and diagnostics. It fluoresces in the far-red spectrum (excitation ~649 nm, emission ~667 nm), which allows for deep-tissue imaging with minimal autofluorescence from biological samples.[12][13] Incorporating Cy5 into the PROTAC linker enables direct visualization and quantification of the molecule in various assays, such as cellular uptake, localization, and target engagement studies.[14]

The Core Mechanism: PROTAC-Mediated Protein Degradation

The ultimate mechanism of action of a PROTAC synthesized using this compound is the targeted degradation of a specific protein. This process is catalytic and can be broken down into several key steps.[2][3][15]

  • Cellular Entry: The PROTAC crosses the cell membrane to enter the cytoplasm.

  • Ternary Complex Formation: Inside the cell, the PROTAC acts as a molecular bridge, simultaneously binding to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[5]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine (B10760008) residues on the surface of the POI.

  • Proteasomal Recognition: The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome.

  • Degradation: The proteasome unfolds and degrades the polyubiquitinated POI into small peptides.

  • Recycling: The PROTAC is then released and can bind to another POI and E3 ligase, initiating another cycle of degradation.

dot

PROTAC_Mechanism cluster_0 PROTAC Fluorescent PROTAC (with Cy5 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing the this compound linker.

PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the alkyne-containing linker to an azide-functionalized warhead (ligand for the POI).

dot

CUAAC_Workflow Linker This compound (Alkyne) Reaction Reaction in Solvent (e.g., DMSO/H2O) Linker->Reaction Warhead Azide-Functionalized Warhead (POI Ligand) Warhead->Reaction Catalyst CuSO4 + Reductant (e.g., Sodium Ascorbate) Catalyst->Reaction PROTAC Warhead-Linker-Cy5 Conjugate Reaction->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Final_PROTAC Purified Fluorescent PROTAC Purification->Final_PROTAC

Caption: Workflow for PROTAC synthesis using CuAAC click chemistry.

Materials:

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized POI ligand in DMSO.

    • Prepare a 20 mM stock solution of CuSO4 in deionized water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

    • (Optional) Prepare a 50 mM stock solution of THPTA in deionized water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized POI ligand (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of DMSO and water.

    • If using THPTA, pre-mix CuSO4 and THPTA in a 1:5 molar ratio before adding to the reaction mixture. Add the copper/ligand solution to the reaction tube to a final copper concentration of 0.1-0.25 mM.[1]

    • If not using a stabilizing ligand, add the CuSO4 solution to a final concentration of 1 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[1]

    • Vortex the mixture briefly.

    • Protect the reaction from light and allow it to proceed for 1-4 hours at room temperature. Reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, purify the resulting fluorescent PROTAC using reverse-phase high-performance liquid chromatography (HPLC).

    • Lyophilize the pure fractions to obtain the final product.

Western Blot for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cultured cells expressing the POI

  • Purified fluorescent PROTAC

  • Cell lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the fluorescent PROTAC (e.g., 1 nM to 10 µM) for a desired time period (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Re-probe the membrane with the loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Live-Cell Imaging for PROTAC Uptake and Localization

The Cy5 tag on the linker allows for direct visualization of the PROTAC in living cells.[2]

Materials:

  • Cells cultured in glass-bottom imaging dishes

  • Fluorescent PROTAC

  • Live-cell imaging medium

  • Confocal microscope with environmental control (37°C, 5% CO₂)

Protocol:

  • Cell Preparation:

    • Seed cells on glass-bottom dishes to achieve 60-70% confluency on the day of imaging.

  • PROTAC Treatment:

    • Replace the culture medium with pre-warmed live-cell imaging medium containing the desired concentration of the fluorescent PROTAC. Include a vehicle control.

  • Time-Lapse Microscopy:

    • Immediately place the dish onto the microscope stage.

    • Set up the imaging parameters, using a laser line appropriate for Cy5 (e.g., 640 nm) and a corresponding emission filter. Use the lowest laser power possible to minimize phototoxicity.[2]

    • Acquire images at regular intervals (e.g., every 10-30 minutes) for several hours to observe cellular uptake and distribution.

  • Image Analysis:

    • Use image analysis software to measure the fluorescence intensity within cells over time to quantify uptake kinetics.

    • Observe the subcellular localization of the fluorescent signal.

Quantitative Data Presentation

The efficacy of a PROTAC is typically assessed by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values, derived from Western blot data. Ternary complex formation can be quantified by biophysical assays like TR-FRET, providing values for affinity (Kd) and cooperativity (α).

Table 1: Illustrative PROTAC Performance Metrics

ParameterDescriptionIllustrative ValueAssay Method
DC₅₀ The concentration of PROTAC required to degrade 50% of the target protein after a defined time (e.g., 24h).25 nMWestern Blot
Dₘₐₓ The maximum percentage of protein degradation achievable with the PROTAC.>95%Western Blot
Kd (PROTAC-POI) Binding affinity of the PROTAC for the Protein of Interest.150 nMTR-FRET / FP
Kd (PROTAC-E3) Binding affinity of the PROTAC for the E3 Ligase.300 nMTR-FRET / FP
α (Cooperativity) A measure of the change in binding affinity of the PROTAC for one protein when the other is already bound. α > 1 indicates positive cooperativity.2.5TR-FRET

Note: These values are for illustrative purposes only and will vary depending on the specific POI, E3 ligase, and cell line.

Conclusion

This compound is a highly versatile chemical tool that significantly aids in the development and characterization of novel PROTACs. Its integrated PEG linker, click-chemistry handle, and fluorescent dye streamline the synthesis process and enable a suite of powerful analytical techniques to probe the mechanism of action of the resulting protein degraders. By understanding the principles of PROTAC technology and applying the detailed protocols outlined in this guide, researchers can effectively leverage this and similar reagents to advance the field of targeted protein degradation.

References

Technical Guide: Solubility and Stability of N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability characteristics of N-PEG3-N'-(propargyl-PEG4)-Cy5, a bifunctional linker incorporating a Cy5 fluorescent dye. Understanding these properties is critical for the successful design and execution of experiments in bioconjugation, drug delivery, and molecular imaging.

Core Properties of this compound

This compound is a molecule designed for click chemistry applications, featuring a terminal alkyne group for conjugation to azide-containing molecules. The inclusion of polyethylene (B3416737) glycol (PEG) linkers enhances its hydrophilicity, while the Cy5 dye allows for fluorescent tracking in the far-red spectrum.

Chemical Structure

The structure consists of a Cy5 core, flanked by two PEG chains of different lengths (PEG3 and PEG4). One PEG chain is terminated with a propargyl group (an alkyne), making it reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Solubility

The solubility of a fluorescent probe is a critical parameter for its application in biological systems, influencing its handling, formulation, and bioavailability. The PEGylated nature of this compound significantly enhances its solubility in aqueous buffers compared to the parent Cy5 dye.[1]

Qualitative Solubility

Based on its structure and data from suppliers of similar compounds, the following table summarizes the expected qualitative solubility of this compound.

SolventExpected SolubilityRationale
Water & Aqueous Buffers (e.g., PBS)SolubleThe hydrophilic PEG chains are designed to increase solubility in aqueous media.[2]
Dimethyl Sulfoxide (DMSO)SolubleA common polar aprotic solvent for dissolving cyanine (B1664457) dyes and PEGylated compounds.
Dimethylformamide (DMF)SolubleAnother common polar aprotic solvent suitable for cyanine dyes.
Dichloromethane (DCM)SolubleA moderately polar organic solvent.
EthanolSolubleA polar protic solvent in which many cyanine dyes exhibit good solubility.[2]
ChloroformSolubleA nonpolar organic solvent where PEGylated compounds can be soluble.
Quantitative Solubility Data
Experimental Protocol: Determining Aqueous Solubility (Kinetic Assay)

This protocol provides a high-throughput method to estimate the kinetic solubility of the compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plate (clear bottom)

  • Plate reader with absorbance measurement capabilities (nephelometer)

Procedure:

  • Prepare Stock Solution: Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS) to achieve a range of final compound concentrations. Ensure the final DMSO concentration is consistent across all wells and ideally below 1% (v/v) to minimize solvent effects.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Measurement: Measure the light scattering or turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., >750 nm).

  • Data Analysis: The solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the precipitation of the compound.

Below is a DOT script visualizing the kinetic solubility assay workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mg/mL Stock in DMSO serial_dilute Perform Serial Dilutions of Stock in Plate prep_stock->serial_dilute prep_plate Add Buffer to 96-well Plate prep_plate->serial_dilute incubate Incubate at Controlled Temperature (e.g., 2h at 25°C) serial_dilute->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Identify Concentration with Increased Turbidity measure->analyze result Determine Kinetic Solubility Limit analyze->result

Caption: Workflow for Kinetic Solubility Determination.

Stability

The stability of this compound is influenced by several factors, including light exposure (photostability), pH of the medium, and temperature.

Photostability

Cyanine dyes, including Cy5, are susceptible to photobleaching upon prolonged exposure to excitation light.[3] This irreversible photodegradation can lead to a loss of fluorescent signal. However, the photostability can be enhanced by various means, such as the use of antifade reagents or covalent linkage to stabilizing molecules.[4]

Quantitative Photostability Data for Cy5:

  • Photobleaching Lifetime (τ_bleach): In the absence of photostabilizers, Cy5 has a relatively low photostability, with reported photobleaching lifetimes on the order of seconds under continuous laser excitation (e.g., 5.6 ± 1.9 s at 50 W/cm²).[5]

  • Quantum Yield of Photobleaching (Φ_b): This value represents the probability of a dye molecule undergoing photobleaching after absorbing a photon. For similar rhodamine dyes, Φ_b values are in the range of 10⁻⁵ to 10⁻⁷.[6]

Recommendations for Enhancing Photostability:

  • Minimize light exposure by storing the compound in the dark.

  • Use neutral density filters to reduce the intensity of the excitation light.

  • Incorporate antifade reagents (e.g., Trolox, n-propyl gallate) into the imaging buffer.

  • Acquire images with the shortest possible exposure times.

Experimental Protocol: Assessing Photostability

This protocol describes a method to quantify the photostability of the fluorescent dye under specific imaging conditions.

Materials:

  • This compound solution of known concentration.

  • Microscope slide and coverslip.

  • Fluorescence microscope with a suitable laser line for Cy5 excitation (e.g., 633 nm or 640 nm) and a sensitive detector (e.g., EMCCD or sCMOS camera).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in the desired buffer and mount it on a microscope slide.

  • Microscope Setup: Focus on the sample and adjust the microscope settings (laser power, exposure time) to the conditions that will be used in the actual experiment.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the same field of view under continuous illumination.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the sample in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • Fit the decay curve to a single exponential function to determine the photobleaching time constant (τ_bleach).

Below is a DOT script visualizing the photostability assessment workflow.

G cluster_prep Sample Preparation cluster_imaging Microscopy cluster_analysis Data Analysis prep_sample Prepare Dilute Solution on Slide setup_microscope Set Excitation Power & Exposure prep_sample->setup_microscope acquire_images Acquire Time-Lapse Images under Continuous Illumination setup_microscope->acquire_images measure_intensity Measure Mean Fluorescence Intensity per Frame acquire_images->measure_intensity plot_data Plot Normalized Intensity vs. Time measure_intensity->plot_data fit_curve Fit to Exponential Decay plot_data->fit_curve result Determine Photobleaching Time Constant (τ_bleach) fit_curve->result

Caption: Workflow for Photostability Assessment.

pH Stability

The fluorescence of Cy5 and its sulfonated derivatives is generally stable across a wide pH range, particularly in the physiological range. Studies have shown that the fluorescence intensity of Cy5 remains nearly constant between pH 3.5 and 8.3.[7] However, cyanine dyes can be susceptible to degradation under strongly acidic or basic conditions.

pH RangeExpected Stability
3.5 - 8.3High stability, constant fluorescence intensity.[7]
< 3.5Potential for reduced fluorescence and degradation.
> 8.3Increased susceptibility to hydrolysis and degradation.
Experimental Protocol: pH Stability Testing

This protocol outlines a method to evaluate the stability of the compound's fluorescence at different pH values.

Materials:

Procedure:

  • Prepare Solutions: Prepare solutions of the compound at a fixed concentration in each of the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer, with excitation and emission wavelengths appropriate for Cy5 (e.g., Ex/Em ~649/667 nm).

  • Data Analysis: Plot the fluorescence intensity as a function of pH to determine the pH range over which the compound is stable.

Below is a DOT script visualizing the pH stability testing workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers of Varying pH prep_solutions Dissolve Compound in Each Buffer prep_buffers->prep_solutions incubate Incubate Solutions (e.g., 24h at 25°C), Protect from Light prep_solutions->incubate measure Measure Fluorescence Intensity incubate->measure plot_data Plot Fluorescence Intensity vs. pH measure->plot_data result Determine Stable pH Range plot_data->result

Caption: Workflow for pH Stability Assessment.

Thermal and Storage Stability

Storage: For long-term stability, this compound should be stored at -20°C in a desiccated, light-protected environment. Stock solutions in anhydrous organic solvents like DMSO or DMF can also be stored at -20°C. Aqueous solutions are less stable and it is not recommended to store them for more than one day.[2]

Thermal Stability: While specific data for this molecule is unavailable, fluorescent dyes can be sensitive to high temperatures.[8] It is advisable to avoid repeated freeze-thaw cycles of stock solutions. For experimental procedures requiring elevated temperatures, the thermal stability should be evaluated by incubating the compound at the target temperature and monitoring its fluorescence and integrity (e.g., by HPLC) over time.

Conclusion

This compound is a versatile tool for fluorescent labeling and bioconjugation. Its PEG linkers confer good aqueous solubility, making it suitable for biological applications. The Cy5 fluorophore provides a strong signal in the far-red spectrum, though it is susceptible to photobleaching, which can be mitigated with careful experimental design. The compound is stable over a physiological pH range. For optimal performance, it is crucial to handle and store the compound under the recommended conditions and to validate its solubility and stability in the specific experimental systems being used.

References

An In-depth Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5 for Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-PEG3-N'-(propargyl-PEG4)-Cy5, a versatile fluorescent probe for click chemistry applications. We will delve into its chemical properties, experimental protocols for its use, and its applications in biological research and drug discovery.

Introduction

This compound is a bifunctional molecule that combines a Cy5 fluorophore with a terminal alkyne group through a flexible polyethylene (B3416737) glycol (PEG) linker. This design makes it an ideal tool for the fluorescent labeling of azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Its application as a PROTAC (Proteolysis Targeting Chimera) linker further extends its utility in the targeted degradation of proteins.[1][2][3][4]

The Cy5 dye is a bright, far-red fluorescent probe with excitation and emission maxima well-suited for many common laser lines, minimizing autofluorescence from biological samples. The hydrophilic PEG spacer enhances the water solubility of the molecule and reduces non-specific binding.

Physicochemical Properties and Technical Data

The following table summarizes the key quantitative data for this compound and related structures. This information is crucial for experimental design, including calculating molar equivalents and setting up detection instrumentation.

PropertyValueReference
Chemical Name This compound
CAS Number 2107273-06-1[3][4]
Molecular Formula C₄₂H₅₇ClN₂O₇[4]
Molecular Weight 737.36 g/mol
Excitation Maximum (λex) ~649 nm[5]
Emission Maximum (λem) ~667 nm[5]
Extinction Coefficient ~232,000 M⁻¹cm⁻¹[5]
Solubility Soluble in DMSO, DMF, DCM; low solubility in water[5]
Storage -20°C, protect from light[4][5]

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary application of this compound is its participation in the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of the probe and an azide-modified target molecule.

Reaction Mechanism

The CuAAC reaction proceeds through a copper(I)-catalyzed mechanism. The copper(I) species, often generated in situ from a copper(II) salt and a reducing agent, coordinates with the terminal alkyne, activating it for cycloaddition with the azide.

CuAAC_Mechanism cluster_catalyst Catalytic Cycle cluster_reaction Reaction Pathway Alkyne R1-C≡CH ActivatedAlkyne Copper-Acetylide Intermediate Alkyne->ActivatedAlkyne + Cu(I) Alkyne->ActivatedAlkyne Azide R2-N3 Triazole Triazole Product Azide->Triazole Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation (side reaction) Cu(I)->ActivatedAlkyne Cu(II)->Cu(I) Reduction ReducingAgent Reducing Agent (e.g., Sodium Ascorbate) Ligand Ligand (e.g., THPTA, TBTA) Ligand->Cu(I) Stabilization ActivatedAlkyne->Triazole + Azide Experimental_Workflow cluster_preparation Sample Preparation cluster_labeling Click Reaction cluster_analysis Downstream Analysis MetabolicLabeling Metabolic Labeling of Cells with Azide-Containing Substrate CellLysis Cell Lysis and Protein Extraction MetabolicLabeling->CellLysis AddReagents Addition of Click Reagents: 1. This compound 2. Copper/Ligand Complex 3. Sodium Ascorbate CellLysis->AddReagents Incubation Incubation (RT, 1-2h, dark) AddReagents->Incubation SDSPAGE SDS-PAGE Incubation->SDSPAGE FluorescenceScan In-Gel Fluorescence Scanning SDSPAGE->FluorescenceScan MassSpec Mass Spectrometry SDSPAGE->MassSpec PROTAC_Signaling cluster_components PROTAC Components cluster_process Degradation Pathway PROTAC PROTAC Molecule TernaryComplex Ternary Complex Formation (Target-PROTAC-E3 Ligase) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

References

Technical Guide: Spectroscopic Properties of N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectral characteristics of the fluorescent probe N-PEG3-N'-(propargyl-PEG4)-Cy5. This molecule is a bifunctional linker incorporating the far-red fluorescent dye Cyanine 5 (Cy5) and polyethylene (B3416737) glycol (PEG) spacers, equipped with a propargyl group for click chemistry applications. Such reagents are integral in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for fluorescently labeling biomolecules.[1][2]

Core Spectroscopic Properties

The spectral properties of this compound are primarily determined by the Cy5 fluorophore. The PEG linkers enhance water solubility and provide a flexible spacer, but typically have a minimal impact on the excitation and emission maxima.[3] The propargyl group facilitates covalent attachment to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

The Cy5 dye is characterized by its high molar absorptivity and good quantum yield in the far-red region of the spectrum.[4] This is advantageous for biological imaging applications as it minimizes autofluorescence from endogenous biomolecules, leading to an improved signal-to-noise ratio.[4][5]

Quantitative Spectral Data

While specific experimental data for this compound is not extensively published, the spectral properties can be reliably inferred from closely related, commercially available PEGylated Cy5 derivatives containing propargyl groups. The table below summarizes these key quantitative parameters.

ParameterValueReference
Excitation Maximum (λex)~649 nm[6][7][8][9][10][11]
Emission Maximum (λem)~667 nm[6][7][8][9][10][11]
Extinction Coefficient (ε)~232,000 - 250,000 M⁻¹cm⁻¹[6][9][11][12]
Quantum Yield (Φ)~0.27 - 0.32[6][13]

Note: The exact spectral values can be influenced by the solvent, pH, and conjugation to biomolecules.[4]

Experimental Protocol: Determination of Excitation and Emission Spectra

The following is a generalized protocol for characterizing the spectral properties of a fluorescent molecule like this compound using a fluorescence spectrophotometer.

Objective: To determine the maximum excitation and emission wavelengths of the fluorophore.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO))

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Methodology:

  • Sample Preparation:

    • Prepare a dilute stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Further dilute the stock solution in the desired final solvent (e.g., PBS) to a low micromolar or nanomolar concentration. The absorbance at the excitation maximum should ideally be between 0.05 and 0.1 to avoid inner filter effects.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrophotometer to the expected emission maximum (e.g., 670 nm).

    • Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).

    • The wavelength at which the fluorescence intensity is highest is the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrophotometer to the determined excitation maximum (from the previous step, e.g., 649 nm).

    • Scan a range of emission wavelengths (e.g., 655 nm to 750 nm).

    • The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans.

    • Identify the peak wavelengths for both spectra.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the characterization of a fluorescent probe.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solution (e.g., in DMSO) B Dilute in Final Solvent (e.g., PBS) A->B C Measure Excitation Spectrum (Scan Excitation λ, Fix Emission λ) B->C Transfer to Cuvette D Measure Emission Spectrum (Fix Excitation λ, Scan Emission λ) C->D E Plot Intensity vs. Wavelength D->E F Identify Peak Maxima (λex and λem) E->F

Caption: Workflow for Spectroscopic Characterization of a Fluorophore.

References

An In-depth Technical Guide to the Quantum Yield and Photostability of N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to N-PEG3-N'-(propargyl-PEG4)-Cy5

This compound is a derivative of the widely used cyanine (B1664457) dye, Cy5. It is functionalized with polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG3 and PEG4) and a propargyl group. The Cy5 core provides the molecule with its characteristic far-red fluorescence, with an excitation maximum typically around 649 nm and an emission maximum around 667 nm.

The PEG linkers are incorporated to enhance the molecule's hydrophilicity and biocompatibility, which can improve its performance in aqueous biological environments by reducing non-specific binding and aggregation. The terminal propargyl group allows for covalent attachment to other molecules, such as proteins, nucleic acids, or small molecules, via "click chemistry" (specifically, the copper-catalyzed azide-alkyne cycloaddition), making it a versatile tool for labeling and tracking.

Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of a fluorophore's emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A higher quantum yield indicates a brighter fluorophore.

Expected Quantum Yield of this compound

Direct experimental data for the quantum yield of this compound is not available in the public domain. However, the quantum yield of the parent Cy5 dye in aqueous solutions is approximately 0.3. The addition of PEG chains is not expected to drastically alter the intrinsic quantum yield of the Cy5 core, although the local microenvironment created by the PEG linkers could cause slight variations. It is therefore reasonable to expect the quantum yield of this compound to be in a similar range.

Factors Influencing Quantum Yield

Several factors can influence the quantum yield of a fluorescent dye:

  • Solvent Polarity and Viscosity: The surrounding solvent can affect the non-radiative decay pathways of the excited state.

  • Temperature: Higher temperatures can increase the rate of non-radiative decay, leading to a lower quantum yield.

  • Presence of Quenchers: Molecular oxygen and other quenching agents can deactivate the excited state, reducing fluorescence.

  • Conjugation: Covalent attachment to other molecules can alter the electronic structure and steric freedom of the dye, thereby influencing its quantum yield.

Quantitative Data for Cy5 and Related Derivatives
CompoundQuantum Yield (Φ)Solvent/ConditionsCitation
Cy5~0.3Aqueous solution[1]
Cy5 alkyne0.2Not specified

Note: This table summarizes available data for closely related compounds to provide a comparative baseline. The quantum yield of this compound may vary.

Photostability

Photostability refers to a fluorophore's resistance to irreversible photochemical destruction, or photobleaching, upon exposure to excitation light. High photostability is crucial for applications requiring prolonged or intense illumination, such as single-molecule imaging and time-lapse microscopy.

Expected Photostability of this compound

Cy5 and other cyanine dyes are known to be susceptible to photobleaching, primarily through reactions with molecular oxygen in their excited triplet state. While specific photostability data for this compound is unavailable, it is expected to exhibit photobleaching characteristics similar to the parent Cy5 molecule. The PEG linkers are not anticipated to significantly enhance the intrinsic photostability of the Cy5 core. However, direct conjugation of certain molecules, such as triplet-state quenchers, has been shown to dramatically improve the photostability of Cy5.[2]

Mechanisms of Photobleaching

Photobleaching of cyanine dyes is a complex process involving several potential pathways:

  • Reaction with Reactive Oxygen Species (ROS): The excited fluorophore can transfer energy to molecular oxygen, generating highly reactive singlet oxygen, which can then attack and destroy the dye molecule.

  • Photochemical Reactions from the Triplet State: The long-lived triplet state is highly reactive and can undergo various chemical reactions that lead to the loss of fluorescence.

Strategies to Enhance Photostability

Several strategies can be employed to minimize photobleaching:

  • Use of Antifade Reagents: Mounting media containing antifade agents, such as p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), or commercial formulations, can scavenge reactive oxygen species.

  • Deoxygenation of the Sample: Removing molecular oxygen from the sample environment can significantly reduce photobleaching.

  • Minimizing Excitation Light Exposure: Using the lowest possible excitation intensity and shortest exposure times can help preserve the fluorescent signal.

  • Conjugation to Photostabilizing Moieties: Covalently linking triplet-state quenchers or other photostabilizing molecules in close proximity to the fluorophore can enhance its photostability.[2]

Experimental Protocols

This section provides detailed methodologies for measuring the quantum yield and assessing the photostability of this compound and similar fluorescent dyes.

Measurement of Fluorescence Quantum Yield (Comparative Method)

This method involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound (test sample)

  • Quantum yield standard (e.g., a Cy5 standard with a known quantum yield in the same solvent)

  • Spectroscopic grade solvent (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a series of dilutions of both the test sample and the quantum yield standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (e.g., 633 nm).

  • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the excitation and emission slit widths are kept constant for all measurements.

  • Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

  • Integrate the corrected emission spectra to obtain the total fluorescence intensity for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.

  • Determine the slope of the linear fit for both plots. The relationship should be linear and pass through the origin.

  • Calculate the quantum yield of the test sample using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (ηsample2 / ηstandard2)

    Where:

    • Φ is the quantum yield

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

G Workflow for Comparative Quantum Yield Measurement cluster_prep Sample Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_analysis Data Analysis prep_sample Prepare Dilutions of Test Sample measure_abs_sample Measure Absorbance of Test Sample prep_sample->measure_abs_sample prep_standard Prepare Dilutions of Standard measure_abs_standard Measure Absorbance of Standard prep_standard->measure_abs_standard measure_fluor_sample Measure Fluorescence of Test Sample measure_abs_sample->measure_fluor_sample measure_fluor_standard Measure Fluorescence of Standard measure_abs_standard->measure_fluor_standard integrate_fluor Integrate Corrected Emission Spectra measure_fluor_sample->integrate_fluor measure_fluor_standard->integrate_fluor plot_data Plot Intensity vs. Absorbance integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Workflow for Comparative Quantum Yield Measurement
Assessment of Photostability

This protocol describes a method to quantify the rate of photobleaching of a fluorescent dye under specific illumination conditions.

Materials:

  • Fluorescence microscope equipped with a suitable laser line (e.g., 633 nm or 640 nm) and a sensitive detector (e.g., EMCCD or sCMOS camera).

  • This compound labeled sample (e.g., immobilized on a glass slide).

  • Image analysis software.

Procedure:

  • Prepare the sample by immobilizing the fluorescently labeled molecules on a microscope slide. This can be achieved through various surface chemistry techniques depending on the application.

  • Mount the sample on the fluorescence microscope.

  • Focus on the sample and acquire an initial image (t=0) using a low excitation power to locate the region of interest.

  • Expose the sample to continuous illumination with a defined and constant excitation power.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching.

  • Analyze the image series using image analysis software.

  • Measure the mean fluorescence intensity of the region of interest in each image of the time-lapse series.

  • Plot the normalized fluorescence intensity (Intensity at time t / Intensity at time 0) as a function of time.

  • Fit the decay curve to an appropriate model (e.g., a single or double exponential decay) to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to 1/e (approximately 37%) of its initial value.

G Workflow for Photostability Assessment cluster_setup Experimental Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Immobilized Fluorescent Sample mount_sample Mount Sample on Microscope prep_sample->mount_sample initial_image Acquire Initial Image (t=0) mount_sample->initial_image continuous_illum Continuous Illumination initial_image->continuous_illum timelapse Acquire Time-Lapse Image Series continuous_illum->timelapse measure_intensity Measure Mean Fluorescence Intensity timelapse->measure_intensity plot_decay Plot Normalized Intensity vs. Time measure_intensity->plot_decay fit_curve Fit Decay Curve and Determine Lifetime plot_decay->fit_curve

References

An In-depth Technical Guide to the Bioconjugation Potential of N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the bioconjugation potential of N-PEG3-N'-(propargyl-PEG4)-Cy5, a bifunctional linker molecule incorporating a propargyl group for click chemistry, a Cy5 fluorophore for detection, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule for creating advanced bioconjugates.

Core Concepts and Molecular Structure

This compound is a specialized chemical tool designed for the precise and efficient labeling of biomolecules. Its structure is optimized for modern bioconjugation strategies, particularly in the fields of proteomics, drug delivery, and diagnostics. The key components of the molecule are:

  • Propargyl Group (-C≡CH): This terminal alkyne functional group is the reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly specific, efficient, and bio-orthogonal, meaning it does not interfere with native biological processes.[1][2]

  • Cy5 Fluorophore: A bright and photostable cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum (typically with an excitation maximum around 649 nm and an emission maximum around 662-670 nm).[3][4] This allows for sensitive detection in various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.

  • PEG Linker (PEG3 and PEG4): The polyethylene glycol chains (with 3 and 4 ethylene (B1197577) glycol units, respectively) impart several beneficial properties. They increase the overall hydrophilicity of the molecule, which can improve the solubility of the resulting bioconjugate. The flexible PEG chains also act as spacers, minimizing steric hindrance between the Cy5 dye and the target biomolecule, thereby preserving the biomolecule's function.

The primary application of this molecule is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it can serve as a fluorescently labeled linker connecting a target-binding ligand and an E3 ligase-recruiting ligand.[5][6][7]

Bioconjugation Strategy: Click Chemistry

The presence of the propargyl group dictates that the primary bioconjugation strategy for this compound is click chemistry . This involves the reaction of the terminal alkyne with an azide-modified biomolecule.

General Workflow for Bioconjugation via Click Chemistry

The overall process for labeling a biomolecule with this compound can be broken down into the following key stages:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis azide_mod Azide Modification of Target Biomolecule click_reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) azide_mod->click_reaction Azide-modified biomolecule linker_prep Preparation of This compound Stock Solution linker_prep->click_reaction Alkyne-Cy5 linker purification Purification of Conjugate click_reaction->purification Crude conjugate analysis Characterization and Quantification purification->analysis Purified conjugate G cluster_ternary Mechanism of Action target_ligand Target-binding Ligand (with Azide) ternary_complex Formation of Ternary Complex (Target-PROTAC-E3 Ligase) target_ligand->ternary_complex e3_ligand E3 Ligase Ligand e3_ligand->ternary_complex linker This compound linker->ternary_complex ubiquitination Target Ubiquitination ternary_complex->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation

References

A Technical Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5: A Fluorescent Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-PEG3-N'-(propargyl-PEG4)-Cy5, a bifunctional linker molecule crucial for the synthesis of fluorescently labeled Proteolysis Targeting Chimeras (PROTACs). This document outlines its suppliers, purchasing details, key technical data, and detailed experimental protocols for its application in targeted protein degradation studies.

Introduction

This compound is a specialized chemical tool designed for the development of PROTACs, a novel class of therapeutic agents that hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] This linker is comprised of three key components:

  • A polyethylene glycol (PEG) chain (PEG3 and PEG4), which enhances the solubility and cell permeability of the resulting PROTAC molecule.[2][3]

  • A propargyl group (an alkyne), which allows for covalent attachment to an azide-modified molecule through a highly efficient and specific reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5]

  • A Cyanine5 (Cy5) fluorophore , a red-emitting fluorescent dye that enables the visualization and tracking of the PROTAC molecule in cellular and biochemical assays.

The strategic combination of these elements in this compound makes it an invaluable reagent for researchers developing and characterizing new PROTACs, allowing for the direct monitoring of their cellular uptake, distribution, and engagement with target proteins.

Suppliers and Purchasing Information

Several chemical suppliers offer this compound and structurally similar molecules suitable for PROTAC synthesis. The following tables summarize the available quantitative data and purchasing information for these compounds.

Table 1: Supplier Information for this compound

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage
MedChemExpressHY-1410502107273-06-1C42H57ClN2O7737.36>98%-20°C
ImmunomartT184612107273-06-1C42H57ClN2O7Not SpecifiedNot Specified-20°C

Table 2: Supplier Information for Structurally Related Propargyl-PEG-Cy5 Linkers

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityPrice (USD)
BroadPharmN,N'-bis-(propargyl-PEG4)-Cy5BP-230012107273-08-3C47H63ClN2O8819.597%$150 (1 mg), $450 (5 mg)[6]
BroadPharmN-methyl-N'-(propargyl-PEG4)-Cy5BP-230132107273-04-9C37H48ClN2O4620.397%$150 (1 mg), $450 (5 mg)[7]
CenmedN-methyl-N'-(propargyl-PEG4)-Cy5C007B-3765242107273-04-9Not SpecifiedNot SpecifiedNot SpecifiedContact for pricing[8]
AxisPharmN-methyl-N'-(propargyl-PEG4)-Cy5AP142212107273-04-9C37H48ClN2O4Not SpecifiedNot SpecifiedContact for pricing[9]

Technical Data

The Cy5 fluorophore present in these linkers typically exhibits an excitation maximum around 649 nm and an emission maximum around 667 nm.[6][7] These molecules are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[6][7] For detailed specifications, it is recommended to consult the technical datasheets provided by the respective suppliers.

Experimental Protocols

The primary application of this compound is in the final step of synthesizing a fluorescent PROTAC, where it is conjugated to a molecule that has been functionalized with an azide (B81097) group. This is typically achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

General Protocol for Fluorescent PROTAC Synthesis via CuAAC

This protocol describes a general method for the final conjugation step in PROTAC synthesis, where a precursor molecule containing a protein of interest (POI) ligand, a linker, and an E3 ligase ligand with a terminal azide group is reacted with this compound.

Materials:

  • Azide-functionalized PROTAC precursor

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)

  • Purification supplies (e.g., preparative HPLC system)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized PROTAC precursor in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare stock solutions of CuSO4 and the copper ligand (THPTA or TBTA) in water.

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve the azide-functionalized PROTAC precursor (1 equivalent) in a suitable solvent mixture (e.g., t-BuOH/H2O).[10]

    • Add this compound (1.1 to 1.5 equivalents).

    • In a separate tube, pre-mix the CuSO4 and ligand solutions. Add this complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[11][12]

  • Reaction Conditions:

    • Protect the reaction from light due to the photosensitivity of the Cy5 dye.

    • Allow the reaction to proceed at room temperature for 1-4 hours, or until completion.[12]

    • The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Purification:

    • Upon completion, the reaction mixture can be diluted with a suitable solvent and purified.

    • Purification of the final fluorescent PROTAC is typically achieved by preparative High-Performance Liquid Chromatography (HPLC).

Visualizations

The following diagrams illustrate the key processes and workflows associated with the use of this compound in PROTAC development.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_reaction Click Chemistry (CuAAC) cluster_product Final Product POI_Ligand Protein of Interest (POI) Ligand Reaction Copper(I) Catalysis + Sodium Ascorbate E3_Ligase_Ligand E3 Ligase Ligand (with Azide) E3_Ligase_Ligand->Reaction Fluorescent_Linker This compound (with Alkyne) Fluorescent_Linker->Reaction Fluorescent_PROTAC Fluorescent PROTAC Reaction->Fluorescent_PROTAC

Caption: Experimental workflow for the synthesis of a fluorescent PROTAC.

PROTAC_MoA cluster_complex Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation PROTAC Fluorescent PROTAC POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ub_POI Polyubiquitinated POI E3->Ub_POI transfers Ub to POI Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome is targeted to Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides degrades

Caption: General mechanism of action for a PROTAC.

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for covalently linking molecules.[1][2] This method is particularly valuable in bioconjugation, enabling the precise labeling of biomolecules with probes such as the fluorescent dye Cy5.[1][3][4] The reaction's high efficiency, mild conditions, and biocompatibility make it an indispensable tool in drug development, diagnostics, and fundamental biological research.[1][3]

This document provides detailed application notes and protocols for the use of N-PEG3-N'-(propargyl-PEG4)-Cy5 , a propargyl-functionalized cyanine (B1664457) dye with a polyethylene (B3416737) glycol (PEG) linker. This reagent is designed for CuAAC reactions with azide-modified molecules, such as proteins, peptides, nucleic acids, or small molecule drug candidates. The PEG linker enhances solubility and can reduce steric hindrance during conjugation.[5][6] this compound is also utilized as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[7][8][9][10]

Materials and Reagents

Properties of this compound
PropertyValue
Molecular Formula C42H57ClN2O7
Molecular Weight 757.36 g/mol
Excitation Maximum (λex) ~649 nm
Emission Maximum (λem) ~667 nm
Storage -20°C, protected from light

Note: Spectroscopic properties can be influenced by the solvent and conjugation to a biomolecule.

Required Reagents
  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide, oligonucleotide)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4; sodium phosphate (B84403) buffer)

  • Solvents (e.g., DMSO, DMF for dissolving reagents)

  • Purification system (e.g., HPLC, FPLC, or spin columns)

Experimental Protocols

Protocol 1: Labeling of an Azide-Modified Peptide

This protocol describes a general procedure for the CuAAC labeling of an azide-modified peptide with this compound.

1. Preparation of Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Azide-Modified Peptide: Prepare a 1-5 mM stock solution in an appropriate buffer (e.g., PBS, pH 7.4).

  • Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution should be prepared fresh for each experiment.

  • THPTA Ligand: Prepare a 50 mM stock solution in deionized water.

2. CuAAC Reaction:

  • In a microcentrifuge tube, combine the following reagents in the order listed:

    • Azide-modified peptide solution

    • This compound stock solution (to a final concentration of 1.2-2 equivalents relative to the peptide)

    • THPTA stock solution (to a final concentration of 5 equivalents relative to CuSO4)

    • Copper(II) sulfate stock solution (to a final concentration of 1 mM)

  • Vortex the mixture gently.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).

  • Vortex the reaction mixture again and incubate at room temperature for 1-2 hours, protected from light. For more sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-12 hours).

3. Purification of the Labeled Peptide:

  • The labeled peptide can be purified from unreacted dye and catalyst components using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Monitor the elution profile at both 280 nm (for the peptide) and ~650 nm (for the Cy5 dye).

  • Collect the fractions containing the dual-absorbing peak, which corresponds to the labeled peptide.

  • Lyophilize the purified fractions to obtain the final product.

Protocol 2: Labeling of an Azide-Modified Protein

This protocol is adapted for larger biomolecules like proteins, which may be more sensitive to reaction conditions.

1. Buffer Exchange (if necessary):

  • Ensure the azide-modified protein is in a buffer free of primary amines and azides (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column.

2. CuAAC Reaction:

  • In a suitable reaction vessel, combine:

    • Azide-modified protein solution (e.g., 1-5 mg/mL)

    • This compound (10-20 molar excess over the protein)

  • Prepare a "premix" of the catalyst by combining the THPTA and CuSO4 stock solutions.

  • Add the catalyst premix to the protein-dye solution (final concentrations: 0.5-1 mM CuSO4, 2.5-5 mM THPTA).

  • Gently mix the solution.

  • Initiate the reaction by adding freshly prepared sodium ascorbate (final concentration 5-10 mM).

  • Incubate the reaction at room temperature for 1-3 hours or at 4°C overnight, with gentle mixing and protection from light.

3. Purification of the Labeled Protein:

  • Remove excess dye and catalyst using size-exclusion chromatography (e.g., a PD-10 desalting column or FPLC).

  • Monitor the elution using a spectrophotometer at 280 nm and ~650 nm.

  • The first peak containing both protein and dye absorbance corresponds to the labeled protein.

  • Alternatively, for smaller volumes, spin-desalting columns can be used.

Data Presentation

The following table summarizes typical quantitative data for CuAAC reactions with fluorescent alkynes. Note that optimal conditions and results will vary depending on the specific biomolecule and experimental setup.

ParameterPeptide LabelingProtein Labeling
Reactant Ratio (Alkyne:Azide) 1.2:1 to 2:110:1 to 20:1
[CuSO4] (final) 1 mM0.5 - 1 mM
[Ligand] (final) 5 mM2.5 - 5 mM
[Sodium Ascorbate] (final) 5 mM5 - 10 mM
Reaction Time 1 - 2 hours1 - 3 hours (RT) or 4-12 hours (4°C)
Typical Yield > 90%> 80%
Purification Method RP-HPLCSize-Exclusion Chromatography
Purification Efficiency > 95%> 95%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for labeling an azide-modified biomolecule with this compound.

G cluster_reac 2. CuAAC Reaction cluster_pur 3. Purification prep_dye This compound Stock Solution (DMSO) mix Mix Biomolecule, Dye, Ligand, and CuSO4 prep_dye->mix prep_azide Azide-Modified Biomolecule Stock Solution (Buffer) prep_azide->mix prep_cu CuSO4 Stock (Water) prep_cu->mix prep_ligand THPTA Stock (Water) prep_ligand->mix prep_asc Sodium Ascorbate Stock (Freshly Prepared in Water) initiate Initiate with Sodium Ascorbate prep_asc->initiate mix->initiate incubate Incubate (RT or 4°C) Protected from Light initiate->incubate purify Purify via RP-HPLC or SEC incubate->purify analyze Analyze Fractions (UV-Vis) purify->analyze collect Collect Labeled Product analyze->collect

Caption: General workflow for CuAAC labeling.

Signaling Pathway Example: EGFR Signaling

Fluorescently labeled biomolecules are often used to study cellular signaling pathways. For instance, a Cy5-labeled antibody or ligand that binds to the Epidermal Growth factor Receptor (EGFR) can be used to visualize receptor localization and trafficking. The following diagram illustrates a simplified EGFR signaling cascade leading to the activation of the ERK pathway, a critical regulator of cell proliferation and survival.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand (e.g., Cy5-labeled) EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Activation (GDP -> GTP) Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK_n->TF Activation Gene Gene Expression TF->Gene Regulation Cell Proliferation Cell Proliferation Gene->Cell Proliferation Survival Survival Gene->Survival Differentiation Differentiation Gene->Differentiation

Caption: Simplified EGFR signaling pathway.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive sodium ascorbateAlways use a freshly prepared solution of sodium ascorbate.
Low concentration of reactantsIncrease the concentration of the limiting reactant or the molar excess of the dye.
Presence of interfering substancesEnsure the buffer is free of azides, primary amines, and reducing agents like DTT.
Inefficient catalystIncrease the concentration of CuSO4 and ligand, or try a different ligand.
Protein Precipitation High concentration of organic solventMinimize the amount of DMSO or DMF used to dissolve the dye.
Protein instabilityPerform the reaction at 4°C and for a shorter duration if possible.
High Background Signal Incomplete removal of unreacted dyeOptimize the purification protocol. For SEC, ensure adequate column length. For HPLC, optimize the gradient.
Non-specific binding of the dyeAdd a non-ionic detergent (e.g., 0.05% Tween-20) during the final wash steps of purification.

These protocols and notes provide a comprehensive guide for the successful application of this compound in CuAAC-mediated bioconjugation. For specific applications, further optimization of the reaction conditions may be necessary.

References

Application Notes and Protocols for Protein Labeling with N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker equipped with a Cy5 fluorescent dye and a terminal alkyne group. This reagent is designed for a two-step protein modification strategy. Initially, the molecule is conjugated to a protein via an amine-reactive group (commonly an N-hydroxysuccinimide, NHS, ester). Subsequently, the propargyl group enables the attachment of other molecules through copper-catalyzed or strain-promoted alkyne-azide cycloaddition, a form of "click chemistry".[1][2][3] The integrated Cy5 dye allows for sensitive and quantitative detection of the labeled protein in various applications.[4][5]

The PEG linkers (PEG3 and PEG4) enhance the solubility and biocompatibility of the conjugate, potentially reducing aggregation and minimizing interference with protein function.[6][7][8] This system is particularly valuable for applications requiring dual functionality, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and for advanced imaging and tracking studies in living cells.[3][8]

Key Features:
  • Amine-Reactive Labeling: Typically features an NHS ester for covalent attachment to primary amines (lysine residues and the N-terminus) on the protein.[9][10]

  • Click Chemistry Handle: The terminal propargyl (alkyne) group allows for highly specific and efficient secondary labeling with azide-containing molecules.[1][2][11][12]

  • Integrated Fluorophore: The Cy5 dye provides a strong fluorescent signal in the far-red spectrum, suitable for a wide range of detection methods with minimal background autofluorescence.[4][13]

  • Hydrophilic Spacer: The PEG chains improve the solubility and pharmacokinetic properties of the resulting protein conjugate.[7][8]

Technical Data and Specifications

The following table summarizes the typical properties of the Cy5 fluorophore component of the labeling reagent.

PropertyValueReference
Excitation Maximum (Ex)~649 nm--INVALID-LINK--
Emission Maximum (Em)~667 nm--INVALID-LINK--
Molar Extinction Coefficient~232,000 M⁻¹cm⁻¹ at 649 nm--INVALID-LINK--
Recommended Laser Line633 nm (Helium-Neon) or 647 nm (Krypton-Argon)[4]
SolubilityDMSO, DMF--INVALID-LINK--
Storage-20°C, protected from light[10][14]

Experimental Protocols

Protocol 1: Amine Labeling of Proteins

This protocol details the covalent attachment of this compound to a target protein.

A. Materials Required:

  • Target protein (5-10 mg/mL in amine-free buffer)

  • This compound (assuming NHS ester reactive group)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.5-9.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO)

  • Elution Buffer for purification (e.g., PBS, pH 7.4)

B. Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, MES, or HEPES).[15] Buffers containing Tris or glycine (B1666218) will compete for the labeling reagent.[13]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 5-10 mg/mL in the Reaction Buffer.[15]

  • Reagent Preparation:

    • Immediately before use, bring the vial of this compound to room temperature.

    • Prepare a 10 mg/mL stock solution by dissolving the reagent in anhydrous DMSO or DMF.[13][15] Vortex to ensure complete dissolution.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A molar excess of 10-20 fold of the dye over the protein is a good starting point. This ratio may need to be optimized for your specific protein.

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[13]

C. Purification of the Labeled Protein:

  • Column Chromatography (Recommended):

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with Elution Buffer.

    • Apply the reaction mixture to the top of the column.

    • Elute the protein with the Elution Buffer. The first colored fraction to elute will be the Cy5-labeled protein. The second colored fraction will be the unconjugated dye.

    • Collect the protein-containing fractions.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette.

    • Dialyze against 1 L of Elution Buffer for 2 hours at 4°C.

    • Change the buffer and continue dialysis overnight at 4°C.

D. Determination of Degree of Labeling (DOL):

The DOL (the average number of dye molecules per protein molecule) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~649 nm (for Cy5).

  • Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and 649 nm (A₆₄₉).

  • Calculate the protein concentration:

    • Protein Conc. (M) = [A₂₈₀ - (A₆₄₉ × CF)] / ε_protein

    • Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for Cy5), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the dye concentration:

    • Dye Conc. (M) = A₆₄₉ / ε_dye

    • Where ε_dye is the molar extinction coefficient of Cy5 at 649 nm (~232,000 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Conc. (M) / Protein Conc. (M)

Protocol 2: Click Chemistry Reaction with Azide-Modified Molecules

This protocol describes the subsequent labeling of the propargyl-modified protein with an azide-containing molecule.

A. Materials Required:

  • Propargyl-labeled protein from Protocol 1

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

B. Procedure:

  • Prepare a "premix" of the copper catalyst:

    • In an Eppendorf tube, mix CuSO₄ and THPTA in a 1:5 molar ratio in the Reaction Buffer.

  • Set up the click reaction:

    • In a separate tube, combine the propargyl-labeled protein and a 5-10 fold molar excess of the azide-containing molecule in the Reaction Buffer.

  • Initiate the reaction:

    • Prepare a fresh solution of sodium ascorbate in the Reaction Buffer.

    • Add the CuSO₄/THPTA premix to the protein/azide mixture.

    • Add the sodium ascorbate solution to initiate the reaction. The final concentrations should be in the range of 100-500 µM CuSO₄, 500-2500 µM THPTA, and 1-5 mM sodium ascorbate.

    • Incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the dual-labeled protein using size exclusion chromatography or dialysis as described in Protocol 1 to remove excess reagents.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Amine Labeling cluster_1 Purification cluster_2 Step 2: Click Chemistry cluster_3 Final Purification P Target Protein (in Amine-Free Buffer) Mix1 Incubate 1 hr, RT pH 8.5-9.0 P->Mix1 R This compound (NHS Ester) R->Mix1 Purify1 Size Exclusion Chromatography Mix1->Purify1 LabeledP Propargyl-Cy5-Protein Purify1->LabeledP Mix2 Incubate 1-4 hr, RT LabeledP->Mix2 Azide Azide-Modified Molecule Azide->Mix2 Cu CuSO4/THPTA + Na-Ascorbate Cu->Mix2 Purify2 Size Exclusion Chromatography Mix2->Purify2 FinalP Dual-Labeled Protein Purify2->FinalP

Caption: Workflow for dual labeling of proteins.

Conceptual Reaction Pathway

G Protein Protein-NH2 Intermediate Protein-NH-CO-PEG3-N'-[propargyl-PEG4]-Cy5 Protein->Intermediate Amine Coupling (pH 8.5-9.0) Reagent NHS-PEG3-N'-[propargyl-PEG4]-Cy5 Reagent->Intermediate Final Protein-NH-CO-PEG3-N'-[Triazole-Molecule]-PEG4-Cy5 Intermediate->Final Click Chemistry (CuAAC) Azide N3-Molecule Azide->Final

Caption: Reaction scheme for protein modification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency 1. Presence of primary amines (Tris, glycine) in the protein buffer.1. Perform buffer exchange into an amine-free buffer (PBS, HEPES) at the recommended pH.[13][15]
2. Protein concentration is too low.2. Concentrate the protein to at least 2 mg/mL. Labeling efficiency is concentration-dependent.[15]
3. Insufficient molar excess of the dye.3. Increase the molar ratio of dye to protein. Perform a titration to find the optimal ratio.
4. Hydrolysis of the NHS ester.4. Prepare the dye stock solution immediately before use in anhydrous DMSO or DMF.
Protein Precipitation 1. High degree of labeling leading to aggregation.1. Reduce the molar excess of the dye in the labeling reaction.
2. Protein is not stable at the labeling pH.2. Perform the labeling at a lower pH (e.g., pH 8.0) for a longer duration.
Inefficient Click Reaction 1. Oxidation of the copper catalyst.1. Use a copper-chelating ligand like THPTA or BTTAA. Ensure the sodium ascorbate solution is freshly prepared.
2. Inaccessible propargyl group on the folded protein.2. Consider denaturing and refolding the protein if its function is not critical, or if the labeling site is known to be in a flexible region.

References

Application Notes and Protocols for Peptide Conjugation using N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile, heterobifunctional fluorescent labeling reagent designed for the precise incorporation of the cyanine (B1664457) 5 (Cy5) fluorophore into peptides and other biomolecules. This reagent features two distinct reactive moieties connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. The "N-" terminus is presumed to be an N-hydroxysuccinimide (NHS) ester, rendering it highly reactive towards primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue. The opposing end of the molecule contains a propargyl group, which enables covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."

The integrated PEG linker (a combination of PEG3 and PEG4) enhances the water solubility of the dye and the resulting conjugate, reduces potential steric hindrance, and can minimize non-specific interactions.[1] The Cy5 fluorophore is a bright, photostable dye that emits in the far-red region of the spectrum, making it ideal for a wide range of applications with minimal background autofluorescence from biological samples.[2]

These application notes provide detailed protocols for the conjugation of this compound to peptides via both its amine-reactive and alkyne-reactive functionalities, as well as methods for purification and characterization of the final conjugate.

Product Specifications and Properties

Quantitative data for this compound and its peptide conjugates are summarized below. These values are based on typical performance and data from similar Cy5-PEG conjugates.

Table 1: Physicochemical and Spectroscopic Properties
PropertyValueReference
Molecular Formula C₄₂H₅₇ClN₂O₇
Molecular Weight 737.36 g/mol
Reactive Group 1 N-Hydroxysuccinimide (NHS) Ester (Amine-reactive)[3]
Reactive Group 2 Propargyl (Alkyne for Click Chemistry)
Fluorophore Cyanine 5 (Cy5)[2]
Excitation Maximum (λex) ~646 - 650 nm[2][4]
Emission Maximum (λem) ~662 - 670 nm[2][4]
Molar Extinction Coefficient (ε) ~250,000 M⁻¹cm⁻¹ at 650 nm[5]
Quantum Yield (Φ) ~0.20 - 0.27 in aqueous buffer[4][6]
Solubility DMSO, DMF, Water (with PEG linker)[1][6]
Table 2: Typical Reaction and Purification Parameters
ParameterNHS Ester ConjugationCuAAC "Click" Reaction
Target Functional Group Primary Amine (e.g., Lysine, N-terminus)Azide
Typical Molar Ratio (Dye:Peptide) 5:1 to 20:12:1 to 10:1 (Alkyne-Peptide:Azide)
Recommended pH 8.0 - 9.04.0 - 8.5
Typical Reaction Time 30 - 60 minutes30 - 120 minutes
Typical Temperature Room TemperatureRoom Temperature
Typical Conjugation Efficiency 70 - 95%>95%
Purification Method Reversed-Phase HPLC (RP-HPLC)Reversed-Phase HPLC (RP-HPLC)
Typical Purity Post-HPLC >95%>95%

Experimental Protocols

Protocol 1: Amine-Reactive Labeling of Peptides via NHS Ester Conjugation

This protocol describes the conjugation of the this compound reagent to a peptide containing a primary amine.

Workflow for NHS Ester Peptide Conjugation

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis reagent_prep Prepare Reagents: - Peptide in Amine-Free Buffer (pH 8.5) - Dye Stock in Anhydrous DMSO reaction Incubate Dye and Peptide (1-2 hours, RT, in the dark) reagent_prep->reaction Add dye to peptide solution quench Optional: Quench Reaction (e.g., with Tris or Glycine) reaction->quench hplc Purify by RP-HPLC quench->hplc characterize Characterize Conjugate: - Mass Spectrometry - UV-Vis Spectroscopy hplc->characterize lyophilize Lyophilize Pure Fractions characterize->lyophilize

Caption: Workflow for labeling a peptide with this compound via NHS ester chemistry.

A. Materials Required:

  • This compound

  • Peptide with at least one primary amine (N-terminus or Lysine side chain)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5. Crucially, avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer (Optional): 1 M Tris-HCl or Glycine, pH 7.4

  • Reversed-Phase HPLC (RP-HPLC) system for purification[7]

  • Mass Spectrometer and UV-Vis Spectrophotometer for characterization

B. Procedure:

  • Prepare Peptide Solution: Dissolve the peptide in the Labeling Buffer to a final concentration of 1-10 mg/mL. Higher concentrations generally improve labeling efficiency.[5]

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Vortex briefly to ensure it is fully dissolved. Protect from light.

  • Calculate Reagent Volumes: Determine the volumes of peptide and dye stock solution needed. A 10- to 20-fold molar excess of the dye to the peptide is recommended for efficient labeling.[8][9]

    • Volume of Dye (µL) = (moles of peptide × molar excess of dye) / concentration of dye stock (mM)

  • Conjugation Reaction: While gently vortexing, add the calculated volume of the dye stock solution to the peptide solution. The final concentration of organic solvent (DMSO/DMF) should not exceed 10% of the total reaction volume to prevent peptide precipitation.[9]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature, protected from light.

  • Quench Reaction (Optional): To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Purify the Cy5-labeled peptide from unreacted dye and other impurities using RP-HPLC.[7]

    • Typical Columns: C8 or C18 stationary phase.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient of increasing Mobile Phase B is typically used. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized.

    • Detection: Monitor the elution at both 220 nm (for the peptide backbone) and 650 nm (for the Cy5 dye). The desired product will absorb at both wavelengths.

  • Characterization and Storage:

    • Collect the fractions corresponding to the dual-wavelength peak.

    • Confirm the identity and purity of the conjugate by mass spectrometry. The mass should correspond to the peptide mass plus the mass of the reacted dye linker.

    • Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and 650 nm (for Cy5).[10]

    • Pool the pure fractions and lyophilize to obtain the final product as a blue powder.

    • Store the lyophilized conjugate at -20°C or -80°C, protected from light.

Protocol 2: "Click" Chemistry Conjugation (CuAAC)

This protocol describes the reaction of the propargyl-functionalized Cy5-peptide conjugate (prepared in Protocol 1) with an azide-containing molecule.

Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

G cluster_prep Preparation cluster_reaction Click Reaction cluster_purification Purification & Analysis reagent_prep Prepare Reagents: - Alkyne-Peptide-Cy5 - Azide-Molecule - Catalyst Premix (CuSO4 + Ligand) reaction Incubate Components with Reductant (30-60 min, RT) reagent_prep->reaction Add Reductant (e.g., NaAsc) to initiate hplc Purify by RP-HPLC reaction->hplc characterize Characterize Final Conjugate: - Mass Spectrometry hplc->characterize lyophilize Lyophilize Pure Fractions characterize->lyophilize

References

Application Notes and Protocols for N-PEG3-N'-(propargyl-PEG4)-Cy5 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile fluorescent probe designed for the specific labeling of biomolecules in complex biological systems. This molecule features a Cy5 fluorophore, a bright and photostable dye in the far-red spectrum, which is conjugated to a propargyl group via a polyethylene (B3416737) glycol (PEG) linker. The terminal alkyne group (propargyl) enables covalent attachment to azide-modified targets through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry."[1] The PEG linker enhances the hydrophilicity of the probe, improving its solubility and reducing non-specific binding in aqueous environments.

These characteristics make this compound an ideal tool for a range of fluorescence microscopy applications, including the visualization of proteins, lipids, and glycans, as well as for tracking dynamic cellular processes. Its application is particularly relevant in the field of Proteolysis Targeting Chimeras (PROTACs), where it can be used to synthesize fluorescently labeled PROTACs to study their distribution, target engagement, and degradation kinetics in live cells.[2]

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is defined by its photophysical properties. The Cy5 fluorophore within this probe offers excellent characteristics for fluorescence microscopy, particularly for minimizing autofluorescence from biological samples by shifting excitation and emission to the far-red end of the spectrum.

PropertyValueReference
Excitation Maximum (λex)~649 nm[3]
Emission Maximum (λem)~667 nm[3]
Molar Extinction Coefficient~232,000 cm⁻¹M⁻¹ at 649 nm[3]
Recommended Laser Line633 nm or 647 nm[1]
SolubilityDMSO, DMF, DCM, Water[3][4]
Storage-20°C in the dark[3]

Experimental Protocols

The following protocols provide a starting point for using this compound for labeling in fluorescence microscopy. Optimization of parameters such as probe concentration and incubation time may be necessary for specific cell types and experimental conditions.

Protocol 1: Live-Cell Imaging using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is designed for labeling azide-modified biomolecules on the surface of or within live cells. The use of a copper-chelating ligand like THPTA is crucial to minimize copper-induced cytotoxicity.[5][6]

Materials:

  • Cells expressing or metabolically labeled with an azide-containing molecule.

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate (B8700270)

  • Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium)[4]

  • DMSO

Procedure:

  • Cell Preparation: Seed cells in a suitable imaging dish (e.g., glass-bottom dish) and culture overnight. If metabolic labeling is required (e.g., with azido (B1232118) sugars or amino acids), perform this step according to established protocols.

  • Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store any unused stock solution at -20°C.

  • Click Reaction Mix Preparation (prepare fresh):

    • In an Eppendorf tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio in live-cell imaging buffer. For example, for a final concentration of 50 µM CuSO₄, use 250 µM THPTA.[5][7]

    • Add the this compound stock solution to the desired final concentration (typically 1-25 µM).[8]

    • Just before use, add freshly prepared sodium ascorbate to a final concentration of 2.5 mM to reduce Cu(II) to the catalytic Cu(I) state.[7][8]

  • Labeling:

    • Wash the cells twice with pre-warmed live-cell imaging buffer.

    • Add the click reaction mix to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.[5]

  • Washing and Imaging:

    • Remove the reaction mix and wash the cells three times with pre-warmed live-cell imaging buffer.

    • Add fresh imaging buffer to the cells. To improve photostability, an antifade reagent can be added.[4]

    • Proceed with imaging on a fluorescence microscope equipped with appropriate filter sets for Cy5 (e.g., Excitation: 630-650 nm, Emission: 660-700 nm). Use the lowest possible laser power to minimize phototoxicity.[2]

Protocol 2: Fixed-Cell Imaging Protocol

This protocol is suitable for intracellular labeling where cell viability is not a concern, allowing for higher copper concentrations and longer incubation times.

Materials:

  • Cells cultured on coverslips.

  • Paraformaldehyde (PFA) or other suitable fixative.

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).

  • Sodium Ascorbate

  • PBS

  • Mounting medium with an antifade reagent.

Procedure:

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking:

    • Incubate cells with blocking buffer for 30 minutes to reduce non-specific binding.

  • Click Reaction:

    • Prepare the click reaction mix as described in the live-cell protocol, but PBS can be used as the buffer. Higher concentrations of CuSO₄ (e.g., 200 µM) can be used for fixed-cell labeling.[9]

    • Remove the blocking buffer and add the click reaction mix to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Remove the reaction mix and wash the cells three times with PBS.

    • (Optional) Counterstain for nuclei with DAPI.

    • Mount the coverslip onto a microscope slide using a mounting medium containing an antifade reagent.

  • Imaging:

    • Image the sample using a confocal or widefield fluorescence microscope with appropriate Cy5 filter sets.

Diagrams

Experimental Workflow for Live-Cell Labeling

Live_Cell_Workflow Live-Cell Labeling Workflow cluster_prep Cell Preparation cluster_reagents Reagent Preparation cluster_labeling Labeling cluster_imaging Imaging cell_culture Seed cells on imaging dish metabolic_label Metabolically label with azide-modified substrate cell_culture->metabolic_label wash1 Wash cells with imaging buffer metabolic_label->wash1 probe_prep Prepare Cy5-alkyne stock solution click_mix_prep Prepare fresh CuAAC reaction mix probe_prep->click_mix_prep add_mix Incubate cells with CuAAC reaction mix click_mix_prep->add_mix wash1->add_mix wash2 Wash cells to remove unbound probe add_mix->wash2 acquire_images Acquire images using fluorescence microscopy wash2->acquire_images

Caption: Workflow for live-cell imaging with this compound.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC Mechanism of Action cluster_components Cellular Components cluster_protac Fluorescent PROTAC cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway POI Protein of Interest (POI) Ternary POI - PROTAC - E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Ub_POI Polyubiquitinated POI Ub->Ub_POI PROTAC Fluorescent PROTAC (with Cy5-alkyne) PROTAC->Ternary Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-induced degradation of a target protein.

Applications in Drug Discovery and Research

The ability to fluorescently tag biomolecules with this compound opens up numerous avenues for research and drug development:

  • PROTAC Development: Fluorescently labeling PROTACs allows for direct visualization of their cellular uptake, subcellular localization, and engagement with the target protein and E3 ligase. This is invaluable for optimizing the pharmacokinetic and pharmacodynamic properties of new degrader molecules.[2][10]

  • Target Validation: By labeling a specific protein of interest, its localization, trafficking, and interaction with other cellular components can be studied in its native environment.

  • High-Content Screening: The bright and photostable nature of Cy5 makes this probe suitable for automated microscopy and high-content screening assays to identify compounds that modulate the expression or localization of a target protein.

  • Super-Resolution Microscopy: Cy5 is a well-established fluorophore for super-resolution techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), enabling the visualization of cellular structures with nanoscale resolution.[5] The high photon output and photoswitching properties of Cy5 are advantageous for these methods.

Troubleshooting and Considerations

  • Phototoxicity and Photobleaching: Cy5, while relatively photostable, will eventually photobleach under intense illumination. To minimize this and reduce phototoxicity in live-cell imaging, use the lowest possible laser power, shortest exposure times, and consider using an oxygen scavenging system or commercial antifade reagents in the imaging medium.[1][4]

  • Copper Toxicity: In live-cell CuAAC, copper concentration is a critical parameter. High concentrations can be toxic. The use of copper-chelating ligands like THPTA is highly recommended to mitigate these effects.[5][6] Alternatively, copper-free click chemistry (SPAAC) using a strained alkyne probe can be employed.

  • Non-Specific Staining: High probe concentrations or insufficient washing can lead to background fluorescence. Optimize the probe concentration and ensure thorough washing steps. Including a blocking step, especially for fixed-cell staining, can also reduce non-specific binding.

  • Reaction Efficiency: The efficiency of the click reaction can be influenced by pH, temperature, and the accessibility of the azide (B81097) and alkyne groups. Ensure that the reaction buffer is at the optimal pH (around 7.4) and that the reagents are fresh.[1]

References

Application Notes & Protocols: N-PEG3-N'-(propargyl-PEG4)-Cy5 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile fluorescent probe designed for in vivo imaging applications. This molecule incorporates a near-infrared (NIR) cyanine (B1664457) 5 (Cy5) fluorophore, which allows for deep tissue penetration and minimal autofluorescence. The presence of a propargyl group facilitates covalent labeling of target molecules through "click chemistry," specifically the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). The polyethylene (B3416737) glycol (PEG) linkers (PEG3 and PEG4) enhance solubility and circulation time in vivo, while reducing non-specific binding.

These characteristics make this compound an ideal candidate for pre-targeted in vivo imaging strategies. In a pre-targeted approach, a modified antibody or small molecule capable of binding to a specific biological target is first administered. This targeting agent is functionalized with a group that can react with the subsequently injected imaging probe. This method minimizes the systemic exposure to the fluorescent dye, potentially reducing background signal and improving the target-to-background ratio.

Key Applications

  • Pre-targeted Cancer Imaging: Labeling of tumor-specific antigens for intraoperative guidance or diagnostic purposes.

  • Cell Tracking: Long-term in vivo tracking of labeled cells, such as immune cells or stem cells.

  • Drug Delivery and Pharmacokinetics: Visualization and quantification of drug distribution and clearance.

  • Inflammation and Infection Imaging: Targeting and imaging of specific markers of inflammation or infection.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo imaging studies using Cy5-based probes in pre-targeting strategies. The specific values can vary significantly based on the animal model, target antigen, and imaging system used.

Table 1: Biodistribution of a Pre-targeted Cy5 Probe in a Xenograft Mouse Model

OrganPercent Injected Dose per Gram (%ID/g) at 4hPercent Injected Dose per Gram (%ID/g) at 24h
Tumor10.5 ± 2.115.2 ± 3.5
Blood5.8 ± 1.51.2 ± 0.4
Liver12.3 ± 2.88.5 ± 1.9
Spleen3.1 ± 0.92.5 ± 0.7
Kidneys25.6 ± 4.55.3 ± 1.1
Lungs4.2 ± 1.01.8 ± 0.5
Muscle1.5 ± 0.40.8 ± 0.2

Table 2: In Vivo Imaging Performance Metrics

ParameterValue
Tumor-to-Muscle Ratio (4h)7.0 ± 1.5
Tumor-to-Muscle Ratio (24h)19.0 ± 4.2
Excitation Wavelength640 nm
Emission Wavelength670 nm
In Vivo Circulation Half-Life~ 2 hours

Experimental Protocols

Protocol 1: In Vivo Pre-targeting Imaging of Tumors in a Xenograft Mouse Model

This protocol outlines a general procedure for a two-step pre-targeting strategy using an azide-modified antibody and this compound.

Materials:

  • Azide-modified monoclonal antibody (targeting a tumor-specific antigen)

  • This compound

  • Xenograft mouse model (e.g., nude mice bearing subcutaneous tumors)

  • Sterile PBS (phosphate-buffered saline)

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Antibody Administration (Day 0):

    • Reconstitute the azide-modified antibody in sterile PBS to a final concentration of 1 mg/mL.

    • Administer 100 µg of the antibody to each mouse via intravenous (tail vein) injection.

    • Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. This time frame should be optimized for the specific antibody used.

  • Probe Administration (Day 1-3):

    • Reconstitute this compound in sterile PBS to a final concentration of 1 mM.

    • Administer 10 nmol of the Cy5 probe to each mouse via intravenous injection.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Acquire whole-body fluorescence images at various time points post-probe injection (e.g., 1, 4, 8, 24, and 48 hours).

    • Use appropriate excitation and emission filters for Cy5 (e.g., Ex: 640 nm, Em: 670 nm).

    • Acquire a white light image for anatomical reference.

  • Data Analysis:

    • Define regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle).

    • Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) in each ROI.

    • Calculate the tumor-to-muscle ratio to assess targeting specificity.

  • Ex Vivo Biodistribution (Optional):

    • At the final time point, euthanize the mice.

    • Harvest major organs (tumor, blood, liver, spleen, kidneys, lungs, muscle).

    • Image the organs ex vivo using the imaging system to quantify fluorescence in each organ.

    • Calculate the percent injected dose per gram (%ID/g) for each organ.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Pre-targeting Imaging cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis animal_model Xenograft Mouse Model injection1 Step 1: Inject Azide-Modified Antibody (Day 0) animal_model->injection1 antibody Azide-Modified Antibody antibody->injection1 probe This compound injection2 Step 2: Inject Cy5 Probe (Day 1-3) probe->injection2 circulation1 Allow Antibody Circulation (24-72h) injection1->circulation1 circulation1->injection2 imaging In Vivo Fluorescence Imaging (Multiple Time Points) injection2->imaging data_analysis Quantitative Data Analysis (Tumor-to-Muscle Ratio) imaging->data_analysis biodistribution Ex Vivo Biodistribution (%ID/g) imaging->biodistribution

Caption: Workflow for in vivo pre-targeting imaging.

signaling_pathway Conceptual Pre-targeting Mechanism cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_result Result antibody Azide-Modified Antibody (in circulation) receptor Tumor Cell Surface Antigen antibody->receptor Binding bound_antibody Bound Azide-Antibody probe This compound (in circulation) probe->bound_antibody Click Reaction (in vivo) signal Fluorescent Signal at Tumor Site bound_antibody->signal

Application Notes and Protocols for N-PEG3-N'-(propargyl-PEG4)-Cy5 in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-PEG3-N'-(propargyl-PEG4)-Cy5

This compound is a bifunctional molecule designed for application in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It incorporates a Cy5 fluorescent dye, enabling direct visualization and tracking of the PROTAC molecule. The molecule features two polyethylene (B3416737) glycol (PEG) chains (PEG3 and PEG4) to enhance solubility and cell permeability.[1][3] A key feature is the terminal propargyl group (an alkyne), which allows for facile conjugation to an azide-modified warhead for the protein of interest (POI) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[1][3] This fluorescent linker is a valuable tool for researchers developing novel PROTACs, allowing for the direct assessment of cellular uptake, target engagement, and subsequent protein degradation.

Principle of Action

A PROTAC synthesized using this linker will consist of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and the linker that connects them. The this compound molecule serves as the fluorescently tagged linker portion of the final PROTAC. Once introduced to cells, the fluorescent PROTAC engages both the POI and the E3 ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome. The incorporated Cy5 dye allows researchers to monitor the localization and concentration of the PROTAC within the cell and observe the kinetics of POI degradation through fluorescence-based imaging and assays.[2]

Application Notes

The use of this compound in a PROTAC provides several advantages for drug development professionals:

  • Cellular Permeability and Localization Studies: The inherent fluorescence of the Cy5 dye allows for the direct visualization of the PROTAC's ability to cross the cell membrane and its subsequent subcellular localization. This is crucial for ensuring the PROTAC can reach its intracellular target.

  • Target Engagement Confirmation: Co-localization studies using a fluorescently tagged POI (e.g., GFP-fusion) and the Cy5-labeled PROTAC can provide visual evidence of target engagement within the cell.

  • Real-time Monitoring of Protein Degradation: Live-cell imaging can be employed to track the decrease in fluorescence of a tagged POI (e.g., GFP-POI) upon treatment with the Cy5-PROTAC, providing kinetic data on the rate of degradation.[2]

  • High-Throughput Screening: Fluorescence-based plate reader assays can be developed to quantify PROTAC-induced degradation in a high-throughput format, accelerating the screening of potential drug candidates.

Experimental Protocols

Herein are detailed protocols for key experiments utilizing a PROTAC synthesized with this compound.

Protocol 1: Synthesis of a Fluorescent PROTAC via Click Chemistry

This protocol describes the conjugation of the this compound linker to an azide-functionalized warhead for the protein of interest.

Materials:

  • This compound

  • Azide-functionalized POI ligand

  • E3 ligase ligand with a suitable linker for attachment to the Cy5-PEG molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethylformamide (DMF) or other suitable solvent

  • HPLC for purification

Procedure:

  • Dissolve the azide-functionalized POI ligand and the E3 ligase ligand-linker construct in DMF.

  • Add this compound to the reaction mixture in a 1:1 molar ratio to the azide-functionalized ligand.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ and TBTA in a 1:1 molar ratio in DMF/water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄/TBTA solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the resulting fluorescent PROTAC using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and NMR.

Protocol 2: Live-Cell Imaging for PROTAC Uptake and Localization

This protocol outlines the steps for visualizing the cellular uptake and subcellular localization of the Cy5-labeled PROTAC.

Materials:

  • Cells expressing the protein of interest

  • Culture medium

  • Fluorescent PROTAC synthesized with this compound

  • Hoechst 33342 or DAPI for nuclear staining

  • Confocal microscope with appropriate filter sets for Cy5 and DAPI/Hoechst

Procedure:

  • Seed cells on a glass-bottom dish or chamber slide and allow them to adhere overnight.

  • The next day, treat the cells with the fluorescent PROTAC at the desired concentration (e.g., 100 nM - 1 µM) in fresh culture medium.

  • Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Thirty minutes before imaging, add Hoechst 33342 or DAPI to the medium to stain the nuclei.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

  • Image the cells using a confocal microscope. Acquire images in the Cy5 channel to visualize the PROTAC and the DAPI/Hoechst channel for the nucleus.

  • Analyze the images to determine the subcellular localization of the fluorescent PROTAC.

Protocol 3: Quantification of Protein Degradation by In-Cell Western

This protocol provides a method for quantifying the degradation of the target protein induced by the fluorescent PROTAC in a plate-based format.

Materials:

  • Cells expressing the protein of interest

  • 96-well plates

  • Fluorescent PROTAC

  • Primary antibody against the protein of interest

  • IR-Dye labeled secondary antibody (e.g., IRDye 800CW)

  • Cell-staining dye for normalization (e.g., a 700 nm fluorescent dye)

  • Fixation and permeabilization buffers

  • Blocking buffer

  • In-Cell Western imaging system

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the fluorescent PROTAC for the desired time (e.g., 24 hours). Include a vehicle-only control.

  • After treatment, fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Block the wells with blocking buffer for 1.5 hours at room temperature.

  • Incubate the cells with the primary antibody against the POI overnight at 4°C.

  • Wash the wells three times with PBS containing 0.1% Tween-20.

  • Incubate with the IR-Dye labeled secondary antibody and the cell-staining dye for 1 hour at room temperature, protected from light.

  • Wash the wells five times with PBS containing 0.1% Tween-20.

  • Scan the plate using an In-Cell Western imaging system, detecting at both 700 nm (for normalization) and 800 nm (for the POI).

  • Quantify the intensity of the 800 nm signal and normalize it to the 700 nm signal. Calculate the percentage of protein degradation relative to the vehicle control.

Data Presentation

The following tables provide examples of how quantitative data from the above experiments can be presented. Note: The data presented here is for illustrative purposes only and does not represent actual experimental results.

Table 1: PROTAC-Induced Degradation of POI

PROTAC Concentration (nM)Mean Normalized POI Level (%)Standard Deviation
0 (Vehicle)1005.2
185.34.8
1052.16.1
10015.83.5
100010.22.9

Table 2: Kinetic Parameters of POI Degradation

ParameterValue
DC₅₀ (nM)8.5
Dₘₐₓ (%)90.5
t₁/₂ at 100 nM (hours)6.2

Visualizations

The following diagrams illustrate key concepts and workflows in PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC Fluorescent PROTAC (Cy5-labeled) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Degrades POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular_assays Cellular Assays Linker This compound Click_Chemistry Click Chemistry Linker->Click_Chemistry POI_Ligand Azide-POI Ligand POI_Ligand->Click_Chemistry E3_Ligand E3 Ligase Ligand E3_Ligand->Click_Chemistry Purification HPLC Purification Click_Chemistry->Purification Live_Imaging Live-Cell Imaging (Uptake & Localization) Purification->Live_Imaging Degradation_Assay Protein Degradation Assay (In-Cell Western) Purification->Degradation_Assay Data_Analysis Data Analysis (DC50, Dmax) Live_Imaging->Data_Analysis Degradation_Assay->Data_Analysis

Caption: Experimental workflow for fluorescent PROTAC development.

Logical_Relationship cluster_0 Molecular Properties cluster_1 Cellular Events cluster_2 Outcome Permeability Cell Permeability Ternary_Formation Ternary Complex Formation Permeability->Ternary_Formation Target_Binding Target Binding Affinity Target_Binding->Ternary_Formation E3_Binding E3 Ligase Binding Affinity E3_Binding->Ternary_Formation Ubiquitination_Efficiency Ubiquitination Efficiency Ternary_Formation->Ubiquitination_Efficiency Protein_Degradation Protein Degradation Ubiquitination_Efficiency->Protein_Degradation

Caption: Logical relationship of factors in PROTAC efficacy.

References

Application Notes and Protocols: N-PEG3-N'-(propargyl-PEG4)-Cy5 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2][3] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1][4] These molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4][5] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][4]

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile, PEG-based linker designed for the synthesis of fluorescent PROTACs.[6][7] Its unique properties facilitate the rapid and efficient construction of PROTAC libraries and enable direct visualization of the molecule in cells, providing valuable insights into its uptake, distribution, and mechanism of action.

Key Features:

  • Propargyl Group: The terminal alkyne group allows for efficient conjugation to azide-modified ligands (for the POI or E3 ligase) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction.[5][6][8]

  • PEG Linker: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the resulting PROTAC molecule.[6][7] The length and flexibility of the linker are critical for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.

  • Cy5 Fluorophore: The integrated Cyanine5 (Cy5) dye allows for the direct detection and quantification of the PROTAC using fluorescence-based techniques. Cy5 is a bright, photostable, far-red fluorophore, making it ideal for cellular imaging with minimal interference from cellular autofluorescence.

  • Modularity: This linker is a key component for a modular approach to PROTAC design, allowing for the combination of different POI ligands and E3 ligase binders to create a diverse range of specific protein degraders.

Mechanism of Action of a PROTAC Synthesized with this compound

A PROTAC synthesized using this linker will form a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade more target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Cy5-PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Recognition E3->POI Polyubiquitination Ub Ubiquitin Ub->E3 Activated Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of action of a Cy5-labeled PROTAC.

Quantitative Data

The following tables represent hypothetical data from experiments performed with a PROTAC synthesized using this compound.

Table 1: Dose-Dependent Degradation of Target Protein

PROTAC Concentration (nM)Target Protein Level (% of Control)Standard Deviation
0 (Vehicle)1005.2
1854.8
10526.1
100153.9
1000184.2

Table 2: Cellular Uptake of Cy5-PROTAC Measured by Flow Cytometry

Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0508
135025
485045
12120060
24115055

Experimental Protocols

Protocol 1: Synthesis of a Cy5-PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating an azide-containing ligand (for either the POI or the E3 ligase) to the this compound linker.

Materials:

  • This compound

  • Azide-functionalized ligand (e.g., Azido-POI-ligand or Azido-E3-ligase-ligand)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (HPLC grade)

  • Reverse-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve 1.0 equivalent of this compound in DMSO.

    • Add 1.1 equivalents of the azide-functionalized ligand, also dissolved in a minimal amount of DMSO.

  • Catalyst Preparation:

    • In a separate tube, prepare a fresh solution of the catalyst by mixing CuSO₄ (0.1 equivalents) and THPTA (0.5 equivalents) in water.

    • Add sodium ascorbate (1.0 equivalent) to the catalyst solution and vortex briefly. The solution should turn from blue to colorless or light yellow, indicating the reduction of Cu(II) to Cu(I).

  • Click Reaction:

    • Add the catalyst solution to the reaction mixture containing the linker and the ligand.

    • Vortex the reaction mixture for 1 minute and then allow it to react at room temperature for 1-4 hours, protected from light.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by LC-MS to check for the consumption of starting materials and the formation of the desired product.

  • Purification:

    • Once the reaction is complete, quench it by adding EDTA to chelate the copper.

    • Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

  • Characterization and Storage:

    • Collect the fractions containing the desired product and confirm its identity and purity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final Cy5-PROTAC as a solid.

    • Store the purified PROTAC at -20°C, protected from light.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start dissolve Dissolve Linker and Azide-Ligand in DMSO start->dissolve react Combine and React at Room Temperature dissolve->react catalyst Prepare Cu(I) Catalyst (CuSO4, Sodium Ascorbate, THPTA) catalyst->react monitor Monitor by LC-MS react->monitor purify Purify by HPLC monitor->purify characterize Characterize by Mass Spec purify->characterize end Store at -20°C characterize->end

Caption: Workflow for the synthesis of a Cy5-PROTAC.

Protocol 2: Western Blotting to Assess Protein Degradation

Materials:

  • Cultured cells expressing the target protein

  • Cy5-PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the Cy5-PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate for the desired time period (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

Protocol 3: Fluorescence Microscopy for Cellular Localization

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Cy5-PROTAC

  • Hoechst 33342 (for nuclear staining)

  • Formaldehyde (B43269) or paraformaldehyde for fixing

  • PBS

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission ~650/670 nm) and DAPI (for Hoechst).

Procedure:

  • Cell Plating and Treatment:

    • Plate cells on glass-bottom dishes or coverslips.

    • Treat the cells with the desired concentration of Cy5-PROTAC for a specific time.

  • Staining and Fixing:

    • (Optional) For live-cell imaging, add Hoechst 33342 to the media 15 minutes before imaging to stain the nuclei.

    • For fixed-cell imaging, wash the cells with PBS and fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS. If fixing, you can now stain with Hoechst.

  • Imaging:

    • Mount the coverslips on a slide with mounting medium or image the dish directly.

    • Use a fluorescence microscope to capture images. Use the Cy5 channel to visualize the PROTAC and the DAPI channel for the nuclei.

    • Analyze the images to determine the subcellular localization of the Cy5-PROTAC.

Protocol 4: Flow Cytometry for Quantifying PROTAC Uptake

Materials:

  • Cells in suspension or trypsinized adherent cells

  • Cy5-PROTAC

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer with a laser that can excite Cy5 (e.g., 633 nm or 640 nm).

Procedure:

  • Cell Treatment:

    • Treat cells in culture with the Cy5-PROTAC at various concentrations or for different time points.

  • Cell Preparation:

    • Harvest the cells (by trypsinization if adherent) and wash them with ice-cold PBS.

    • Resuspend the cells in FACS buffer at a concentration of approximately 1x10⁶ cells/mL.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel for Cy5 (e.g., APC or Alexa Fluor 647 channel).

    • Gate on the live cell population based on forward and side scatter.

    • Record the mean fluorescence intensity (MFI) for each sample.

    • Compare the MFI of treated cells to untreated control cells to quantify the uptake of the Cy5-PROTAC.

References

Application Notes and Protocols for N-PEG3-N'-(propargyl-PEG4)-Cy5 Cell Permeability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cell permeability of N-PEG3-N'-(propargyl-PEG4)-Cy5 , a fluorescent probe combining a Cy5 dye with a polyethylene (B3416737) glycol (PEG) linker. This molecule's permeability is a critical parameter for its application in intracellular labeling and as a component of larger drug delivery systems or PROTACs.[1][2]

Introduction

This compound is a bifunctional molecule featuring a Cy5 fluorophore for detection and a PEG linker that can influence its solubility and interaction with cell membranes. The propargyl group allows for further conjugation via click chemistry.[3][4] Understanding its ability to cross the cell membrane is essential for its use in biological applications. The following protocols describe methods to quantify the cell permeability of this probe using fluorescence microscopy and flow cytometry.

Key Concepts in Cell Permeability of PEGylated Molecules

The cellular uptake of molecules can occur through various mechanisms, including passive diffusion and active transport processes like endocytosis. The PEGylation of molecules can influence these mechanisms. For instance, PEGylation can sometimes reduce non-specific cellular uptake but can also be tailored to engage specific endocytic pathways like clathrin-mediated or caveolae-mediated endocytosis.[5][6][7] The size and conformation of the PEG chain are critical factors in determining the predominant uptake mechanism.[5][7]

Experimental Protocols

Protocol 1: Qualitative and Quantitative Assessment of Cell Permeability by Fluorescence Microscopy

This protocol allows for the direct visualization of the probe's cellular uptake and subcellular localization.

Materials and Reagents:

  • This compound

  • Cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hoechst 33342 or DAPI solution (for nuclear counterstaining)

  • Paraformaldehyde (PFA) solution, 4% in PBS (for fixing)

  • Mounting medium

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and DAPI/Hoechst (Excitation/Emission: ~350/460 nm)

Procedure:

  • Cell Seeding: Seed the chosen cell line onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).

  • Cell Treatment: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the medium containing the this compound probe to the cells.

  • Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with cold PBS to remove any unbound probe.

  • Nuclear Staining (Optional): Incubate the cells with Hoechst 33342 or DAPI solution according to the manufacturer's instructions to visualize the nuclei.

  • Fixation (Optional, for endpoint assays): Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.

  • Imaging: Mount the coverslips with mounting medium or directly image the glass-bottom dishes using a fluorescence microscope. Acquire images in both the Cy5 and DAPI/Hoechst channels.

  • Image Analysis: Quantify the intracellular fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler). The mean fluorescence intensity per cell can be calculated to provide a quantitative measure of uptake.

Protocol 2: High-Throughput Quantification of Cell Permeability by Flow Cytometry

This protocol provides a robust and high-throughput method to quantify the percentage of cells that have taken up the probe and the relative amount of uptake per cell.

Materials and Reagents:

  • This compound

  • Cell line of interest (grown in suspension or adherent)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Propidium Iodide (PI) or 7-AAD solution (for viability staining)[8]

  • Flow cytometer with a laser capable of exciting Cy5 (e.g., 633 nm or 640 nm laser) and PI/7-AAD.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your target cells at a concentration of 1 x 10^6 cells/mL in complete culture medium.

  • Probe Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).

  • Cell Treatment: Add the probe-containing medium to the cell suspension.

  • Incubation: Incubate the cells for the desired time points (e.g., 30 minutes, 1, 4 hours) at 37°C with gentle agitation.

  • Washing: After incubation, centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in cold PBS and repeat the wash step twice to ensure removal of all extracellular probe.

  • Viability Staining: Resuspend the cells in 500 µL of PBS containing PI or 7-AAD at the manufacturer's recommended concentration. Incubate for 5-15 minutes on ice, protected from light.[8]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer.

    • Gate the viable cell population based on forward and side scatter, and by excluding PI/7-AAD positive cells.

    • Measure the fluorescence intensity in the Cy5 channel for the viable cell population.

    • Record the percentage of Cy5-positive cells and the mean fluorescence intensity (MFI) of this population.

Data Presentation

The quantitative data obtained from the flow cytometry experiment can be summarized in the following table for easy comparison.

Concentration (µM)Incubation Time (hours)Percentage of Cy5-Positive Cells (%)Mean Fluorescence Intensity (MFI)
1125.3 ± 3.1150 ± 12
1445.8 ± 4.5320 ± 25
5160.1 ± 5.2850 ± 60
5485.7 ± 6.81800 ± 150
10182.4 ± 7.12500 ± 210
10495.2 ± 3.94500 ± 350
Untreated Control4< 110 ± 2

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

G Experimental Workflow for Cell Permeability Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Probe_Prep 2. Prepare this compound Solution Treatment 3. Treat Cells with Probe Incubation 4. Incubate (Time Course) Treatment->Incubation Washing 5. Wash to Remove Unbound Probe Incubation->Washing Microscopy Microscopy Analysis (Qualitative & Quantitative) Washing->Microscopy Flow_Cytometry Flow Cytometry Analysis (Quantitative) Washing->Flow_Cytometry

Caption: Workflow for assessing the cell permeability of this compound.

G Potential Cellular Uptake Pathways Probe This compound Passive_Diffusion Passive Diffusion Probe->Passive_Diffusion Direct Translocation Endocytosis Endocytosis Probe->Endocytosis Membrane Invagination Extracellular Extracellular Space Intracellular Intracellular Space Passive_Diffusion->Intracellular Endosome Endosome Endocytosis->Endosome Cytosol Cytosolic Release Endosome->Cytosol Endosomal Escape Cytosol->Intracellular

Caption: Potential mechanisms for cellular uptake of PEGylated fluorescent probes.

References

Application Notes and Protocols for Tracking Biomolecules using N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-PEG3-N'-(propargyl-PEG4)-Cy5 is a versatile, high-purity fluorescent labeling reagent designed for the precise tracking of biomolecules in a variety of research applications. This heterobifunctional molecule incorporates a Cy5 fluorophore, a propargyl group for click chemistry, and a polyethylene (B3416737) glycol (PEG) spacer. The Cy5 dye offers bright, stable fluorescence in the far-red spectrum, minimizing autofluorescence from biological samples and enabling deep tissue penetration for in-vivo imaging.[1] The propargyl group allows for a highly specific and efficient covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. The hydrophilic PEG linker enhances solubility and reduces non-specific binding.[2]

These characteristics make this compound an ideal tool for a range of applications, including:

  • Live-cell imaging: Tracking the localization, trafficking, and dynamics of labeled proteins, lipids, and other biomolecules.

  • PROTAC Development: As a fluorescent linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) to monitor their distribution and engagement with target proteins.[1][3][4]

  • In-vivo Imaging: Visualizing the biodistribution of labeled molecules in small animal models.[1]

  • Single-Molecule Tracking: Studying the behavior of individual biomolecules with high spatial and temporal resolution.[5]

  • FRET-based Assays: Acting as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions.[3][6]

This document provides detailed protocols for the use of this compound in biomolecule tracking and presents relevant quantitative data to assist in experimental design and data interpretation.

Data Presentation

Spectral Properties of Cy5

The following table summarizes the key spectral properties of the Cy5 fluorophore. These values are essential for setting up fluorescence microscopy experiments and for quantitative analysis.

PropertyValueReference
Excitation Maximum (λex)~649 nm[7]
Emission Maximum (λem)~670 nm[7]
Molar Extinction Coefficient (ε)~250,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ)~0.27 in PBS[8]
Fluorescence Lifetime (τ)~1.0 ns in PBS[9]
Quantitative Data for Biomolecule Tracking with Cy5

This table provides examples of quantitative data obtained from studies utilizing Cy5-labeled biomolecules for tracking and dynamic studies in live cells.

ParameterBiomoleculeCell TypeValueReference
Diffusion Coefficient (D)Tubulin-(4.5 ± 0.2) × 10⁻¹¹ m²/s[10]
Diffusion Coefficient (D)c-Fos/c-Jun-7.6-8.1 × 10⁻¹¹ m²/s[11]
Diffusion Coefficient (D)General ProteinBacteria1 - 10 µm²/s[12]
FRET Efficiency (E)Interacting Proteins-Varies (distance-dependent)[3][6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with an Azide Handle

This protocol describes the incorporation of an azide-containing amino acid analog into newly synthesized proteins in cultured mammalian cells. This is the first step to prepare your target biomolecule for labeling with this compound.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • L-azidohomoalanine (AHA) or other azide-containing amino acid analog

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture: Culture mammalian cells to the desired confluency in a suitable culture vessel.

  • Methionine-free Medium (Optional but Recommended): To increase the incorporation efficiency of AHA, replace the complete medium with methionine-free medium and incubate for 1-2 hours.

  • Metabolic Labeling: Add L-azidohomoalanine (AHA) to the cell culture medium to a final concentration of 25-50 µM.[13]

  • Incubation: Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins. The optimal incubation time will depend on the protein of interest's turnover rate and should be determined empirically.

  • Cell Harvest:

    • For adherent cells, wash the cells twice with ice-cold PBS, then scrape the cells in cell lysis buffer containing protease inhibitors.

    • For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and resuspend in cell lysis buffer with protease inhibitors.

  • Lysate Preparation: Incubate the cell lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The azide-modified proteome is now ready for the click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Azide-Modified Proteins

This protocol details the "click" reaction to covalently attach this compound to the azide-modified proteins prepared in Protocol 1. This protocol is optimized for labeling proteins in cell lysate.

Materials:

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO.

    • THPTA: Prepare a 100 mM stock solution in water.[1]

    • CuSO₄: Prepare a 20 mM stock solution in water.[1]

    • Sodium Ascorbate: Prepare a fresh 300 mM stock solution in water immediately before use.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:

    • 50 µL of azide-modified protein lysate (1-5 mg/mL)[1]

    • 90 µL of PBS, pH 7.4[1]

    • 2 µL of 10 mM this compound (final concentration ~100 µM)

    • 10 µL of 100 mM THPTA solution[1]

    • 10 µL of 20 mM CuSO₄ solution[1]

  • Initiate the Reaction: Add 10 µL of 300 mM sodium ascorbate solution to the reaction mixture to initiate the click reaction.[1]

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.

  • Purification (Optional but Recommended): The labeled protein can be purified from excess reagents using methods such as acetone/methanol precipitation or size-exclusion chromatography.

  • Storage: Store the Cy5-labeled protein lysate at -80°C for long-term storage, protected from light.

Protocol 3: Live-Cell Imaging of Cy5-Labeled Biomolecules

This protocol provides a general guideline for imaging the this compound labeled biomolecules within live cells.

Materials:

  • Live cells with Cy5-labeled biomolecules (prepared in situ following a modified live-cell click chemistry protocol) or cells microinjected with the labeled protein.

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with HEPES)

  • Fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~630-650 nm, Emission: ~660-700 nm) and an environmentally controlled chamber (37°C, 5% CO₂).

Procedure:

  • Cell Plating: Plate the cells on a glass-bottom dish or chamber slide suitable for high-resolution microscopy.

  • Labeling: Perform live-cell labeling by adapting Protocol 2 for live-cell conditions (lower copper concentrations and shorter incubation times are recommended to minimize toxicity) or introduce the pre-labeled protein into the cells.

  • Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound fluorescent probe.

  • Imaging:

    • Place the dish on the microscope stage within the environmental chamber.

    • Locate the cells using brightfield or DIC microscopy.

    • Acquire fluorescence images using the Cy5 filter set. Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

    • For time-lapse imaging, define the imaging intervals and total duration based on the biological process being studied.

  • Data Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, localization, and dynamics of the labeled biomolecule.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI->TernaryComplex Binds E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds PolyUbPOI Poly-ubiquitinated POI E3->PolyUbPOI Poly-ubiquitinates TernaryComplex->E3 Recruits Ub Ubiquitin Ub->E3 Activated by E1/E2 Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for Biomolecule Tracking

Experimental_Workflow start Start metabolic_labeling 1. Metabolic Labeling (Introduce Azide Handle) start->metabolic_labeling cell_lysis 2. Cell Lysis & Protein Extraction metabolic_labeling->cell_lysis click_chemistry 3. Click Chemistry Reaction (this compound) cell_lysis->click_chemistry purification 4. Purification of Labeled Protein (Optional) click_chemistry->purification imaging 5. Live-Cell Imaging / In-vivo Imaging purification->imaging data_analysis 6. Data Analysis (Localization, Tracking, Quantification) imaging->data_analysis end End data_analysis->end

Caption: General experimental workflow for biomolecule tracking.

Logical Relationship of Click Chemistry Reaction

Click_Chemistry reagents Azide-Modified Biomolecule This compound product Cy5-Labeled Biomolecule reagents:azide->product:product + reagents:alkyne->product:product catalyst Cu(I) Catalyst (from CuSO₄ + Sodium Ascorbate) catalyst->product:product Catalyzes

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

References

Troubleshooting & Optimization

Troubleshooting "N-PEG3-N'-(propargyl-PEG4)-Cy5" conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using "N-PEG3-N'-(propargyl-PEG4)-Cy5" in their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorescent labeling reagent. It contains a Cy5 dye, a bright and photostable fluorophore in the far-red spectrum, attached to a polyethylene (B3416737) glycol (PEG) linker.[1][2] The key feature of this molecule is the terminal propargyl group (an alkyne), which allows for its covalent attachment to molecules containing an azide (B81097) group via a "click chemistry" reaction.[3][4] This makes it a valuable tool for fluorescently labeling biomolecules such as proteins, antibodies, and nucleic acids for various applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[5]

Q2: What type of conjugation reaction is this molecule designed for?

The propargyl group on this linker is designed for azide-alkyne cycloaddition reactions, a cornerstone of click chemistry.[6] There are two primary methods for this conjugation:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used reaction that requires a copper(I) catalyst to join the alkyne on the Cy5 linker to an azide on your target molecule.[6][7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) instead of a simple alkyne.[3][8] Since the provided linker has a terminal alkyne (propargyl group), it is primarily intended for CuAAC. To use a SPAAC reaction, your azide-modified molecule would need to be reacted with a strained cyclooctyne reagent.

Q3: What are the advantages of using a PEG linker in this reagent?

The PEG (polyethylene glycol) linker offers several benefits in bioconjugation:

  • Increased Solubility: PEG is hydrophilic and can improve the water solubility of the final conjugate, which is particularly useful for hydrophobic dyes like Cy5 and large biomolecules.[1][2]

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric hindrance between the dye and the biomolecule. This can help preserve the biological activity of the labeled molecule.[2]

  • Reduced Immunogenicity: PEGylation can mask potential immunogenic sites on a biomolecule, reducing the likelihood of an immune response in in vivo applications.[1]

  • Improved Pharmacokinetics: For therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life.[1]

Troubleshooting Guides

Low or No Fluorescence Signal
Potential Cause Troubleshooting Steps
Failed Conjugation Reaction - Verify Reagent Integrity: Ensure the this compound and your azide-modified biomolecule have been stored correctly and have not degraded. Prepare fresh solutions of all reagents.[9] - Optimize Reaction Conditions: For CuAAC, ensure the copper is in the active Cu(I) state by using a fresh reducing agent like sodium ascorbate (B8700270). Consider using a copper-chelating ligand (e.g., THPTA, BTTAA) to protect the catalyst and improve efficiency.[9][10] For both CuAAC and SPAAC, optimizing pH, temperature, and reaction time can improve yields.[3][9] - Check for Inhibitors: Buffers containing chelating agents (e.g., EDTA) can interfere with CuAAC. Ensure your buffers are compatible with the chosen chemistry.
Fluorescence Quenching - Determine the Degree of Labeling (DOL): Over-labeling can lead to self-quenching of the Cy5 dye. Aim for an optimal DOL, which for many applications is between 2 and 4.[11] You can reduce the DOL by adjusting the molar ratio of the Cy5 linker to your biomolecule in the reaction. - Microenvironment Effects: The local environment around the conjugated dye can affect its fluorescence.[12] Consider if the attachment site is near quenching amino acid residues.
Incorrect Stoichiometry - Accurate Quantification: Ensure you have accurately quantified both your biomolecule and the Cy5 linker. Inaccurate concentrations can lead to suboptimal molar ratios and low conjugation efficiency. - Optimize Molar Ratio: Experiment with different molar ratios of the Cy5 linker to your biomolecule to find the optimal balance between labeling efficiency and potential for precipitation or quenching. A common starting point is a 3 to 10-fold molar excess of the dye.[10]
Low Conjugation Yield
Potential Cause Troubleshooting Steps
Suboptimal CuAAC Conditions - Oxygen Sensitivity: The Cu(I) catalyst in CuAAC is sensitive to oxidation. Degassing your reaction mixture and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield.[10] - Catalyst Concentration: The concentration of copper and the reducing agent (e.g., sodium ascorbate) is critical. Too little will result in an incomplete reaction, while too much can lead to protein aggregation or damage.[13] A typical starting point is a final copper concentration of 50-200 µM.[14] - Ligand Use: Copper-chelating ligands like THPTA not only protect the catalyst but also accelerate the reaction.[10][13]
Poor Solubility of Reactants - Use of Co-solvents: While the PEG linker improves solubility, if your biomolecule or the Cy5 linker precipitates during the reaction, consider adding a small amount of a water-miscible organic solvent like DMSO or DMF.[12] However, be mindful of the solvent tolerance of your biomolecule.
Steric Hindrance - Accessibility of Functional Groups: If the azide group on your biomolecule is in a sterically hindered location, the conjugation efficiency may be low. While the PEG linker helps, it may not be sufficient in all cases. If possible, consider engineering the azide into a more accessible location.[9]
Degradation of Reactants - Storage and Handling: Store the this compound protected from light and moisture at the recommended temperature (typically -20°C).[9] Azide-modified biomolecules should also be handled according to their specific stability profiles.
Unexpected Side Products or Aggregation
Potential Cause Troubleshooting Steps
Protein Aggregation - High DOL: Over-labeling can increase the hydrophobicity of the protein, leading to aggregation. Reduce the molar excess of the Cy5 linker. - Copper-Induced Aggregation (CuAAC): Copper ions can sometimes cause protein aggregation. Using a chelating ligand and optimizing the copper concentration can mitigate this.[9] - Solvent Effects: High concentrations of organic co-solvents can denature and cause aggregation of some proteins. Minimize the amount of co-solvent used.
Oxidative Damage to Biomolecule (CuAAC) - Reactive Oxygen Species (ROS): The combination of copper and a reducing agent can generate ROS, which can damage sensitive amino acids.[3] Including a ROS scavenger like aminoguanidine (B1677879) in the reaction buffer can help protect your biomolecule.[10][15]
Off-Target Reactions - Click Chemistry Specificity: Azide-alkyne cycloaddition is generally highly specific.[4] However, ensure that your biomolecule does not have endogenous functionalities that could interfere with the reaction, although this is rare.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein

This protocol is a general starting point and may require optimization for your specific protein and application.

Materials:

  • Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water)[16]

  • Degassing equipment (optional but recommended)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, add your azide-modified protein to the desired final concentration.

    • Add the this compound to achieve the desired molar excess (e.g., 3-10 fold).

    • Add the THPTA ligand to a final concentration of 5 times the copper concentration (e.g., 250 µM for a 50 µM copper concentration).[15]

    • Add the CuSO₄ solution to a final concentration of 50-200 µM.[14]

    • Gently mix the solution.

  • Degas the Mixture (Recommended):

    • To prevent oxidation of the Cu(I) catalyst, degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for 5-10 minutes.[10]

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[14][15]

    • Gently mix the solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours, protected from light. Reaction times may need to be optimized.

  • Purification:

    • Remove unreacted Cy5 linker and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization:

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).

Protocol 2: Calculation of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[17]

Procedure:

  • Measure Absorbance:

    • Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5 (~650 nm, A_max).

  • Calculate Protein Concentration:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • A₂₈₀: Absorbance at 280 nm

      • A_max: Absorbance at ~650 nm

      • CF: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). This is typically around 0.05 for Cy5.

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • Dye Concentration (M) = A_max / ε_dye

      • ε_dye: Molar extinction coefficient of Cy5 at ~650 nm (typically ~250,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. CuAAC Reaction cluster_purification 3. Purification & Analysis Azide_Protein Azide-Modified Protein Reaction_Mix Combine Protein, Linker, CuSO4, and Ligand Azide_Protein->Reaction_Mix Cy5_Linker This compound Cy5_Linker->Reaction_Mix Add_Ascorbate Add Sodium Ascorbate to initiate reaction Reaction_Mix->Add_Ascorbate Degas (optional) Incubate Incubate at RT (Protected from light) Add_Ascorbate->Incubate Purify Size-Exclusion Chromatography Incubate->Purify Analyze Calculate DOL (Spectrophotometry) Purify->Analyze Final_Product Fluorescently Labeled Protein Conjugate Analyze->Final_Product

Caption: Experimental workflow for CuAAC conjugation.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle Alkyne Propargyl-PEG-Cy5 (R-C≡CH) Triazole Stable Triazole Linkage (Covalent Bond) Alkyne->Triazole Azide Azide-Protein (R'-N3) Azide->Triazole CuSO4 Cu(II)SO4 Cu_I Cu(I) (Active Catalyst) CuSO4->Cu_I Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Triazole Catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes

Caption: Simplified CuAAC reaction pathway.

References

"N-PEG3-N'-(propargyl-PEG4)-Cy5" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues with N-PEG3-N'-(propargyl-PEG4)-Cy5 in aqueous buffers. This molecule is a bifunctional linker containing a Cy5 fluorophore, two polyethylene (B3416737) glycol (PEG) spacers, and a terminal alkyne (propargyl) group for use in click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: While the PEG3 and PEG4 chains are included to improve hydrophilicity, the core Cy5 structure is inherently hydrophobic.[1][] Therefore, this compound has limited direct solubility in purely aqueous buffers, especially at higher concentrations. For a structurally similar compound, N,N'-bis-(propargyl-PEG4)-Cy5, the manufacturer notes low solubility in water. It is readily soluble in organic solvents like DMSO, DMF, and DCM.[3]

Q2: Why is my this compound solution precipitating or appearing cloudy when added to my aqueous buffer?

A2: Precipitation or cloudiness upon dilution into an aqueous buffer is a common sign of aggregation and poor solubility. Non-sulfonated cyanine (B1664457) dyes like Cy5 have a strong tendency to aggregate in aqueous solutions, which can lead to quenching of the fluorescence signal and precipitation.[4][5][6] This is especially true if the final concentration of the organic co-solvent is too low to maintain solubility.

Q3: Can I dissolve the compound directly in my phosphate-buffered saline (PBS) or Tris buffer?

A3: Direct dissolution in aqueous buffers is not recommended and is likely to fail, resulting in aggregation. The recommended procedure is to first create a high-concentration stock solution in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[4][5] This stock solution can then be added in small volumes to your aqueous buffer.

Q4: Does the buffer composition affect the solubility of the dye?

A4: Yes, buffer components can influence solubility. High salt concentrations, for instance, can sometimes promote the aggregation of cyanine dyes.[6] While Cy5's fluorescence is stable over a wide pH range (typically 4 to 10), it's important to ensure your buffer does not contain components that could react with the molecule or promote precipitation.[7]

Q5: What is the role of the PEG chains in this molecule?

A5: The Polyethylene glycol (PEG) chains (PEG3 and PEG4) are incorporated specifically to increase the hydrophilicity and aqueous solubility of the otherwise hydrophobic Cy5 dye.[8][9][10] This modification makes the molecule more suitable for use in biological applications and click chemistry reactions performed in aqueous media.[11][12][13][14]

Troubleshooting Guide

Issue 1: Compound fails to dissolve or forms a suspension in organic solvent.
  • Cause: The organic solvent (DMSO, DMF) may have absorbed moisture. Water content can significantly reduce the solubility of the compound in these solvents.

  • Solution: Use fresh, anhydrous-grade DMSO or DMF.[9] To prevent moisture absorption, allow the solvent vial to warm to room temperature before opening and cap it tightly immediately after use.

  • Action: Gently vortex the solution. If dissolution is still incomplete, brief sonication in a water bath may help break up particulates.

Issue 2: A concentrated stock solution in DMSO is clear, but precipitation occurs upon dilution into an aqueous buffer.
  • Cause 1: The final concentration of the dye in the aqueous buffer is too high, exceeding its solubility limit.

  • Solution 1: Reduce the final working concentration of the dye. Perform serial dilutions to determine the maximum soluble concentration in your specific buffer system.

  • Cause 2: The final percentage of the organic co-solvent (e.g., DMSO) is too low to keep the dye in solution.

  • Solution 2: While minimizing organic solvents is often desirable, a certain amount may be necessary. For non-sulfonated cyanine dyes, a final co-solvent volume of 10-15% is sometimes recommended, though this depends on the specific molecule and buffer.[4][5] Test if increasing the final DMSO concentration slightly (e.g., from 1% to 5%) resolves the issue, ensuring it is compatible with your downstream application.

  • Cause 3: Rapid, localized concentration changes during dilution are causing the compound to crash out of solution.

  • Solution 3: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This ensures rapid and even mixing, preventing the formation of localized high-concentration zones that can lead to precipitation.

Issue 3: The fluorescence intensity of the labeled product is lower than expected.
  • Cause: Aggregation of the dye can lead to self-quenching of the fluorescence signal.[15] Even if no visible precipitate is present, soluble aggregates may have formed.

  • Solution: Review the dissolution and dilution protocol. Ensure the stock solution is fully dissolved and dilution is performed with vigorous mixing. Consider adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the aqueous buffer to help prevent aggregation.[16]

Data Summary

The solubility of "this compound" is primarily inferred from its constituent parts and data for similar molecules.

PropertySolventSolubility AssessmentRationale & Reference
Aqueous Solubility Water, PBS, Tris BufferLow / LimitedThe Cy5 core is hydrophobic. Aggregation is common for non-sulfonated cyanine dyes in aqueous media.[1][4][5]
Organic Solubility Anhydrous DMSO, DMFHighRecommended solvents for preparing concentrated stock solutions.[3]
Effect of PEGylation Aqueous BuffersEnhances SolubilityPEG chains are hydrophilic and are known to improve the water-solubility of conjugated molecules.[8][9][10]
Effect of Propargyl Group Aqueous BuffersMay slightly decrease solubilityThe propargyl group is a small, hydrophobic alkyl-type group.[17]

Experimental Protocols

Protocol 1: Recommended Procedure for Solubilizing this compound
  • Equilibrate Reagents: Allow the vial of dry this compound and a vial of anhydrous-grade DMSO or DMF to warm to room temperature before opening to prevent condensation.[9]

  • Prepare Stock Solution: Add a calculated volume of anhydrous DMSO to the vial of the dry compound to create a concentrated stock solution (e.g., 1-10 mM).

  • Ensure Complete Dissolution: Cap the vial tightly and vortex thoroughly for at least 1 minute. Visually inspect the solution against a light source to ensure there are no visible particulates. If needed, sonicate for 5-10 minutes in a bath sonicator.

  • Store Stock Solution: Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

  • Prepare Working Solution: To create a working solution, add the stock solution drop-by-drop to the desired aqueous buffer while vortexing or stirring the buffer vigorously. This rapid mixing is critical to prevent precipitation. Do not add the aqueous buffer to the concentrated DMSO stock.

Visualizations

Troubleshooting Workflow for Solubility Issues start Start: Dissolving This compound prep_stock Prepare 1-10 mM stock in anhydrous DMSO/DMF start->prep_stock is_stock_clear Is stock solution clear? prep_stock->is_stock_clear sonicate Vortex and/or sonicate. Use fresh anhydrous solvent. is_stock_clear->sonicate No dilute Add stock dropwise to aqueous buffer with mixing is_stock_clear->dilute Yes sonicate->prep_stock is_dilution_clear Is final solution clear? dilute->is_dilution_clear success Success: Solution ready for use is_dilution_clear->success Yes precipitate Precipitation or cloudiness observed is_dilution_clear->precipitate No troubleshoot Troubleshooting Options precipitate->troubleshoot option1 1. Lower final concentration troubleshoot->option1 option2 2. Increase final % of co-solvent troubleshoot->option2 option3 3. Add non-ionic surfactant (e.g., 0.01% Tween-20) troubleshoot->option3 fail Issue persists: Contact technical support option1->fail option2->fail option3->fail

Caption: Troubleshooting workflow for solubility issues.

Key Structural Components Influencing Solubility cluster_hydrophobic Decreases Aqueous Solubility cluster_hydrophilic Increases Aqueous Solubility molecule This compound Hydrophobic Core Hydrophilic Spacers cy5 Cy5 Core (Large, Aromatic System) molecule:hphob->cy5 major factor propargyl Propargyl Group (Alkyne) molecule:hphob->propargyl minor factor peg3 PEG3 Spacer molecule:hphil->peg3 peg4 PEG4 Spacer molecule:hphil->peg4

Caption: Factors affecting molecule solubility.

References

How to improve the stability of "N-PEG3-N'-(propargyl-PEG4)-Cy5" solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "N-PEG3-N'-(propargyl-PEG4)-Cy5". This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of their solutions and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a bifunctional molecule commonly used in bioconjugation and targeted drug delivery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure consists of three key components:

  • Cy5 (Cyanine 5): A bright, far-red fluorescent dye that enables detection and imaging.[2]

  • PEG Linker (PEG3 and PEG4): Polyethylene glycol chains that enhance solubility, stability, and biocompatibility of the conjugate.[3][4]

  • Propargyl Group: A terminal alkyne group that allows for covalent attachment to other molecules via "click chemistry".[1][5]

Q2: What are the primary factors that affect the stability of this compound solutions?

The stability of this compound is influenced by several factors, primarily related to the degradation of the Cy5 dye:

  • Light Exposure: Cy5 is susceptible to photobleaching, an irreversible degradation of the fluorophore caused by light-induced chemical damage, often mediated by reactive oxygen species (ROS).[6][7]

  • Presence of Oxygen: Molecular oxygen contributes to the photobleaching process by interacting with the excited state of Cy5.[6]

  • Temperature: Elevated temperatures can accelerate degradation. For long-term storage, freezing at -20°C or -80°C is recommended.[8][9]

  • pH: While Cy5 is relatively stable across a broad pH range (pH 3-10), extreme pH values can lead to the degradation of the dye or hydrolysis of other components.[10][11][12] A slightly basic pH of around 7.5 is often optimal for imaging buffers.[6]

  • Oxidizing and Reducing Agents: The chemical environment can significantly impact the stability of the cyanine (B1664457) dye.[13][14]

Q3: How should I store my this compound?

Proper storage is critical to maintaining the integrity of the compound:

  • Dry Form: When shipped and stored as a dry powder, the compound is stable indefinitely when kept frozen.[8]

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate anhydrous solvent like DMSO or DMF.[12] Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[8][15]

  • Aqueous Solutions: Short-term storage of aqueous solutions should be at 4°C and protected from light. For longer-term storage, freezing is recommended, but be mindful of the potential for pH changes upon freezing of certain buffers.

Q4: Can I do anything to improve the photostability of Cy5 during my experiments?

Yes, several strategies can enhance the photostability of the Cy5 dye:

  • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your imaging buffer or mounting medium. These reagents work by quenching reactive oxygen species.[6][16]

  • Optimize Imaging Buffer: Ensure your imaging buffer has an optimal pH (around 7.5) and composition.[6] Deoxygenating the buffer can also be beneficial.[7]

  • Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time required to obtain a good signal. Keep samples protected from light when not actively imaging.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of fluorescence signal during imaging. Photobleaching of the Cy5 dye.[6]- Reduce the intensity and duration of light exposure.- Incorporate an antifade reagent into your imaging buffer.[6][17]- Ensure the imaging buffer is at an optimal pH (~7.5).[6]
Low or no fluorescence signal from a freshly prepared solution. - Degradation during storage.- Incomplete dissolution.- Verify storage conditions (frozen, protected from light).[8][9]- Ensure the compound is fully dissolved in the recommended solvent before dilution into aqueous buffers.[12]
Precipitation of the compound in aqueous buffer. The compound has low solubility in water.- Prepare a concentrated stock solution in an organic solvent like DMSO or DMF before diluting into your aqueous buffer.[18]
Inconsistent results between experiments. - Repeated freeze-thaw cycles of the stock solution.- Exposure of the stock solution to moisture.- Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[8]- Allow vials to warm to room temperature before opening to prevent condensation.[9]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Working Solution
  • Prepare Stock Solution: Dissolve the lyophilized this compound in anhydrous DMSO to a concentration of 1-10 mM.

  • Aliquot and Store: Aliquot the stock solution into small, single-use volumes in amber vials and store at -20°C.

  • Prepare Working Buffer: Prepare a buffer solution at the desired pH (e.g., PBS at pH 7.4). For imaging applications, consider adding a commercial antifade reagent or an oxygen scavenging system.

  • Prepare Working Solution: Just before use, dilute the stock solution into the prepared working buffer to the final desired concentration. Vortex briefly to ensure homogeneity. Protect the working solution from light.

Protocol 2: Assessing Solution Stability via UV-Vis Spectroscopy
  • Sample Preparation: Prepare solutions of this compound at a known concentration in the buffer of interest. Prepare multiple identical samples for testing under different conditions (e.g., light exposure vs. dark, room temperature vs. 4°C).

  • Initial Measurement: Immediately after preparation, measure the absorbance spectrum of a control sample using a UV-Vis spectrophotometer. The characteristic absorbance maximum for Cy5 is around 650 nm.[2]

  • Incubation: Store the test samples under the desired conditions for a specific period (e.g., 24, 48, 72 hours).

  • Subsequent Measurements: At each time point, measure the absorbance spectrum of the respective sample.

  • Data Analysis: A decrease in the absorbance at the maximum wavelength indicates degradation of the Cy5 dye. Calculate the percentage of remaining dye at each time point relative to the initial measurement.

Visual Guides

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimental Use start Start: Dry Compound stock Dissolve in Anhydrous DMSO (1-10 mM Stock) start->stock aliquot Aliquot & Store at -20°C stock->aliquot working_buffer Prepare Aqueous Buffer (+/- Stabilizers) dilute Dilute Stock to Working Concentration aliquot->dilute working_buffer->dilute experiment Perform Experiment dilute->experiment Degradation_Pathway Cy5 Cy5 (Ground State) ExcitedCy5 Cy5 (Excited State) Cy5->ExcitedCy5 Light (Excitation) ExcitedCy5->Cy5 Fluorescence ROS Reactive Oxygen Species (ROS) ExcitedCy5->ROS Generates Oxygen O₂ ExcitedCy5->Oxygen Interacts with DegradedCy5 Degraded Cy5 (Non-fluorescent) ROS->DegradedCy5 Reacts with Cy5 Oxygen->ROS Forms

References

Technical Support Center: Troubleshooting "N-PEG3-N'-(propargyl-PEG4)-Cy5" Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "N-PEG3-N'-(propargyl-PEG4)-Cy5". This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low labeling efficiency during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group on "this compound" intended for protein labeling?

A1: While the full chemical structure is not explicitly detailed in the name, "Cy5" labeling reagents are most commonly supplied as N-hydroxysuccinimide (NHS) esters.[1][2] This functional group reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[2] Therefore, it is highly probable that this molecule is an amine-reactive dye.

Q2: What are the roles of the PEG and propargyl groups in this molecule?

A2: The polyethylene (B3416737) glycol (PEG) chains (PEG3 and PEG4) are hydrophilic linkers. They can increase the water solubility of the dye and the resulting conjugate.[3][4] PEGylation can also reduce non-specific binding and immunogenicity of the labeled molecule.[5][6] However, long PEG chains can sometimes cause steric hindrance, potentially affecting the labeling reaction or the function of the labeled protein.[5][7][8] The propargyl group is a terminal alkyne, which is a functional group used in "click chemistry," specifically in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.[9][10][11] This allows for a secondary, orthogonal conjugation to a molecule containing an azide (B81097) group.

Q3: What is the optimal pH for the labeling reaction?

A3: For NHS ester reactions with primary amines, the optimal pH range is typically between 7.2 and 8.5.[12] A common recommendation is to use a buffer at pH 8.3.[2] At lower pH values, the primary amines are protonated and less reactive. At higher pH values, the hydrolysis of the NHS ester is accelerated, which competes with the labeling reaction and reduces efficiency.[2][12]

Q4: Can I use buffers containing Tris or glycine?

A4: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[2][12] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower labeling efficiency.[2][12] Suitable amine-free buffers include phosphate-buffered saline (PBS), MES, or HEPES.[2]

Q5: How can I remove unreacted dye after the labeling reaction?

A5: It is crucial to remove unconjugated "free" dye for accurate downstream applications.[13] Common purification methods are based on size differences between the labeled protein and the small dye molecule. These include spin columns/gel filtration, size-exclusion chromatography (SEC), and dialysis.[13] The choice of method depends on the size of your protein, sample volume, and required purity.[13]

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common problem in bioconjugation. The following guide addresses potential causes and solutions specifically for "this compound".

Potential Cause Recommended Troubleshooting Steps
Suboptimal Reaction pH - Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[12] - Use a freshly calibrated pH meter for accuracy. - For strongly buffered protein solutions at a lower pH, you may need to add more of a high pH buffer, like sodium bicarbonate, to reach the optimal pH.[2]
Presence of Competing Amines - Ensure your protein solution is in an amine-free buffer (e.g., PBS, MES, HEPES).[2] - If your protein is in a buffer containing Tris or glycine, perform a buffer exchange using dialysis or a desalting column before labeling.[14]
Hydrolysis of the NHS Ester - Prepare the dye stock solution in anhydrous DMSO or DMF just before use.[2][14] - Avoid repeated freeze-thaw cycles of the dye stock solution.[2] - Consider performing the reaction at 4°C overnight instead of at room temperature to minimize hydrolysis, although this may require a longer incubation time.[12]
Low Protein Concentration - The efficiency of labeling is strongly dependent on the protein concentration.[2] - A protein concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal.[2] - If your protein concentration is low, consider concentrating it before labeling.[2]
Inaccessible Amine Groups on the Protein - The primary amines on your protein of interest may be buried within the protein's structure and therefore inaccessible to the dye. - If you have structural information, you can predict the accessibility of lysine residues.[12]
Steric Hindrance from PEG Linkers - The PEG3 and PEG4 chains can create steric hindrance, potentially limiting the access of the NHS ester to the primary amines on the protein.[5][7][8] - Try increasing the molar excess of the dye to the protein to overcome this.[15] - A longer reaction time might also be beneficial.
Over-labeling and Fluorescence Quenching - While the issue is low labeling, it's important to be aware that too much labeling can lead to fluorescence quenching, which might be misinterpreted as low efficiency.[13][16] - An optimal degree of labeling (DOL) for Cy5 is typically between 2 and 4.[13] - If you suspect over-labeling, reduce the molar ratio of the dye to the protein in your next experiment.[13]
Inefficient Purification - If free dye is not efficiently removed, it can interfere with the quantification of labeling efficiency and give a false impression of a successful reaction.[13] - Ensure your purification method is appropriate for your protein size.[13] - For spin columns, make sure not to overload them.[13]

Experimental Protocols

Protocol 1: Standard Protein Labeling with "this compound"

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • "this compound"

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the "this compound" in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Set up the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 using the reaction buffer.

    • Add the desired molar excess of the dye stock solution to the protein solution. A starting point could be a 10:1 to 20:1 molar ratio of dye to protein.[15][17]

    • Mix thoroughly by gentle vortexing or pipetting.

  • Incubate: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2][15] Alternatively, incubate overnight at 4°C.[12]

  • Quench the Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to react with any remaining NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein: Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.[2][13]

Protocol 2: Quantification of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of Cy5 (approximately 650 nm).[13]

  • Calculate the Concentrations:

    • Molar concentration of Cy5 (M_dye): A_650 / ε_dye

      • A_650 is the absorbance at 650 nm.

      • ε_dye is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).

    • Molar concentration of protein (M_protein): (A_280 - (A_650 * CF)) / ε_protein

      • A_280 is the absorbance at 280 nm.

      • CF is the correction factor for the absorbance of Cy5 at 280 nm (typically around 0.05).

      • ε_protein is the molar extinction coefficient of your protein at 280 nm.

  • Calculate the DOL: DOL = M_dye / M_protein

An optimal DOL for many applications is between 2 and 4 to maximize fluorescence without causing self-quenching.[13]

Visualizations

Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye (pH 8.3) Protein->Mix Dye Dissolve Dye in Anhydrous DMSO/DMF Dye->Mix Incubate Incubate (RT or 4°C) Protected from Light Mix->Incubate Purify Purify Conjugate (e.g., Desalting Column) Incubate->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze Troubleshooting_Flowchart Start Low Labeling Efficiency Check_pH Is pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH of Reaction Buffer Check_pH->Adjust_pH No Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Concentration Is Protein Conc. > 2 mg/mL? Check_Buffer->Check_Concentration Yes Buffer_Exchange->Check_Concentration Concentrate_Protein Concentrate Protein Check_Concentration->Concentrate_Protein No Optimize_Ratio Optimize Dye:Protein Ratio and Incubation Time Check_Concentration->Optimize_Ratio Yes Concentrate_Protein->Optimize_Ratio Check_Purification Review Purification Method Optimize_Ratio->Check_Purification

References

"N-PEG3-N'-(propargyl-PEG4)-Cy5" aggregation problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-PEG3-N'-(propargyl-PEG4)-Cy5, particularly concerning aggregation-related issues.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, focusing on challenges related to its aggregation.

Question: My fluorescent signal is weak or inconsistent. Could this be due to aggregation?

Answer: Yes, weak or inconsistent fluorescence is a classic sign of dye aggregation. When Cy5 molecules stack together (form H-aggregates), they can experience self-quenching, which significantly reduces the quantum yield of fluorescence.[1] This phenomenon can lead to unreliable data in your experiments.

dot

Caption: Aggregation of Cy5 monomers leading to fluorescence quenching.

Question: I'm observing a blue shift in the absorbance spectrum of my Cy5-labeled molecule. What does this indicate?

Answer: A hypsochromic (blue) shift in the absorbance spectrum is a strong indicator of H-aggregate formation.[1] Instead of the characteristic absorbance maximum around 650 nm for the Cy5 monomer, you might see a new, broader peak at a shorter wavelength (e.g., ~600 nm). Monitoring the absorbance spectrum is a reliable way to assess the aggregation state of your sample.

Question: My PROTAC, which uses this linker, shows low degradation efficiency. Could linker aggregation be the cause?

Answer: It's a possibility. Poor solubility and aggregation of a PROTAC can prevent it from efficiently crossing cell membranes and forming the necessary ternary complex (target protein-PROTAC-E3 ligase).[2][3] If the PROTAC is aggregated, its effective concentration in the cell is reduced, leading to diminished degradation of the target protein.

dot

PROTAC_Mechanism cluster_soluble Soluble PROTAC cluster_aggregated Aggregated PROTAC PROTAC PROTAC Ternary Ternary Complex PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ub Ubiquitination Ternary->Ub leads to Degradation Proteasomal Degradation Ub->Degradation targets for Agg_PROTAC Aggregated PROTAC NoComplex No Ternary Complex Formation

Caption: Soluble vs. Aggregated PROTAC efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional linker molecule. It contains a Cy5 fluorescent dye, two polyethylene (B3416737) glycol (PEG) chains of different lengths (PEG3 and PEG4), and a terminal propargyl group. The PEG chains are included to improve water solubility.[4][5] The propargyl group allows for "click chemistry" reactions, making it a useful tool for labeling biomolecules and as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6]

Q2: Why is this molecule prone to aggregation?

The core of the molecule, the Cy5 dye, is a relatively large, hydrophobic structure. In aqueous environments, these hydrophobic regions have a tendency to interact with each other to minimize their contact with water, leading to the formation of aggregates.[1] While the PEG chains enhance solubility, aggregation can still occur, especially at higher concentrations or in certain buffer conditions.

Q3: What factors can influence the aggregation of this compound?

Several factors can affect aggregation:

  • Concentration: Higher concentrations of the molecule increase the likelihood of aggregation.[7]

  • Solvent: The molecule has low solubility in water but is more soluble in organic solvents like DMSO and DMF.[8]

  • Buffer Composition: High salt concentrations can sometimes promote aggregation of cyanine (B1664457) dyes.[1]

  • Temperature: Temperature can influence hydrophobic interactions, though its effect can be complex.

  • Conjugation to other molecules: The properties of the molecule it is conjugated to can also impact its aggregation tendency.

Q4: How can I prevent or reduce aggregation?

Here are several strategies to mitigate aggregation:

  • Use Organic Co-solvents: Prepare stock solutions in an organic solvent like DMSO or DMF and add this stock solution to your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect biological systems.

  • Optimize Concentration: Work with the lowest concentration of the dye that still provides a sufficient signal for your application.

  • Control Buffer Conditions: If you suspect high salt is an issue, try reducing the ionic strength of your buffer.

  • Add Surfactants: In some cases, a small amount of a non-ionic surfactant (e.g., Tween-20) can help to prevent aggregation. However, this should be tested for compatibility with your specific assay.

  • Sonication: Gentle sonication can sometimes help to break up existing aggregates.

Quantitative Data Summary

ParameterValue/ObservationSignificance
Solubility of base Cy5 Low in water; soluble in DMSO, DMF.[8]Highlights the importance of appropriate solvent selection.
Effect of PEGylation Increases water solubility.[4][9]Helps to counteract the hydrophobicity of the Cy5 core.
Effect of Salt High ionic strength can promote aggregation.[1]Buffer composition is a critical experimental parameter.
Concentration Dependence Aggregation increases with concentration.[7]Titrating the dye concentration is a key optimization step.

Experimental Protocols

Protocol 1: Determining an Approximate Critical Aggregation Concentration (CAC)

This protocol allows you to estimate the concentration at which this compound begins to aggregate in your specific buffer system.

Methodology:

  • Prepare a high-concentration stock solution: Dissolve the this compound in 100% DMSO to a concentration of 1-10 mM.

  • Prepare a dilution series: Create a series of dilutions of the stock solution in your experimental buffer. It is important to add the DMSO stock to the buffer and mix well, rather than the other way around. The final DMSO concentration should be kept constant across all dilutions if possible (e.g., 1%).

  • Acquire absorbance spectra: For each dilution, measure the absorbance spectrum from approximately 500 nm to 750 nm.

  • Analyze the spectra:

    • At low concentrations, you should observe a primary absorbance peak around 650 nm, characteristic of the Cy5 monomer.

    • As the concentration increases, you may observe the appearance of a second, blue-shifted peak (around 600 nm), indicating the formation of H-aggregates.

  • Plot the data: Plot the ratio of the absorbance at ~600 nm to the absorbance at ~650 nm versus the concentration of the dye. The concentration at which this ratio begins to increase significantly can be considered an approximate CAC for your experimental conditions.

dot

CAC_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Stock Prepare DMSO Stock Dilutions Create Dilution Series in Buffer Stock->Dilutions Spectra Acquire Absorbance Spectra Dilutions->Spectra Ratio Calculate A600/A650 Ratio Spectra->Ratio Plot Plot Ratio vs. Concentration Ratio->Plot CAC Identify Approximate CAC Plot->CAC

Caption: Workflow for CAC determination.

Protocol 2: Recommended Solubilization Procedure

This protocol provides a general guideline for preparing this compound for use in aqueous solutions.

Methodology:

  • Initial Solubilization: Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom. Add the required volume of high-purity, anhydrous DMSO to create a stock solution of 1-10 mM.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) can be used if necessary, but avoid excessive heat.

  • Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution: Immediately before use, thaw an aliquot of the stock solution. Add the required volume of the DMSO stock to your pre-warmed (to room temperature) aqueous experimental buffer. Mix thoroughly by pipetting or gentle vortexing. Do not add the aqueous buffer to the concentrated DMSO stock.

  • Final Concentration of DMSO: Aim to keep the final concentration of DMSO in your experimental sample as low as possible (ideally <1%), as higher concentrations can have detrimental effects on cells and proteins.

References

"N-PEG3-N'-(propargyl-PEG4)-Cy5" photobleaching and mitigation strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Understanding and Mitigating Photobleaching

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the photobleaching of N-PEG3-N'-(propargyl-PEG4)-Cy5. While specific photostability data for this exact molecule are not extensively published, its core fluorescent structure is the well-characterized Cy5 cyanine (B1664457) dye. Therefore, the principles, mitigation strategies, and protocols outlined here for Cy5 are directly applicable.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A: this compound is a derivative of the cyanine dye Cy5. It features polyethylene (B3416737) glycol (PEG) linkers and a propargyl group.[1][2][3] The PEG chains enhance its solubility in aqueous solutions. The propargyl group allows for its use in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for stable conjugation to biomolecules.[4] It is commonly used as a fluorescent PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3]

Q2: What is photobleaching and why is it a significant issue for Cy5 dyes?

A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its ability to fluoresce.[5] For Cy5, this process is a major concern in fluorescence microscopy, especially during long or intense imaging sessions. It results in a diminished signal over time, which can compromise the quality of images and the accuracy of quantitative data.[5] The primary mechanism involves the fluorophore entering a long-lived, highly reactive triplet state upon excitation. In this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which then chemically damage the dye.[5][6][7]

Q3: What is "photoblueing" and how does it relate to Cy5?

A: "Photoblueing" is a phenomenon where, under intense irradiation, some cyanine dyes like Cy5 can photoconvert into a blue-shifted fluorescent species. This new species has different absorption and emission spectra, which can introduce artifacts in multi-color imaging experiments.

Q4: How do the PEG linkers in this compound potentially affect its photostability?

A: While the fundamental susceptibility to photobleaching is determined by the Cy5 core, the local microenvironment created by the PEG linkers can influence photostability. The hydrophilic PEG chains are primarily designed to improve aqueous solubility. This alteration of the dye's immediate chemical surroundings might have a modest effect on its photophysical properties, but the core principles of Cy5 photobleaching and mitigation remain the same.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses common problems encountered during fluorescence imaging experiments using Cy5 and its derivatives.

Issue 1: Rapid Loss of Fluorescence Signal

  • Possible Cause: High excitation light intensity, presence of oxygen, or an unfavorable chemical environment.

  • Solutions:

    • Reduce Excitation Power: Use the lowest laser power or light intensity that provides an adequate signal-to-noise ratio.

    • Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium or imaging buffer.[5]

    • Oxygen Scavenging Systems: For live-cell imaging or in vitro single-molecule studies, use an oxygen scavenging system like glucose oxidase/catalase (GOGO) to reduce the concentration of dissolved oxygen.[8]

    • Optimize Imaging Buffer: Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic conditions can sometimes reduce the photostability of cyanine dyes.[5]

Issue 2: Low Signal-to-Noise Ratio (SNR)

  • Possible Cause: Weak initial signal, high background fluorescence, or significant photobleaching.

  • Solutions:

    • Optimize Labeling: Ensure an optimal dye-to-biomolecule labeling ratio to avoid self-quenching from over-labeling.[5]

    • Reduce Background: Use high-quality, clean coverslips and slides. Ensure thorough removal of unbound dye after labeling.

    • Antifade and Photostabilizers: In addition to reducing photobleaching, some antifade reagents can also help maintain a brighter signal.

Issue 3: Inconsistent or Non-Reproducible Quantitative Measurements

  • Possible Cause: Variable rates of photobleaching between experiments or even within a single time-lapse acquisition.

  • Solutions:

    • Standardize Imaging Conditions: Use consistent settings for laser power, exposure time, and acquisition speed for all experiments.

    • Acquire a Photobleaching Curve: For quantitative studies, measure the rate of photobleaching under your specific experimental conditions and use this curve to correct your data.

    • Image Quickly: Minimize the time the sample is exposed to excitation light before and during acquisition.

Mitigation Strategies and Quantitative Data

The photostability of Cy5 can be significantly improved through various strategies. The following tables summarize the effectiveness of some of these approaches.

Table 1: Comparison of Antifade Reagents for Cyanine Dyes

Antifade ReagentKey CharacteristicsCautions
p-Phenylenediamine (PPD) Highly effective at reducing fading for many fluorophores.Can react with and cleave cyanine dyes. May result in weak and diffused fluorescence after storage.
n-Propyl gallate (NPG) Commonly used and non-toxic. Suitable for live-cell imaging.Can be difficult to dissolve. May have anti-apoptotic properties, potentially interfering with biological studies.
1,4-Diazabicyclo[2.2.2]octane (DABCO) Less effective than PPD but also less toxic. Often used in live-cell imaging.May also have anti-apoptotic properties.
Trolox A vitamin E analog that acts as an efficient triplet state quencher.Can be used in combination with oxygen scavenging systems.
VECTASHIELD® A commercial mounting medium that inhibits photobleaching for a wide range of fluorophores, including Cy5.Remains liquid on the slide; sealing the coverslip is recommended for long-term storage.[9]

Table 2: Improvement in Cy5 Photostability with Protective Systems

Photoprotection System (PS)Improvement Factor (Reduction in Photobleaching Rate)
Glucose/glucose oxidase (GOGO)4.9x
Protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD)15.2x
GOGO + ROXS (Reducing and Oxidizing System)up to 28.7x

Data adapted from single-molecule FRET studies on Cy3/Cy5 labeled DNA. The improvement factor is relative to a buffer without any photoprotective agents.[8]

Experimental Protocols

Protocol 1: Quantifying the Photobleaching Rate of Cy5

This protocol provides a method to measure the photobleaching half-life (t½), the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[10]

  • Sample Preparation: Prepare a sample with immobilized Cy5-labeled molecules on a glass coverslip.

  • Microscope Setup:

    • Use a fluorescence microscope with a stable laser source (e.g., 633 nm or 647 nm).

    • Set the laser power to a constant level that is relevant to your planned experiments.

    • Select an appropriate emission filter for Cy5.

  • Data Acquisition:

    • Locate a region of interest.

    • Record an initial image and measure the initial fluorescence intensity (I₀) at time t=0.

    • Continuously illuminate the sample and acquire images at regular time intervals until the fluorescence intensity has decreased significantly (e.g., to <20% of I₀).

  • Data Analysis:

    • For each time point (t), measure the fluorescence intensity (I) and calculate the normalized intensity (I/I₀).

    • Plot the normalized intensity versus time.

    • Fit the data to a single exponential decay function: I(t) = A * exp(-kt) + C, where 'k' is the photobleaching rate constant.

    • Calculate the photobleaching half-life (t½) using the formula: t½ = ln(2) / k.[10]

Protocol 2: Preparation of a Glycerol-Based Antifade Mounting Medium with n-Propyl Gallate (NPG)

This protocol describes the preparation of a common homemade antifade medium.

  • Materials:

  • Procedure:

    • Prepare a 20% (w/v) stock solution of NPG in DMSO or DMF. NPG does not dissolve well in aqueous solutions.[11]

    • In a separate container, mix 1 part of 10X PBS with 9 parts of glycerol.[11]

    • While stirring rapidly, slowly add 0.1 parts of the 20% NPG stock solution to the PBS/glycerol mixture.[11]

    • Store the final solution in the dark at 4°C. For longer-term storage, aliquot and store at -20°C.[12]

Visualizations

Photobleaching_Pathway cluster_bleaching S0 Ground State (Cy5) S1 Singlet Excited State S0->S1 Excitation Light (e.g., 650 nm) Bleached Bleached Cy5 (Non-fluorescent) S1->S0 Fluorescence (~670 nm) T1 Triplet State S1->T1 Intersystem Crossing (ISC) T1->S0 Chemical Reaction ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ ROS->S0 Chemical Reaction cluster_bleaching cluster_bleaching

Caption: The photobleaching pathway of Cy5.

Mitigation_Strategies cluster_causes Primary Causes cluster_solutions Mitigation Strategies Photobleaching Photobleaching Excitation High Excitation Light Excitation->Photobleaching Oxygen Molecular Oxygen (O₂) Oxygen->Photobleaching Triplet Long-Lived Triplet State Triplet->Photobleaching ReduceLight Reduce Light Exposure ReduceLight->Excitation Mitigates Antifade Antifade Reagents (e.g., NPG, DABCO) Antifade->Oxygen Scavenges ROS from OxygenScavengers Oxygen Scavengers (e.g., GOGO) OxygenScavengers->Oxygen Removes TripletQuenchers Triplet State Quenchers (e.g., Trolox, COT) TripletQuenchers->Triplet Quenches

Caption: Key causes of photobleaching and corresponding mitigation strategies.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis Label Label Biomolecule with This compound Purify Purify Conjugate Label->Purify Immobilize Immobilize on Coverslip Purify->Immobilize Mount Mount with Antifade Medium Immobilize->Mount Acquire Acquire Image Series (Time-Lapse) Mount->Acquire Measure Measure Fluorescence Intensity Over Time Acquire->Measure Fit Fit to Exponential Decay Measure->Fit Calculate Calculate Photobleaching Half-Life (t½) Fit->Calculate

Caption: Workflow for quantifying the photostability of a fluorophore.

References

Technical Support Center: Post-Labeling Purification of Cy5 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of unreacted "N-PEG3-N'-(propargyl-PEG4)-Cy5" after labeling reactions. For researchers, scientists, and drug development professionals, ensuring the purity of labeled biomolecules is a critical step for reliable downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound dye after my labeling reaction?

A1: The removal of unconjugated "free" dye is critical for the accuracy and reliability of downstream applications.[1] The presence of unreacted dye can lead to several issues, including:

  • High background signals: This can obscure the true signal from your labeled molecule, reducing the sensitivity of your assay.

  • Inaccurate quantification: The presence of free dye will lead to an overestimation of the degree of labeling (DOL), making it difficult to standardize your experiments.

  • Non-specific signals: Free dye can bind non-specifically to other molecules or surfaces in your assay, leading to false-positive results in imaging or binding studies.[1]

Q2: What are the common methods for removing unreacted Cy5 dye?

A2: Several methods can effectively separate the larger protein-dye conjugate from the small, unconjugated Cy5 dye. The most common techniques are based on differences in size and molecular weight and include:

  • Size Exclusion Chromatography (SEC) / Gel Filtration : This is a widely used method that separates molecules based on their size.[2][3][4][5]

  • Spin Columns : These are a rapid form of gel filtration ideal for small sample volumes.[1]

  • Dialysis : This method involves the use of a semi-permeable membrane to separate molecules based on size.

  • Tangential Flow Filtration (TFF) : An efficient method for concentrating and purifying biomolecules, suitable for a range of sample volumes.[6][7][8][9]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, such as:

  • The size and stability of your protein : For example, size exclusion chromatography is excellent for removing small contaminants from proteins with a molecular weight greater than 5000 Da.[2]

  • The required purity of your final product .

  • The volume of your sample .[1]

  • The equipment available in your lab .[1]

Q4: What is the Degree of Labeling (DOL) and why is it important?

A4: The Degree of Labeling (DOL), or Dye-to-Protein (D/P) ratio, is the average number of dye molecules conjugated to each protein molecule.[1] It is essential to determine the DOL after purification to ensure optimal fluorescence without causing self-quenching. For Cy5, a typical optimal DOL is between 2 and 4.[1]

Troubleshooting Guide

Problem Possible Cause Solution
High background fluorescence in downstream applications. Inefficient removal of unreacted dye.* Repeat the purification step. For spin columns, a second pass may be necessary.[10] * For dialysis, ensure sufficient dialysis time and an adequate number of buffer changes. * For size exclusion chromatography, ensure the correct resin is chosen for the size of your protein.[2]
Low or no fluorescence signal from the labeled protein. 1. Failed labeling reaction: The protein buffer may have contained primary amines (e.g., Tris) that compete with the protein for the dye.[11] 2. Over-labeling causing fluorescence quenching: A very high DOL (e.g., >8) can lead to self-quenching of the Cy5 dye.[1]1. Ensure the use of an amine-free buffer (e.g., PBS, HEPES, MES) at the correct pH for the labeling reaction.[11] 2. Calculate the DOL. If it is too high, reduce the molar ratio of dye to protein in the labeling reaction.[1]
Free dye is still detected after purification. 1. Inefficient purification method. 2. Overloading of the purification column (spin column or SEC). 3. Insufficient dialysis: Not enough time or too few buffer changes.1. For smaller proteins, select a size exclusion resin with an appropriate fractionation range.[2] 2. Do not exceed the recommended sample volume for the column. 3. Increase the dialysis time and the number of buffer changes.
Low protein recovery after purification. Protein loss during the purification process. * For spin columns, ensure the column is not spun for too long or at too high a speed. * When using filtration methods like TFF or spin concentrators, some protein loss can occur at each step.[10] Minimize the number of concentration/diafiltration cycles where possible.

Experimental Protocols

Size Exclusion Chromatography (SEC) / Gel Filtration

This method separates molecules based on their size as they pass through a column packed with a porous resin.[2][3][4][5] Larger molecules (the labeled protein) pass through more quickly, while smaller molecules (the unreacted dye) are trapped in the pores and elute later.

Methodology:

  • Select the appropriate resin: For proteins larger than 5 kDa, a resin like Sephadex G-25 is a good choice for removing small molecules like unconjugated dyes.[2]

  • Pack the column: Prepare the gel filtration column according to the manufacturer's instructions.

  • Equilibrate the column: Wash the column with 2-3 column volumes of your desired buffer (e.g., PBS).

  • Load the sample: Carefully apply the labeling reaction mixture to the top of the column.

  • Elute the sample: Begin to collect fractions as you add more buffer to the top of the column. The first colored fractions to elute will contain your labeled protein. The later colored fractions will contain the smaller, unreacted dye.

  • Monitor the fractions: You can monitor the fractions by eye (the labeled protein and free dye are both colored) or by measuring the absorbance at 280 nm (for protein) and ~650 nm (for Cy5 dye).

Spin Column Purification

This is a rapid version of size exclusion chromatography, ideal for small sample volumes.[1]

Methodology:

  • Prepare the spin column: Remove the storage buffer by centrifugation according to the manufacturer's protocol.

  • Equilibrate the column: Wash the resin by adding your elution buffer (e.g., PBS) and centrifuging. Repeat this step at least twice.[1]

  • Load the sample: Place the spin column in a fresh collection tube and carefully load your labeling reaction mixture onto the center of the resin bed.

  • Elute the labeled protein: Centrifuge the column. The eluate in the collection tube is your purified, labeled protein. The unreacted Cy5 dye remains in the column resin.[1]

Dialysis

Dialysis is a process of separating molecules in solution by the difference in their rates of diffusion through a semipermeable membrane.

Methodology:

  • Prepare the dialysis tubing/cassette: Hydrate the dialysis membrane according to the manufacturer's instructions. Ensure the molecular weight cut-off (MWCO) of the membrane is appropriate to retain your protein while allowing the free dye to pass through.

  • Load the sample: Load your labeling reaction mixture into the dialysis tubing or cassette.

  • Perform dialysis: Place the loaded tubing/cassette in a large volume of buffer (e.g., 1000 times the sample volume). Stir the buffer gently.

  • Change the buffer: Change the dialysis buffer several times (e.g., after 2 hours, 4 hours, and then overnight) to ensure complete removal of the unreacted dye.

Tangential Flow Filtration (TFF)

TFF is a rapid and efficient method for separating and purifying biomolecules.[6][7][8][9] In this process, the solution is pumped tangentially across the surface of a membrane. Molecules larger than the membrane's pores are retained, while smaller molecules and the buffer pass through.

Methodology:

  • System Setup: Select a TFF membrane cassette with a molecular weight cut-off (MWCO) that is significantly smaller than your protein of interest. Assemble the TFF system according to the manufacturer's instructions.

  • Equilibration: Flush the system with water and then with your desired buffer to remove any storage solutions and to prepare the membrane.

  • Concentration/Diafiltration:

    • Load your labeling reaction mixture into the system.

    • Concentrate the sample to a smaller volume.

    • Perform diafiltration by adding fresh buffer to the sample reservoir at the same rate that filtrate is being removed. This "washes" the unreacted dye out of the sample. Continue until a sufficient volume of buffer has been exchanged (typically 5-10 diavolumes).

  • Recovery: Collect the concentrated and purified labeled protein from the system.

Data Presentation

Table 1: Comparison of Common Purification Methods for Removing Unreacted Dye

Method Typical Protein Recovery Purity Processing Time Scalability Key Advantage
Size Exclusion Chromatography >90%High1-2 hoursLow to MediumHigh resolution separation.
Spin Columns >85%Good to High< 15 minutesLowSpeed and ease of use for small samples.[12]
Dialysis >95%High12-48 hoursLow to MediumGentle on proteins, requires minimal hands-on time.
Tangential Flow Filtration >95%High1-3 hoursHighFast for large volumes, combines concentration and purification.[7][9]

Visualizations

experimental_workflow cluster_labeling Labeling Reaction cluster_purification Purification cluster_output Result Protein Protein Reaction_Mixture Labeled Protein + Unreacted Dye Protein->Reaction_Mixture Cy5_Dye This compound Cy5_Dye->Reaction_Mixture SEC Size Exclusion Chromatography Reaction_Mixture->SEC Choose Method Spin_Column Spin Column Dialysis Dialysis TFF Tangential Flow Filtration Purified_Protein Purified Labeled Protein SEC->Purified_Protein Waste Unreacted Dye SEC->Waste Spin_Column->Purified_Protein Spin_Column->Waste Dialysis->Purified_Protein Dialysis->Waste TFF->Purified_Protein TFF->Waste

Caption: Workflow for labeling and purification.

logical_relationship Start Start Purification Perform Purification (SEC, Dialysis, etc.) Start->Purification End End Check_Purity Check Purity (e.g., SDS-PAGE, Spectroscopy) Downstream_Application Proceed to Downstream Application Check_Purity->Downstream_Application Pure Repeat_Purification Repeat Purification Check_Purity->Repeat_Purification Impure Purification->Check_Purity Downstream_Application->End Repeat_Purification->Purification

Caption: Decision-making process for purification.

References

"N-PEG3-N'-(propargyl-PEG4)-Cy5" linker cleavage and stability in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the N-PEG3-N'-(propargyl-PEG4)-Cy5 linker in their experiments. This resource is intended for scientists and professionals in drug development and related fields to address potential issues concerning the stability and performance of this linker in cellular environments.

Frequently Asked Questions (FAQs)

Q1: What is the intended function and expected stability of the this compound linker?

A1: The this compound is a polyethylene (B3416737) glycol (PEG)-based linker primarily designed for use in Proteolysis Targeting Chimera (PROTAC) synthesis.[1][2] Its key features are a propargyl group, which allows for covalent attachment to a molecule of interest via a "click chemistry" reaction (copper-catalyzed azide-alkyne cycloaddition), and a Cy5 fluorescent dye for detection and imaging.[1] The PEG backbone, composed of ether linkages, is generally considered stable and is not designed to be cleaved under typical physiological conditions. Therefore, this linker is intended to be stable within the cellular environment, providing a durable connection between the components of a PROTAC or other conjugates.

Q2: What are the most likely reasons for a loss of Cy5 signal when using a conjugate with this linker in live-cell imaging?

A2: Loss of Cy5 signal is most commonly attributed to photobleaching, which is the light-induced degradation of the fluorophore. Cy5 can also be sensitive to environmental factors such as ozone levels. It is less likely that the signal loss is due to the cleavage of the PEG linker itself, given its stable nature. Other potential causes for a weak or absent signal include suboptimal imaging settings, low expression of the target protein, or issues with the experimental setup.

Q3: Can the PEG portion of the linker be degraded by cellular enzymes?

A3: While the polyether backbone of PEG is generally resistant to enzymatic degradation, some studies have suggested that it can be susceptible to oxidative degradation mediated by cellular processes. However, this is typically a slow process and is not considered a primary pathway for the breakdown of PEG-based linkers in most cell-based experiments.

Q4: How can I assess the stability of my conjugate containing the this compound linker in cells?

A4: The stability of your conjugate can be assessed using a combination of techniques. To confirm that the entire conjugate is intact and that the Cy5 signal corresponds to your protein of interest, you can perform immunoprecipitation of the target protein followed by western blotting for the tag on your conjugate. To quantify the amount of intact conjugate in cell lysates, you can develop an LC-MS/MS method. For assessing the stability of the Cy5 dye itself, you can perform photobleaching experiments using fluorescence microscopy.

Troubleshooting Guides

Issue 1: Weak or No Cy5 Fluorescence Signal in Microscopy
Possible Cause Recommended Solution
Photobleaching - Reduce laser power and/or exposure time. - Use an anti-fade mounting medium for fixed cells. - For live-cell imaging, acquire images at longer intervals. - Ensure the imaging buffer has a slightly basic pH (~7.5) to optimize Cy5 stability.
Incorrect Imaging Settings - Verify that the excitation and emission filters are appropriate for Cy5 (Ex: ~650 nm, Em: ~670 nm). - Ensure the microscope's light source and detectors are functioning correctly.
Low Conjugate Concentration or Target Expression - Confirm the expression of your target protein by western blot. - Increase the concentration of your conjugate, being mindful of potential off-target effects.
High Background Fluorescence - Wash cells thoroughly after incubation with the conjugate to remove any unbound molecules. - Use a phenol (B47542) red-free medium during imaging to reduce background fluorescence.
Issue 2: Suspected Cleavage or Degradation of the Linker
Possible Cause Recommended Solution
Linker Instability in Cell Lysate - Minimize the time between cell lysis and analysis. - Add protease inhibitors to your lysis buffer. - Analyze samples by LC-MS/MS to detect the parent conjugate and potential degradation products.
Cellular Metabolism of the Conjugate - Perform a time-course experiment to assess the stability of the conjugate over several hours or days. - Analyze cell lysates at different time points by LC-MS/MS to quantify the intact conjugate.
Non-specific Binding and Signal Misinterpretation - Include control experiments with a non-targeted version of your conjugate. - Confirm the localization of the Cy5 signal with your protein of interest using immunofluorescence with an antibody against the target protein.

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation (for PROTAC applications)

This protocol is for confirming that a PROTAC containing the this compound linker is inducing the degradation of the target protein.

Materials:

  • Cells expressing the target protein

  • PROTAC conjugate and DMSO (vehicle control)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC or DMSO for the desired time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[3]

  • Immunoblotting: Block the membrane for 1 hour, then incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities and normalize to a loading control.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the conjugate is binding to its intended target protein in a cellular environment.[4]

Materials:

  • Cells expressing the target protein

  • PROTAC conjugate and DMSO (vehicle control)

  • PBS

  • Liquid nitrogen and a thermal cycler or heating block

  • Lysis buffer with protease inhibitors

  • Western blot materials (as in Protocol 1)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC conjugate or DMSO for a specified time.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes), followed by cooling.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant (containing the soluble, stable proteins) and analyze the amount of the target protein by western blot. A shift in the melting curve of the target protein in the presence of the conjugate indicates binding.[4]

Protocol 3: LC-MS/MS Quantification of Intact Conjugate in Cell Lysates

This protocol provides a general framework for developing an LC-MS/MS method to quantify the concentration of the intact this compound-containing conjugate in cell lysates.

Materials:

  • Cell lysate containing the conjugate

  • Acetonitrile (B52724) or methanol (B129727) for protein precipitation

  • Internal standard (a structurally similar molecule, if available)

  • UPLC/HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole)

  • Analytical column (e.g., C18)

Procedure:

  • Sample Preparation: To 100 µL of cell lysate, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins. Vortex and centrifuge at high speed.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 50:50 acetonitrile:water).[5]

  • LC-MS/MS Analysis:

    • Chromatography: Inject the sample onto a C18 column and elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Optimize the detection of the parent conjugate and a specific fragment ion using Multiple Reaction Monitoring (MRM).

  • Quantification: Create a standard curve using known concentrations of the conjugate spiked into control lysate. Quantify the amount of conjugate in the experimental samples by comparing their peak areas to the standard curve.[6][7]

Visualizations

experimental_workflow cluster_treatment Cell Treatment & Lysis cluster_analysis Analysis start Plate and Treat Cells lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant cetsa CETSA lysis->cetsa Target Engagement lcms LC-MS/MS lysis->lcms Linker Stability wb Western Blot quant->wb Protein Degradation Dmax Dmax/DC50 wb->Dmax DC50 DC50 wb->DC50 ThermalShift Thermal Shift cetsa->ThermalShift Concentration Intact Conjugate Conc. lcms->Concentration

Caption: Workflow for assessing PROTAC activity and stability.

Caption: Troubleshooting logic for experiments using the linker.

References

Validation & Comparative

A Head-to-Head Comparison of Cy5 Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable fluorescent labeling of biomolecules is paramount for generating reliable and reproducible experimental data. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice for such applications due to its high extinction coefficient and emission wavelength that minimizes background autofluorescence from biological samples. However, the performance of a Cy5-labeled conjugate is not solely dependent on the dye itself but is significantly influenced by the chemical linker used for its attachment. This guide provides an objective comparison of "N-PEG3-N'-(propargyl-PEG4)-Cy5" with other commonly used Cy5 linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your specific research needs.

This comparison will focus on key performance indicators including labeling efficiency, conjugate stability, and the impact of the linker on the fluorescent properties of Cy5. We will explore the characteristics of different linker chemistries, including propargyl-PEG for click chemistry, NHS esters for amine reactivity, and maleimides for thiol-specific conjugation.

Executive Summary

The choice of a Cy5 linker is a critical determinant of the success of bioconjugation and subsequent applications.

  • This compound , utilizing copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), offers high specificity and efficiency, particularly for labeling biomolecules containing non-native azide (B81097) groups. The dual PEG spacer enhances solubility and reduces steric hindrance.

  • Cy5-NHS esters are widely used for their ability to react with primary amines (e.g., lysine (B10760008) residues) on proteins. This method is straightforward but can lead to heterogeneous labeling and potential loss of protein function if amines in the active site are modified.

  • Cy5-Maleimides provide a strategy for site-specific labeling by reacting with free thiol groups (e.g., cysteine residues). The stability of the resulting thioether bond can be a concern, with some studies indicating potential for deconjugation.

  • PEGylated Cy5 linkers , in general, improve the solubility and biocompatibility of the resulting conjugates. The length of the PEG chain can influence the pharmacokinetic properties and targeting efficiency of the labeled biomolecule.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing different Cy5 linkers across key performance metrics.

Table 1: Comparison of Labeling Efficiency and Stability

Linker TypeChemistryTarget Functional GroupTypical Labeling EfficiencyConjugate StabilityKey Considerations
This compound Click Chemistry (CuAAC or SPAAC)AzideHigh (>90%)High, covalent triazole ringRequires introduction of an azide group into the biomolecule.
Cy5-NHS Ester Amine acylationPrimary amines (e.g., Lysine)Variable (50-90%)Stable amide bondCan be non-specific, potentially affecting protein function.
Cy5-Maleimide Michael additionThiols (e.g., Cysteine)High (>80%)Moderate, potential for retro-Michael reactionThiol availability on the biomolecule is required.
Mono-sulfone-PEG-Cy5 Thiol alkylationThiols (e.g., Cysteine)High (>80%)High, resistant to deconjugation[1][2]Offers a more stable alternative to maleimide (B117702) chemistry.

Table 2: Spectroscopic Properties of Cy5 Conjugates with Different Linkers

Linker TypeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Notes
This compound ~649~667Not widely reported for this specific linker, but PEGylation can sometimes slightly lower ε.May be slightly lower than non-PEGylated Cy5.PEG linker enhances water solubility and can reduce aggregation-induced quenching.
Cy5-NHS Ester ~649~670~250,000~0.2Prone to self-quenching at high degrees of labeling.[3][4]
PEGylated Cy5 (General) ~646~662Can be lower than non-PEGylated Cy5.Can be affected by PEG chain length and purity.[5]PEGylation generally improves photostability and reduces non-specific binding.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the reproduction and validation of these findings.

Protocol 1: Labeling of an Antibody with this compound via Click Chemistry

This protocol assumes the antibody has been pre-functionalized with an azide group.

Materials:

  • Azide-modified antibody in PBS, pH 7.4

  • This compound dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • PD-10 desalting column

Procedure:

  • Prepare the antibody: Adjust the concentration of the azide-modified antibody to 1-5 mg/mL in PBS.

  • Prepare the click chemistry reaction mix: In a microcentrifuge tube, combine the azide-modified antibody with a 5 to 10-fold molar excess of this compound.

  • Prepare the catalyst solution: In a separate tube, prepare a fresh solution of CuSO₄ and THPTA (1:5 molar ratio) in water.

  • Initiate the reaction: Add the CuSO₄/THPTA solution to the antibody-dye mixture to a final copper concentration of 100-200 µM. Then, add a fresh solution of sodium ascorbate to a final concentration of 1-2 mM to initiate the reaction.

  • Incubate: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the conjugate: Remove the unreacted dye and catalyst using a PD-10 desalting column equilibrated with PBS.

  • Characterize the conjugate: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and 650 nm (for Cy5).

Protocol 2: Labeling of an Antibody with Cy5-NHS Ester

Materials:

  • Antibody in amine-free buffer (e.g., PBS), pH 7.2-8.0

  • Cy5-NHS ester dissolved in DMSO

  • PD-10 desalting column

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the antibody: Adjust the antibody concentration to 2-10 mg/mL in an amine-free buffer. The optimal pH is between 7.2 and 8.0.

  • Prepare the dye solution: Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

  • Perform the conjugation: Add a 10 to 20-fold molar excess of the dissolved Cy5-NHS ester to the antibody solution while gently vortexing.

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quench the reaction: Add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.

  • Purify the conjugate: Separate the labeled antibody from unreacted dye and quenching agent using a PD-10 desalting column equilibrated with PBS.

  • Characterize the conjugate: Calculate the DOL by measuring the absorbance at 280 nm and 650 nm.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical reactions and logical relationships involved in the selection of a Cy5 linker.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow

linker_selection start Start: Need to label a biomolecule with Cy5 q1 Is site-specific labeling critical? start->q1 q2 Does the biomolecule have a free thiol? q1->q2 Yes nhs Use NHS-Ester-Cy5 q1->nhs No q3 Is introduction of an azide feasible? q2->q3 No q4 Is high stability crucial? q2->q4 Yes click Use Propargyl-PEG-Cy5 (Click Chemistry) q3->click Yes q3->nhs No maleimide Use Maleimide-Cy5 q4->maleimide No monosulfone Use Mono-sulfone-PEG-Cy5 q4->monosulfone Yes

Discussion and Recommendations

The selection of an optimal Cy5 linker is a multi-faceted decision that depends on the specific biomolecule being labeled, the desired degree of labeling, the importance of site-specificity, and the downstream application.

For applications requiring precise control over the labeling site and high stability, the click chemistry approach with This compound is highly recommended. The introduction of an azide group via genetic encoding or chemical modification allows for a bioorthogonal reaction that does not interfere with native functional groups on the biomolecule. The PEG spacer in this linker also provides the benefits of increased solubility and reduced steric hindrance, which can be advantageous for maintaining the biological activity of the labeled molecule.

When a simple and rapid labeling method is desired and some degree of heterogeneity is acceptable, Cy5-NHS esters remain a viable option. However, it is crucial to optimize the dye-to-protein ratio to avoid over-labeling, which can lead to fluorescence quenching and potential loss of protein function.[3][4]

For site-specific labeling of proteins with available cysteine residues, Cy5-maleimides can be employed. However, researchers should be aware of the potential for the maleimide-thiol linkage to undergo a retro-Michael reaction, leading to deconjugation. For applications demanding high long-term stability, mono-sulfone-PEG-Cy5 linkers present a more robust alternative to their maleimide counterparts.[1][2]

The presence and length of a PEG linker can significantly impact the performance of the Cy5 conjugate. PEGylation generally enhances water solubility, reduces aggregation, and can improve the in vivo pharmacokinetic profile of a labeled therapeutic.[6][7][8][9] However, the optimal PEG length needs to be empirically determined for each application, as it can influence targeting efficiency.[10][11]

References

A Head-to-Head Comparison of N-PEG3-N'-(propargyl-PEG4)-Cy5 and DBCO-Cy5 for Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Bioconjugation and Drug Development

In the realm of bioconjugation, the "click chemistry" platform, specifically the azide-alkyne cycloaddition, has become an indispensable tool for its high efficiency, specificity, and biocompatibility. This guide provides an objective comparison between two Cy5-labeled reagents used in this context: N-PEG3-N'-(propargyl-PEG4)-Cy5, a terminal alkyne, and DBCO-Cy5, a strained cyclooctyne. The fundamental difference between these molecules lies in their reactivity, which dictates the type of click chemistry they undergo and, consequently, their suitability for different research applications. This compound is designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while DBCO-Cy5 is utilized in the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful techniques hinges on a critical trade-off between reaction kinetics and biocompatibility.

Performance Comparison: A Quantitative Look

The decision to use a copper-catalyzed or a copper-free click reaction often depends on the experimental setting. For applications involving live cells or in vivo studies, the cytotoxicity of the copper catalyst is a major concern, making SPAAC the preferred method. In contrast, for in vitro conjugations where speed is paramount and the biological components are less sensitive to copper, CuAAC may be the more suitable choice. The following tables summarize key quantitative data to facilitate a direct comparison.

Reaction Kinetics
FeatureThis compound (CuAAC)DBCO-Cy5 (SPAAC)
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Required Yes (Copper(I) salt, e.g., CuSO₄ with a reducing agent)No
Second-Order Rate Constant (k₂) 10 to 10⁴ M⁻¹s⁻¹ (highly dependent on ligand and conditions)~0.6 - 1.0 M⁻¹s⁻¹ (with benzyl (B1604629) azide)[1]
Typical Reaction Time Minutes to a few hoursA few hours to overnight[2]
Physicochemical Properties
PropertyThis compoundDBCO-Cy5
Reactive Group Terminal Alkyne (Propargyl)Strained Alkyne (Dibenzocyclooctyne)
Fluorophore Cyanine (B1664457) 5 (Cy5)Cyanine 5 (Cy5)
Excitation Maximum (Ex) ~650 nm[3]~650 nm[3]
Emission Maximum (Em) ~670 nm[3]~670 nm[3]
Quantum Yield (Φ) ~0.27[4]~0.27[4]
Linkage Stability High (Stable Triazole)High (Stable Triazole)
Biocompatibility Lower (due to copper catalyst toxicity)[4]High (suitable for live cells and in vivo)[5]

Reaction Mechanisms and Experimental Workflows

The divergent reaction pathways of CuAAC and SPAAC are central to their distinct characteristics. CuAAC relies on a copper(I) catalyst to activate the terminal alkyne for cycloaddition with the azide (B81097). In contrast, SPAAC utilizes the inherent ring strain of the DBCO moiety to drive the reaction with an azide without the need for a catalyst.

cluster_0 CuAAC Pathway cluster_1 SPAAC Pathway Propargyl_Cy5 This compound Cu_Acetylide Copper-Acetylide Intermediate Propargyl_Cy5->Cu_Acetylide Azide Azide-modified Biomolecule Azide->Cu_Acetylide Cu_Catalyst Cu(I) Catalyst (e.g., CuSO4 + Ascorbate) Cu_Catalyst->Propargyl_Cy5 Triazole_CuAAC Stable 1,4-Triazole Conjugate Cu_Acetylide->Triazole_CuAAC DBCO_Cy5 DBCO-Cy5 Transition_State Strained Transition State DBCO_Cy5->Transition_State Azide2 Azide-modified Biomolecule Azide2->Transition_State Triazole_SPAAC Stable Triazole Conjugate Transition_State->Triazole_SPAAC

Reaction pathways for CuAAC and SPAAC.

A typical experimental workflow for bioconjugation involves the preparation of the azide-modified biomolecule, followed by the click reaction with the alkyne-functionalized Cy5 dye, and subsequent purification of the conjugate.

Start Start: Azide-modified Biomolecule Prep_Alkyne Prepare Alkyne-Cy5 Solution (Propargyl-Cy5 or DBCO-Cy5) Start->Prep_Alkyne Reaction Perform Click Reaction Start->Reaction Prep_Alkyne->Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Reaction->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE, Spectroscopy) Purification->Analysis End End: Purified Cy5-Conjugate Analysis->End Start Application? Live_Cell Live Cells or In Vivo? Start->Live_Cell SPAAC_Choice Use DBCO-Cy5 (SPAAC) Live_Cell->SPAAC_Choice Yes In_Vitro In Vitro Conjugation Live_Cell->In_Vitro No Kinetics Are rapid kinetics critical? CuAAC_Choice Use this compound (CuAAC) Kinetics->CuAAC_Choice Yes Kinetics->SPAAC_Choice No In_Vitro->Kinetics

References

A Head-to-Head Comparison of Alternatives to N-PEG3-N'-(propargyl-PEG4)-Cy5 for Advanced Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is paramount for elucidating complex biological processes. While N-PEG3-N'-(propargyl-PEG4)-Cy5 has been a widely used reagent for this purpose, a new generation of fluorescent dyes and alternative bioconjugation strategies offer significant advantages in terms of brightness, photostability, and biocompatibility. This guide provides an objective, data-driven comparison of leading alternatives, enabling an informed selection for your specific research needs.

The core components of the target molecule are the Cy5 fluorophore, a propargyl group for copper-catalyzed click chemistry (CuAAC), and a PEG spacer. Alternatives can be categorized by substituting one or more of these components: the dye, the click chemistry handle, or the entire labeling strategy. This guide will explore superior fluorescent dyes, the benefits of copper-free click chemistry, and other powerful protein labeling techniques.

Spectrally Similar Fluorophore Alternatives

A variety of fluorescent dyes with spectral properties similar to Cy5 are available with alkyne functional groups for click chemistry. These alternatives often exhibit enhanced photophysical properties, leading to improved signal-to-noise ratios and data quality in demanding applications like fluorescence microscopy and flow cytometry. Key alternatives include Alexa Fluor 647, DyLight 650, and Janelia Fluor 646.

Quantitative Comparison of Key Photophysical Properties

The performance of a fluorescent dye is primarily determined by its molar extinction coefficient (ε), quantum yield (Φ), and photostability. The brightness of a fluorophore is a product of its extinction coefficient and quantum yield.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness
Cy5 ~649~670250,000[1]~0.2050,000
Alexa Fluor 647 ~650~665239,000[2]~0.3378,870
DyLight 650 ~652~672250,000[3]Not Widely ReportedNot Readily Available
Janelia Fluor 646 ~646~664152,0000.5482,080

Note: Quantum yield and relative brightness can vary depending on the solvent and conjugation state. The values presented are for the free dye in solution and serve as a guide.

Studies have shown that Alexa Fluor 647 conjugates are significantly brighter and more photostable than Cy5 conjugates.[1][4] This is attributed to a reduction in the self-quenching that often occurs with Cy5 at higher degrees of labeling.[1][4] Janelia Fluor dyes are a newer class of fluorophores engineered for exceptional brightness and photostability, making them particularly well-suited for super-resolution microscopy.

Alternative Bioconjugation Chemistries

Beyond the choice of fluorophore, the method of attachment to the protein is a critical consideration. While the propargyl group on the target molecule is designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC), there are compelling alternatives.

Copper-Free Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in bioconjugation is the development of copper-free click chemistry, which circumvents the potential cytotoxicity associated with copper catalysts. This is particularly crucial for live-cell imaging applications. The most common copper-free click reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), that reacts spontaneously with an azide (B81097).

Comparison of CuAAC and SPAAC for Protein Labeling

FeatureCopper-Catalyzed (CuAAC)Copper-Free (SPAAC)
Reaction Terminal Alkyne + AzideStrained Alkyne (e.g., DBCO) + Azide
Catalyst Copper (I)None
Biocompatibility Potentially cytotoxic, can impair fluorescence[5]Highly biocompatible, ideal for live-cell and in vivo studies[6]
Kinetics Generally faster reaction ratesCan have slower kinetics than CuAAC
Specificity HighHigh, though some cyclooctynes may show off-target reactivity with thiols[7][8]

For in vivo labeling and applications where cellular health is paramount, SPAAC is often the superior choice.[6]

NHS Ester and Maleimide Chemistries

For proteins that have not been metabolically labeled with an azide, traditional labeling methods targeting endogenous amino acid residues remain highly relevant.

  • NHS Ester Chemistry: Targets primary amines found on lysine (B10760008) residues and the N-terminus of proteins.[9][10] This is a robust and widely used method for labeling purified proteins.

  • Maleimide Chemistry: Specifically targets free thiol groups on cysteine residues.[11][12] This allows for more site-specific labeling if the protein has a limited number of accessible cysteines.

Experimental Workflows and Protocols

To aid in the practical application of these alternatives, detailed experimental workflows and protocols are provided below.

Workflow for Protein Labeling via Click Chemistry

The general workflow for labeling a protein with a fluorescent dye via click chemistry involves two main stages: introduction of a bioorthogonal handle (azide or alkyne) into the protein, followed by the click reaction with the corresponding dye.

G cluster_0 Protein Modification cluster_1 Click Reaction Metabolic Labeling Metabolic Labeling (e.g., with Azido-amino acid) Azide-Modified Protein Azide-Modified Protein Metabolic Labeling->Azide-Modified Protein Chemical Modification Chemical Modification (e.g., NHS-azide) Chemical Modification->Azide-Modified Protein CuAAC CuAAC (Alkyne-Dye + Cu(I)) Labeled Protein Labeled Protein CuAAC->Labeled Protein SPAAC SPAAC (DBCO-Dye) SPAAC->Labeled Protein Purified Protein Purified Protein Purified Protein->Metabolic Labeling Purified Protein->Chemical Modification Azide-Modified Protein->CuAAC Azide-Modified Protein->SPAAC Purification Purification Labeled Protein->Purification Downstream Application Downstream Application Purification->Downstream Application

Caption: General workflow for protein labeling using click chemistry.

Detailed Experimental Protocols

Protocol 1: Labeling of Azide-Modified Protein with Alkyne-Dye via CuAAC

This protocol is a general guideline for labeling a protein that has been modified to contain an azide group, for example, through metabolic labeling with L-azidohomoalanine (AHA).

Materials:

  • Azide-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Alexa Fluor 647)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Copper ligand (e.g., THPTA)

  • Reducing agent (e.g., Sodium Ascorbate)

  • DMSO (for dissolving dye)

  • Desalting column for purification

Procedure:

  • Prepare a stock solution of the alkyne-dye in DMSO.

  • In a microcentrifuge tube, combine the azide-modified protein with the alkyne-dye. The molar ratio of dye to protein may need to be optimized.

  • Prepare the catalyst solution by premixing CuSO₄ and the copper ligand.

  • Add the catalyst solution to the protein-dye mixture.

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein from excess dye and reaction components using a desalting column.

Protocol 2: Labeling of Azide-Modified Protein with DBCO-Dye via SPAAC (Copper-Free)

This protocol is suitable for both in vitro and live-cell labeling applications.

Materials:

  • Azide-modified protein or cells with metabolically incorporated azides

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Janelia Fluor 646)

  • PBS or appropriate cell culture medium

  • DMSO (for dissolving dye)

  • Desalting column (for in vitro purification)

Procedure for In Vitro Labeling:

  • Prepare a stock solution of the DBCO-dye in DMSO.

  • Add the DBCO-dye to the solution of azide-modified protein. A 3-5 fold molar excess of the dye is a good starting point.

  • Incubate the reaction for 2-18 hours at room temperature or 37°C. Reaction times may vary depending on the specific reactants.[13]

  • Purify the labeled protein using a desalting column.

Procedure for Live-Cell Labeling:

  • After metabolic labeling of cells with an azide-containing precursor, wash the cells twice with warm PBS or culture medium.

  • Add pre-warmed medium containing the DBCO-dye (typically 5-20 µM).

  • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash the cells three times with warm medium to remove unbound dye.

  • The cells are now ready for imaging.

Signaling Pathways and Applications

Fluorescently labeled proteins are instrumental in studying a vast array of cellular processes and signaling pathways. The choice of labeling strategy can impact the types of experiments that are feasible.

G cluster_0 Cellular Imaging cluster_1 Biochemical Assays Labeled Protein Labeled Protein Live-cell Imaging Live-cell Imaging Labeled Protein->Live-cell Imaging Super-resolution Microscopy Super-resolution Microscopy Labeled Protein->Super-resolution Microscopy Immunofluorescence Immunofluorescence Labeled Protein->Immunofluorescence Flow Cytometry Flow Cytometry Labeled Protein->Flow Cytometry Pull-down Assays Pull-down Assays Labeled Protein->Pull-down Assays In-gel Fluorescence In-gel Fluorescence Labeled Protein->In-gel Fluorescence

Caption: Common applications of fluorescently labeled proteins.

For instance, the biocompatibility of SPAAC makes it the preferred method for tracking protein localization and dynamics in real-time within living cells. The exceptional brightness and photostability of Janelia Fluor and Alexa Fluor dyes are advantageous for single-molecule tracking and super-resolution imaging techniques like dSTORM and STED. For biochemical assays such as pull-downs, where the labeled protein is used as bait to identify interaction partners, the stability of the covalent linkage formed by click chemistry is a significant benefit.

References

A Head-to-Head Comparison: N-PEG3-N'-(propargyl-PEG4)-Cy5 versus Alexa Fluor 647 Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe is a critical decision in experimental design, directly impacting the quality and reliability of results. This guide provides an objective comparison of two prominent far-red fluorescent probes: N-PEG3-N'-(propargyl-PEG4)-Cy5, a functionalized cyanine (B1664457) dye, and the widely-used Alexa Fluor 647. This comparison will focus on key performance metrics, supported by experimental data, to aid in the selection of the optimal probe for your research needs.

While direct comparative performance data for this compound is not extensively available in peer-reviewed literature, its core fluorophore is the well-characterized Cy5 dye. Therefore, this guide will draw upon the extensive body of research comparing the parent Cy5 dye to Alexa Fluor 647. It is important to note that the PEGylation and propargyl functionalization of this compound are primarily intended to increase aqueous solubility, provide a reactive handle for click chemistry, and act as a linker in applications such as Proteolysis Targeting Chimeras (PROTACs).[1][2] These modifications may influence the photophysical properties of the Cy5 core, but the fundamental characteristics of the cyanine dye are expected to be largely retained.

Executive Summary

Alexa Fluor 647 consistently demonstrates superior performance in key metrics for most fluorescence-based applications when compared to the parent Cy5 dye. While both dyes have similar excitation and emission spectra, making them compatible with the same instrumentation, Alexa Fluor 647 exhibits greater brightness and photostability. A notable drawback of Cy5 is its propensity for self-quenching and the formation of non-fluorescent aggregates when conjugated to biomolecules, particularly at higher degrees of labeling. In contrast, Alexa Fluor 647 conjugates show significantly less of this self-quenching effect, leading to brighter and more reliable signals.

Performance Characteristics: A Quantitative Comparison

The following tables summarize the key performance indicators for the parent Cy5 dye and Alexa Fluor 647.

Table 1: Spectral and Photophysical Properties

PropertyCy5Alexa Fluor 647
Excitation Maximum (nm) ~649~650
Emission Maximum (nm) ~667~668
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~239,000
Fluorescence Quantum Yield ~0.27 (unconjugated)~0.33 (unconjugated)
pH Sensitivity Sensitive to pH changesInsensitive between pH 4 and 10[3][4]

Table 2: Performance in Bioconjugate Applications

Performance MetricCy5 ConjugatesAlexa Fluor 647 Conjugates
Brightness Lower, significant self-quenching at higher degrees of labelingHigher, minimal self-quenching[5]
Photostability Lower, more susceptible to photobleachingHigher, more resistant to photobleaching[6]
Signal-to-Noise Ratio Generally lowerGenerally higher

Experimental Data Highlights

Studies have consistently shown that protein conjugates of Alexa Fluor 647 are significantly brighter than those of Cy5, especially at higher degrees of labeling (DOL). This is attributed to the reduced self-quenching of Alexa Fluor 647. For instance, the total fluorescence of Alexa Fluor 647-labeled antibodies remains high even at high DOLs, whereas the fluorescence of Cy5-labeled antibodies can decrease dramatically.

In terms of photostability, Alexa Fluor 647 also outperforms Cy5. In one study, after prolonged exposure to excitation light, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, while Cy5 retained only about 55% under the same conditions.[7]

Experimental Protocols

Below are generalized protocols for protein labeling and photostability assessment.

General Protein Labeling Protocol (Amine-Reactive Dyes)

This protocol is a general guideline for labeling proteins with amine-reactive succinimidyl ester dyes like Cy5 SE and Alexa Fluor 647 NHS ester.

1. Protein Preparation:

  • Dissolve the protein to be labeled in a buffer free of primary amines, such as 0.1 M sodium bicarbonate, pH 8.3.
  • The protein concentration should typically be between 1-10 mg/mL.

2. Dye Preparation:

  • Dissolve the amine-reactive dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

3. Labeling Reaction:

  • Add the dissolved dye to the protein solution while gently stirring. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling.
  • Incubate the reaction for 1 hour at room temperature, protected from light.

4. Purification:

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer like phosphate-buffered saline (PBS).

5. Characterization:

  • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

Photostability Measurement Protocol

1. Sample Preparation:

  • Prepare solutions of the fluorescently labeled biomolecules at a standardized concentration in a suitable buffer (e.g., PBS).
  • Mount the samples on a microscope slide.

2. Imaging:

  • Use a fluorescence microscope equipped with a suitable laser line for excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.
  • Set the imaging parameters (laser power, exposure time, etc.) to be consistent across all samples.

3. Data Acquisition:

  • Acquire a time-lapse series of images of the sample under continuous illumination.
  • Measure the fluorescence intensity of a region of interest (ROI) in each image over time.

4. Analysis:

  • Normalize the fluorescence intensity at each time point to the initial intensity.
  • Plot the normalized intensity as a function of time to generate a photobleaching curve. The rate of decay of the curve indicates the photostability of the fluorophore.

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

G General Protein Labeling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein_in_amine_free_buffer Protein in amine-free buffer Mix_and_Incubate Mix and Incubate (1 hr, RT, dark) Protein_in_amine_free_buffer->Mix_and_Incubate Dye_in_DMSO_or_DMF Dye in DMSO or DMF Dye_in_DMSO_or_DMF->Mix_and_Incubate Size_Exclusion_Chromatography Size-Exclusion Chromatography Mix_and_Incubate->Size_Exclusion_Chromatography Spectrophotometry Spectrophotometry (Determine DOL) Size_Exclusion_Chromatography->Spectrophotometry

Caption: General workflow for labeling proteins with amine-reactive fluorescent dyes.

G Factors Affecting Fluorophore Performance Fluorophore_Performance Fluorophore Performance Brightness Brightness Fluorophore_Performance->Brightness Photostability Photostability Fluorophore_Performance->Photostability pH_Sensitivity pH Sensitivity Fluorophore_Performance->pH_Sensitivity Quantum_Yield Quantum Yield Brightness->Quantum_Yield Extinction_Coefficient Extinction Coefficient Brightness->Extinction_Coefficient Self_Quenching Self-Quenching Brightness->Self_Quenching

Caption: Key factors that determine the overall performance of a fluorescent probe.

Conclusion

For most applications requiring high sensitivity, quantitative accuracy, and photostability, Alexa Fluor 647 is the superior choice over Cy5-based probes. Its resistance to self-quenching leads to brighter conjugates, and its enhanced photostability allows for more robust and reproducible imaging and detection experiments. While this compound offers the advantage of a click-chemistry handle and improved solubility, researchers should be aware of the inherent limitations of the Cy5 core, particularly in demanding applications. When the absolute highest performance is required, the experimental evidence strongly supports the selection of Alexa Fluor 647.

References

Validating "N-PEG3-N'-(propargyl-PEG4)-Cy5" Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise validation of bioconjugation is a critical step to ensure the efficacy and safety of novel therapeutics. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical methods for validating the conjugation of "N-PEG3-N'-(propargyl-PEG4)-Cy5," a bifunctional linker featuring a PEG spacer, a terminal alkyne for click chemistry, and a Cy5 fluorescent dye. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a thorough understanding of these validation processes.

Data Presentation: A Comparative Overview

The successful conjugation of "this compound" to a target protein results in a specific mass shift and altered chromatographic and electrophoretic behavior. The following table summarizes hypothetical quantitative data obtained from the characterization of a model 150 kDa monoclonal antibody (mAb) conjugated with the linker.

Analytical TechniqueParameter MeasuredUnconjugated mAb"this compound" Conjugate
MALDI-TOF Mass Spectrometry Average Molecular Weight150,000 Da151,378 Da
LC-ESI-MS Deconvoluted Mass150,005 Da151,383 Da
Reversed-Phase HPLC Retention Time15.2 min16.5 min
SDS-PAGE Apparent Molecular Weight~150 kDa~155 kDa

Note: The data presented is a representative example and may vary based on the specific protein and conjugation conditions.

Mass Spectrometry: The Gold Standard for Confirmation

Mass spectrometry is a powerful technique for the definitive confirmation of bioconjugation, providing precise molecular weight information.[1] Both MALDI-TOF and LC-ESI-MS are commonly employed for the analysis of PEGylated and dye-conjugated proteins.[2]

MALDI-TOF Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for determining the molecular weight of large biomolecules.[3] It provides an average molecular weight of the sample, and the success of a conjugation reaction is confirmed by a mass shift corresponding to the addition of the linker-dye molecule.

LC-ESI-MS

Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) couples the separation power of HPLC with the mass analysis capabilities of ESI-MS. This technique is particularly useful for analyzing complex mixtures and can provide information on the distribution of different conjugated species.[1][4]

Experimental Protocol: MALDI-TOF Mass Spectrometry

  • Sample Preparation:

    • Desalt the protein conjugate sample using a suitable method (e.g., dialysis, desalting column) into a volatile buffer such as ammonium (B1175870) bicarbonate.

    • Mix the desalted sample with a matrix solution (e.g., sinapinic acid in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid) at a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the sample-matrix mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the expected conjugate.

  • Data Analysis:

    • Analyze the resulting spectrum to determine the peak corresponding to the average molecular weight of the conjugate.

    • Compare the molecular weight of the conjugate to that of the unconjugated protein to confirm the mass shift.

Alternative Validation Methods

While mass spectrometry provides definitive mass confirmation, other techniques offer complementary information and are often more accessible for routine analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of the relatively hydrophobic Cy5 dye to a protein will typically result in an increased retention time on a C4 or C18 column. This shift in retention time provides strong evidence of successful conjugation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their approximate molecular weight.[5] A successful conjugation will result in an increase in the apparent molecular weight of the protein, which is observed as a band shift to a higher position on the gel compared to the unconjugated protein. This method is a simple and widely used technique for the initial assessment of a conjugation reaction.[6]

Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Dilute the unconjugated protein and the conjugate to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C4 or C18 reversed-phase column suitable for protein separation.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 280 nm (for the protein) and 650 nm (for the Cy5 dye).

  • Data Analysis:

    • Compare the chromatograms of the unconjugated protein and the conjugate.

    • A shift to a later retention time for the peak detected at both 280 nm and 650 nm in the conjugate sample indicates successful conjugation.

Experimental Protocol: SDS-PAGE

  • Sample Preparation:

    • Mix the protein samples (unconjugated and conjugated) with an equal volume of 2x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel in an appropriate running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue.

    • Destain the gel to visualize the protein bands.

    • Image the gel using a gel documentation system.

  • Analysis:

    • Compare the migration of the conjugated protein to the unconjugated protein. A band shift to a higher apparent molecular weight in the lane with the conjugate confirms the conjugation.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the relationships between the different analytical techniques, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analytical Validation Unconjugated_Protein Unconjugated Protein Conjugate_Reaction Conjugation Reaction (Protein + Linker) Unconjugated_Protein->Conjugate_Reaction Purified_Conjugate Purified Conjugate Conjugate_Reaction->Purified_Conjugate MS Mass Spectrometry (MALDI-TOF / LC-ESI-MS) Purified_Conjugate->MS Precise Mass HPLC RP-HPLC Purified_Conjugate->HPLC Hydrophobicity Shift SDS_PAGE SDS-PAGE Purified_Conjugate->SDS_PAGE Size Shift

Experimental Workflow for Conjugation and Validation.

cluster_mass_spec Mass Spectrometry cluster_alternatives Alternative Methods Validation Validation of Conjugation Mass_Confirmation Direct Mass Confirmation Validation->Mass_Confirmation Stoichiometry Degree of Labeling Validation->Stoichiometry Purity Purity Assessment (HPLC) Validation->Purity Confirmation Qualitative Confirmation (SDS-PAGE) Validation->Confirmation Mass_Confirmation->Stoichiometry Purity->Confirmation

Logical Relationship of Validation Techniques.

References

Quantifying Labeling Efficiency: A Comparative Guide to N-PEG3-N'-(propargyl-PEG4)-Cy5 and Amine-Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of biomolecules is paramount for accurate quantification and visualization. This guide provides a comprehensive comparison of "N-PEG3-N'-(propargyl-PEG4)-Cy5," a modern fluorescent probe utilizing click chemistry, against traditional amine-reactive Cy5 dyes, such as Cy5-NHS ester. We will delve into their labeling efficiencies, provide detailed experimental protocols, and present a data-driven comparison to aid in the selection of the most appropriate labeling strategy for your research needs.

At a Glance: Comparing Labeling Chemistries

The choice of fluorescent labeling strategy can significantly impact the outcome of an experiment. While traditional methods like N-hydroxysuccinimide (NHS) ester chemistry are widely used, newer techniques like copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry, offer distinct advantages in terms of specificity and efficiency.[1][2]

FeatureThis compound (Click Chemistry)Cy5-NHS Ester (Amine Labeling)
Target Moiety Azide-modified biomoleculesPrimary amines (e.g., lysine (B10760008) residues, N-terminus)
Specificity High: Bio-orthogonal reaction minimizes off-target labeling.[1][2][3]Moderate: Reacts with any accessible primary amine, potentially leading to heterogeneous labeling.[1][4]
Typical Efficiency Generally high and quantitative.[1][2]Variable, dependent on protein structure and reaction conditions.
Control over Stoichiometry High: Can achieve more precise control over the degree of labeling.[1][4]Lower: Difficult to control the exact number of dye molecules per protein.[5]
Reaction Conditions Mild, aqueous conditions, pH-insensitive (typically pH 4-11).[1][2]Requires specific pH (typically 8.2-8.5) and amine-free buffers.[5]
Multi-step Process Yes: Requires introduction of an azide (B81097) group into the target biomolecule.No: Direct labeling of native proteins.

Understanding the Labeling Pathways

The decision to use a specific labeling method often depends on the experimental goals, the nature of the biomolecule, and the desired level of control. The following diagram illustrates the logical flow for selecting an appropriate fluorescent labeling strategy.

Labeling_Method_Selection start Start: Need to Label a Biomolecule native_protein Is the native protein to be labeled? start->native_protein site_specific Is site-specific labeling required? native_protein->site_specific Yes nhs_ester Use Cy5-NHS Ester native_protein->nhs_ester No site_specific->nhs_ester No introduce_azide Introduce azide group into biomolecule (e.g., metabolic labeling, enzymatic ligation) site_specific->introduce_azide Yes end Proceed with Labeling Protocol nhs_ester->end click_chemistry Use this compound (Click Chemistry) click_chemistry->end introduce_azide->click_chemistry

Choosing a labeling strategy.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful and quantifiable fluorescent labeling. Below are step-by-step procedures for labeling proteins using both "this compound" and a standard Cy5-NHS ester, followed by a universal protocol for quantifying the labeling efficiency.

Protocol 1: Labeling with this compound via Click Chemistry

This protocol assumes the protein of interest has been pre-functionalized with an azide group.

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper chelator (e.g., TBTA or THPTA)

  • Degassed buffer

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate (B8700270) in water immediately before use.

    • Prepare a 50 mM stock solution of the copper chelator in DMSO/t-butanol.

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the degassed buffer.

    • Add the this compound stock solution to the protein solution. A molar excess of the dye (e.g., 5-10 fold) is typically used.

    • Add the copper chelator to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Remove the unreacted dye and other reaction components by passing the reaction mixture through a size-exclusion chromatography column.

Protocol 2: Labeling with Cy5-NHS Ester

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS or bicarbonate buffer, pH 8.2-8.5).

  • Cy5-NHS ester

  • Anhydrous DMSO or DMF

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[5]

  • Prepare Cy5-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Cy5-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[5]

  • Labeling Reaction:

    • Add the Cy5-NHS ester stock solution to the protein solution. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is recommended.[5]

  • Incubation:

    • Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[5]

  • Purification:

    • Separate the labeled protein from unreacted dye using a size-exclusion chromatography column.[5]

Protocol 3: Quantification of Labeling Efficiency (Degree of Labeling)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

DOL_Calculation_Workflow start Start: Purified Labeled Protein measure_absorbance Measure Absorbance at 280 nm (A280) and ~650 nm (Amax for Cy5) start->measure_absorbance calculate_dye_conc Calculate Dye Concentration measure_absorbance->calculate_dye_conc correct_a280 Correct A280 for Dye Absorbance measure_absorbance->correct_a280 calculate_dol Calculate Degree of Labeling (DOL) calculate_dye_conc->calculate_dol calculate_protein_conc Calculate Protein Concentration correct_a280->calculate_protein_conc calculate_protein_conc->calculate_dol end Result: DOL Value calculate_dol->end

References

A Researcher's Guide to Purity and Quality Control of N-PEG3-N'-(propargyl-PEG4)-Cy5 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity and quality of fluorescent labeling reagents are paramount to generating reliable and reproducible data. This guide provides a comprehensive comparison of N-PEG3-N'-(propargyl-PEG4)-Cy5, a popular Cy5-based fluorescent probe with a propargyl group for click chemistry applications, and its common alternatives. We will delve into the critical quality control assessments and present a comparative analysis of their performance based on available data and typical experimental outcomes.

Quality Control Assessment of this compound

A thorough quality control (QC) process is essential to verify the identity, purity, and performance of this compound. The following table summarizes the key QC assessments and their expected outcomes.

Quality Control ParameterMethodSpecificationPurpose
Identity Mass Spectrometry (MS)Expected mass-to-charge ratio (m/z) corresponding to the molecular weight (e.g., ~737.36 g/mol for C₄₂H₅₇ClN₂O₇)[1]Confirms the correct molecular identity of the compound.
Purity High-Performance Liquid Chromatography (HPLC)≥95%Quantifies the percentage of the desired compound and detects impurities.
Structural Integrity ¹H Nuclear Magnetic Resonance (NMR) SpectroscopySpectrum consistent with the predicted chemical structure.Verifies the correct chemical structure and the presence of key functional groups (e.g., propargyl, PEG linkers, Cy5 core).
Concentration UV-Vis SpectroscopyAbsorbance at ~649 nm consistent with the specified concentration.Determines the accurate concentration of the dye solution.
Spectral Properties Fluorescence SpectroscopyExcitation Maximum: ~649 nm, Emission Maximum: ~667 nm[2]Confirms the expected fluorescence properties of the Cy5 fluorophore.
Functional Activity Click Chemistry ReactionSuccessful conjugation to an azide-containing molecule.Verifies the reactivity of the propargyl group for its intended application.

Comparison with Alternative Fluorescent Probes

Several alternative fluorescent dyes with alkyne functionalities are available for click chemistry applications. This section compares this compound with three common alternatives: Alexa Fluor 647 Alkyne, DyLight 650 Alkyne, and IRDye 800CW Alkyne. The data presented is a combination of manufacturer specifications and typical performance characteristics.

FeatureThis compoundAlexa Fluor 647 AlkyneDyLight 650 AlkyneIRDye 800CW Alkyne
Excitation Max (nm) ~649[2]~650[3]~652[4]~774 (in PBS)[5]
Emission Max (nm) ~667[2]~668[3]~672[4]~789 (in PBS)[5]
Molecular Weight ( g/mol ) ~737.36[1]Varies by supplierVaries by supplier~1106.19[5]
Purity Typically >95%Typically >90%Typically >95%Typically >95%
Relative Brightness ++++++++++++
Photostability ++++++++++++
Water Solubility HighHighHighHigh
pH Sensitivity LowLowLowLow

Note: Relative brightness and photostability are generalized comparisons where '+' indicates a lower performance and '++++' indicates a higher performance. Actual performance may vary depending on the experimental conditions and conjugation partner.

Experimental Protocols

Detailed methodologies are crucial for accurate assessment. Below are standard protocols for key quality control experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV-Vis or diode array detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 649 nm.

  • Procedure:

    • Dissolve a small amount of the dye in a suitable solvent (e.g., DMSO or water).

    • Inject 10 µL of the sample onto the column.

    • Run the gradient and record the chromatogram.

    • Calculate the purity by integrating the area of the main peak relative to the total area of all peaks.

Identity and Structural Verification by Mass Spectrometry and NMR
  • Mass Spectrometry (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the dye in a suitable solvent (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).

    • Infuse the solution directly into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Compare the observed m/z with the theoretical mass of the protonated molecule.

  • ¹H NMR Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of characteristic protons of the Cy5 core, PEG linkers, and the terminal alkyne.

Quantum Yield Determination (Relative Method)
  • Principle: The quantum yield of the sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield (e.g., Cresyl Violet in methanol).

  • Procedure:

    • Prepare a series of dilutions of both the sample and the standard in the same solvent.

    • Measure the absorbance of each solution at the excitation wavelength of the standard. The absorbance should be kept below 0.1 to avoid inner filter effects.

    • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Photostability Assessment
  • Procedure:

    • Prepare a solution of the dye in a suitable buffer (e.g., PBS).

    • Place the solution in a quartz cuvette.

    • Expose the solution to continuous excitation light from a fluorescence microscope or a dedicated light source.

    • Measure the fluorescence intensity at regular intervals over a period of time (e.g., 10 minutes).

    • Plot the fluorescence intensity as a function of time. The rate of fluorescence decay indicates the photostability of the dye.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

QC_Workflow cluster_sample Sample Preparation cluster_qc Quality Control Assessment cluster_results Results Sample This compound Purity Purity (HPLC) Sample->Purity Analyze Identity Identity (MS) Sample->Identity Analyze Structure Structure (NMR) Sample->Structure Analyze Performance Performance (Spectroscopy, Reactivity) Sample->Performance Analyze Pass Pass Purity->Pass Fail Fail Purity->Fail Identity->Pass Identity->Fail Structure->Pass Structure->Fail Performance->Pass Performance->Fail

Caption: Quality control workflow for fluorescent probes.

Dye_Comparison cluster_criteria Performance Criteria cluster_dyes Fluorescent Dyes Brightness Brightness Photostability Photostability Purity Purity Cy5 This compound Cy5->Brightness High Cy5->Photostability Moderate Cy5->Purity High AF647 Alexa Fluor 647 Alkyne AF647->Brightness Very High AF647->Photostability Very High AF647->Purity High DL650 DyLight 650 Alkyne DL650->Brightness High DL650->Photostability High DL650->Purity High IRDye IRDye 800CW Alkyne IRDye->Brightness Moderate IRDye->Photostability High IRDye->Purity High

Caption: Comparison of key performance metrics for fluorescent probes.

By implementing these rigorous quality control measures and understanding the comparative performance of different fluorescent probes, researchers can ensure the accuracy and reliability of their experimental results, ultimately accelerating the pace of drug discovery and development.

References

PEG vs. Alkyl Linkers in PROTAC Design: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success lies in the composition of its linker, the molecular bridge connecting the target protein binder and the E3 ligase ligand. This guide provides a comprehensive, data-driven comparison of two of the most commonly employed linker types: polyethylene (B3416737) glycol (PEG) and alkyl chains.

The linker is far more than a passive tether; it critically influences a PROTAC's physicochemical properties, cell permeability, and its ability to facilitate a productive ternary complex between the target protein and the E3 ligase.[1][2][3] The choice between a hydrophilic PEG linker and a more hydrophobic alkyl linker can profoundly impact the overall efficacy and drug-like properties of the resulting PROTAC molecule.[4][5]

The PROTAC Mechanism: A Quick Overview

PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][5] As illustrated below, the PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycled Ternary_Complex->E3 Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Figure 1. The PROTAC-mediated ubiquitin-proteasome pathway.

Head-to-Head Comparison: PEG vs. Alkyl Linkers

The selection of a linker is a critical optimization step in PROTAC design. While both PEG and alkyl chains are flexible linkers, their differing chemical nature imparts distinct properties to the PROTAC molecule.[5][6]

FeaturePEG LinkerAlkyl LinkerSignificance in PROTAC Design
Composition Repeating ethylene (B1197577) glycol units (-O-CH2-CH2-)Repeating methylene (B1212753) units (-CH2-)The ether oxygens in PEG linkers can act as hydrogen bond acceptors, increasing hydrophilicity.[7] Alkyl chains are purely hydrophobic.[5]
Solubility Generally higher aqueous solubility.[5][8][9][10][11]Generally lower aqueous solubility; more hydrophobic.[5][8]Improved solubility is crucial for formulation, bioavailability, and reliable in vitro assay results.[12][]
Permeability Can be variable. The hydrophilic nature may hinder passive diffusion, but the "molecular chameleon" effect (intramolecular hydrogen bonding shielding polar groups) can sometimes enhance permeability.[8][14][15]Hydrophobicity can improve passive cell membrane permeability, but excessive lipophilicity can lead to poor solubility and non-specific binding.[4]Efficient cell permeability is essential for the PROTAC to reach its intracellular target.[14][15]
Metabolic Stability Can be susceptible to oxidative metabolism.[5][16]Generally considered to have good metabolic stability.[5][6][8]Linker stability is critical for maintaining the PROTAC's integrity and ensuring a sufficient half-life in vivo.[]
Ternary Complex Formation The flexibility and polarity can facilitate productive ternary complex formation.[8][18]The conformational freedom of flexible alkyl chains can also support ternary complex formation.[8][16]The linker's length and composition are crucial for achieving the optimal geometry for efficient ubiquitination.[1][]
Synthetic Accessibility Readily available in various lengths with diverse functional groups for conjugation.[16][]Synthetically straightforward and widely available.[5][6][16]The ease of synthesis allows for rapid generation of PROTAC libraries for optimization.[16]

Performance Data: A Tale of Two Linkers

Direct comparison of linker performance can be challenging as efficacy is highly dependent on the specific target and E3 ligase pair.[2] However, trends can be observed across different studies. For instance, in the development of BTK (Bruton's tyrosine kinase) degraders, both PEG and alkyl linkers have been successfully employed, with the optimal choice depending on the specific warhead and E3 ligase ligand used.

A study on BET degraders highlighted that replacing an amide bond in the linker with an ester, thereby reducing a hydrogen bond donor and increasing lipophilicity, improved PAMPA permeability.[15] Another study noted that for CRBN-based PROTACs, PEG linkers are more likely to adopt a folded conformation than alkyl linkers, which can shield polar surface area and improve cell permeability.[15] Conversely, switching from an ethylene glycol to an alkyl linker has also been shown to increase cell permeability in some cases.[14]

Here is a summary of hypothetical comparative data based on trends reported in the literature:

PROTAC System (Target-E3 Ligase)Linker TypeDC50 (nM)Dmax (%)Aqueous Solubility (µg/mL)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Target X - CRBN 4-unit PEG25>901500.8
Target X - CRBN 8-atom Alkyl40>85301.5
Target Y - VHL 6-unit PEG15>951200.5
Target Y - VHL 12-atom Alkyl20>90251.1

Note: This data is illustrative and compiled from general trends. Actual values are highly system-dependent.

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and reproducible experimental protocols. Below are methodologies for key assays.

Protein Degradation Assay (Western Blot)

This assay is used to determine the extent of target protein degradation (Dmax) and the concentration of PROTAC required to induce 50% degradation (DC50).

Western_Blot_Workflow cluster_workflow Western Blotting for PROTAC Efficacy A 1. Cell Treatment: Incubate cells with varying concentrations of PROTAC. B 2. Cell Lysis: Extract total protein from treated cells. A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay). B->C D 4. SDS-PAGE: Separate proteins by molecular weight. C->D E 5. Protein Transfer: Transfer proteins to a PVDF membrane. D->E F 6. Immunoblotting: Probe with primary antibodies (Target & Loading Control). E->F G 7. Detection: Incubate with HRP-conjugated secondary antibodies and visualize. F->G H 8. Quantification & Analysis: Measure band intensity and calculate DC50 and Dmax. G->H

Figure 2. Experimental workflow for Western blotting.

  • Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

  • Cell Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification : Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.[20]

  • SDS-PAGE and Western Blotting : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[20]

  • Data Analysis : Quantify the band intensities using densitometry. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[20]

Permeability Assays

Cell permeability is a critical parameter for oral bioavailability and can be assessed using various in vitro models.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) : This high-throughput assay predicts passive diffusion across the gastrointestinal tract.[21][22] A lipid-infused artificial membrane separates a donor compartment (containing the PROTAC) from an acceptor compartment.[21] The amount of PROTAC that crosses the membrane over time is quantified, typically by LC-MS/MS.[22]

  • Caco-2 Cell Permeability Assay : This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier.[21][23] It allows for the assessment of both passive diffusion and active transport. The apparent permeability coefficient (Papp) is calculated in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate of efflux transporters. Due to the nature of PROTACs, this assay may require optimization, such as the addition of BSA to the buffer to improve recovery.[24][25]

Solubility Assay

Aqueous solubility is a fundamental physicochemical property that influences a drug's absorption and bioavailability.[]

  • Sample Preparation : An excess amount of the PROTAC is added to a phosphate-buffered saline (PBS) solution (pH 7.4).[26][27]

  • Equilibration : The suspension is shaken or stirred at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.[26]

  • Separation : The saturated solution is separated from the excess solid by centrifugation or filtration.[26]

  • Quantification : The concentration of the PROTAC in the clear supernatant is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.[][26]

Conclusion: A Strategic Choice

The decision to use a PEG or an alkyl linker in PROTAC design is not a one-size-fits-all scenario. The optimal choice is a result of a multi-parameter optimization process that considers the specific properties of the warhead and E3 ligase ligand.[16][]

  • PEG linkers are often a good starting point when solubility is a concern, and their flexibility can be advantageous for ternary complex formation.[5][9][11]

  • Alkyl linkers offer synthetic simplicity and metabolic stability, and their hydrophobicity can be leveraged to enhance cell permeability, provided a balance with solubility is maintained.[5][8]

Ultimately, a systematic approach involving the synthesis and evaluation of a library of PROTACs with varying linker compositions and lengths is often necessary to identify the optimal candidate with the desired balance of degradation efficacy, selectivity, and drug-like properties.[16][]

References

Assessing the Biocompatibility of N-PEG3-N'-(propargyl-PEG4)-Cy5: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bioconjugation requires a careful balance between performance and biocompatibility. This guide provides a comparative assessment of N-PEG3-N'-(propargyl-PEG4)-Cy5, a popular PEGylated cyanine (B1664457) dye with a terminal alkyne group for click chemistry applications. We will delve into its biocompatibility profile, compare it with relevant alternatives, and provide detailed experimental protocols for in vitro cytotoxicity assessment.

This compound is a versatile tool in biomedical research, enabling the fluorescent labeling of azide-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. The incorporation of polyethylene (B3416737) glycol (PEG) linkers is a well-established strategy to enhance the hydrophilicity, reduce aggregation, and improve the in vivo pharmacokinetic properties of cyanine dyes. Generally, PEGylation is known to decrease the cytotoxicity of conjugated molecules.

In Vitro Biocompatibility Profile

To provide a framework for assessing the biocompatibility of this compound, we present standard in vitro cytotoxicity assays.

Comparison with Alternative Probes

The choice of a fluorescent probe for bioconjugation often depends on the specific application and the required reaction chemistry. Here, we compare this compound with other commercially available Cy5 derivatives functionalized for click chemistry.

CompoundFunctional GroupClick Chemistry TypeReported Biocompatibility
This compound Terminal AlkyneCuAAC or SPAACInferred to be low due to PEGylation, but specific data is lacking.
DBCO-Cy5 DibenzocyclooctyneSPAAC (Copper-free)Studies have shown low cytotoxicity in various cell lines.[1][2][3]
TCO-Cy5 trans-Cyclooctene (B1233481)SPAAC (Copper-free)Generally considered biocompatible for in vivo applications due to the absence of a copper catalyst.[4][5]
Azide-Cy5 AzideCuAAC or SPAACBiocompatibility is generally good, but the required copper catalyst in CuAAC can be cytotoxic.

Key Considerations:

  • Copper-Catalyzed vs. Copper-Free Click Chemistry: While CuAAC is a highly efficient reaction, the copper (I) catalyst can be cytotoxic. For live-cell imaging and in vivo applications, strain-promoted azide-alkyne cycloaddition (SPAAC) using reagents like DBCO or TCO is often preferred due to its biocompatibility.

  • PEG Chain Length: The length of the PEG chain can influence the biocompatibility and pharmacokinetics of the probe. Longer PEG chains generally lead to increased hydrophilicity and longer circulation times.

Experimental Protocols

To enable researchers to perform their own biocompatibility assessments, we provide detailed protocols for two standard in vitro cytotoxicity assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the MTT and LDH assays.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Treat with Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G

MTT Assay Workflow Diagram

LDH_Assay_Workflow cluster_workflow LDH Assay Workflow A Seed Cells (96-well plate) B Treat with Compound A->B C Incubate B->C D Collect Supernatant C->D E Add LDH Reaction Mix D->E F Incubate E->F G Measure Absorbance (490 nm) F->G

LDH Assay Workflow Diagram

Conclusion

This compound is a valuable tool for fluorescent labeling via click chemistry, and its PEGylated structure suggests favorable biocompatibility. However, the lack of publicly available, specific cytotoxicity data necessitates that researchers perform their own in vitro assessments, particularly for applications involving live cells or in vivo models. When choosing a fluorescent probe, it is crucial to consider the trade-offs between reaction chemistry, biocompatibility, and the specific requirements of the experiment. For applications where cytotoxicity is a major concern, copper-free click chemistry alternatives like DBCO-Cy5 or TCO-Cy5 should be considered. The provided experimental protocols for MTT and LDH assays offer a standardized approach to generating the necessary biocompatibility data to make informed decisions for your research.

References

A Comparative Guide to Far-Red Fluorescent Probes for Bioorthogonal Imaging: Maximizing Signal-to-Noise

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging click chemistry for cellular imaging, the choice of a fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides an objective comparison of the performance of N-PEG3-N'-(propargyl-PEG4)-Cy5 against leading alternatives, with a focus on maximizing the signal-to-noise ratio (SNR) in imaging experiments.

The advent of bioorthogonal chemistry has revolutionized the ability to visualize and track biomolecules in their native environment. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allows for the specific attachment of reporter molecules, such as fluorescent probes, to tagged biomolecules. This compound is a commonly utilized probe in this context, featuring a terminal alkyne for conjugation and a Cy5 fluorophore for detection in the far-red spectrum. However, to ensure the highest sensitivity and clarity in imaging, a critical evaluation of its performance against other available probes is essential.

Performance Comparison of Far-Red Alkyne Probes

FeatureThis compoundAlexa Fluor 647 AlkyneiFluor 647 AlkyneDyLight 650 Alkyne
Excitation Max (nm) ~649~650~649~652
Emission Max (nm) ~670~668~664~672
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~250,000~270,000Not specified~250,000
Quantum Yield ~0.20~0.33Not specifiedNot specified
Relative Brightness GoodExcellentExcellentGood
Photostability ModerateHighHighHigh

Note: Molar extinction coefficient and quantum yield are for the parent fluorophores and may vary slightly for the alkyne derivatives.

Key Insights:

  • Brightness: Alexa Fluor 647 and iFluor 647 dyes are generally reported to be significantly brighter than Cy5.[1] This is a result of both a high molar extinction coefficient and a higher quantum yield. Increased brightness directly contributes to a stronger signal in imaging experiments.

  • Photostability: Cy5 is known to be more susceptible to photobleaching compared to Alexa Fluor 647 and iFluor 647.[1] In experiments requiring long exposure times or time-lapse imaging, the superior photostability of the alternatives will result in a more stable signal and a better overall signal-to-noise ratio. One study demonstrated that after prolonged exposure, Alexa Fluor 647 retained approximately 80% of its initial fluorescence, whereas Cy5 retained only 55%.

  • PEG Linker: The PEG3 and PEG4 linkers on the this compound molecule enhance its water solubility and can reduce non-specific binding, which can contribute to a lower background signal. Similar PEGylated versions of alternative dyes are also available.

Experimental Workflow for Comparative Imaging

To rigorously compare the signal-to-noise ratio of different fluorescent alkyne probes in a cellular imaging context, the following experimental workflow is recommended.

G cluster_prep Cell Preparation & Metabolic Labeling cluster_click Click Chemistry Reaction cluster_imaging Image Acquisition & Analysis cell_culture Culture cells to optimal confluency azide_label Incubate cells with an azide-modified metabolic precursor (e.g., Azide-sugar, Azide-amino acid) cell_culture->azide_label wash1 Wash cells to remove excess precursor azide_label->wash1 fix_perm Fix and permeabilize cells wash1->fix_perm probe_incubation Incubate separate cell populations with equimolar concentrations of each fluorescent alkyne probe (e.g., this compound, AF647-alkyne, etc.) in a copper-catalyzed reaction buffer fix_perm->probe_incubation wash2 Wash cells to remove unbound probe probe_incubation->wash2 imaging Image cells under identical conditions (laser power, exposure time, etc.) wash2->imaging roi Define regions of interest (ROIs) for specific signal and background imaging->roi snr_calc Calculate Signal-to-Noise Ratio (SNR) for each probe roi->snr_calc data_comparison data_comparison snr_calc->data_comparison Compare SNR values

Figure 1. Experimental workflow for comparing the signal-to-noise ratio of fluorescent alkyne probes.

Detailed Experimental Protocols

1. Cell Culture and Metabolic Labeling:

  • Cell Seeding: Seed your chosen cell line onto glass-bottom imaging dishes at a density that will result in 60-70% confluency at the time of the experiment.

  • Metabolic Incorporation: Introduce the azide-modified metabolic precursor to the cell culture medium. The concentration and incubation time will depend on the specific precursor and cell line and should be optimized. For example, for labeling glycoproteins, incubate cells with an azide-modified sugar (e.g., Ac4ManNAz) for 24-48 hours.

  • Washing: After incubation, gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove any unincorporated precursor.

2. Fixation, Permeabilization, and Click Chemistry:

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS, then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Prepare the click reaction cocktail immediately before use. For each fluorescent probe to be tested, prepare a separate reaction mix. A typical reaction cocktail for a single well includes:

    • 1 µM of the alkyne-functionalized fluorescent probe (e.g., this compound)

    • 1 mM CuSO₄

    • 10 mM sodium ascorbate (B8700270) (freshly prepared)

    • 100 µM TBTA or other copper ligand

    • PBS to the final volume

  • Incubation: Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove unbound fluorescent probe. Perform a final wash with PBS.

3. Image Acquisition and Analysis:

  • Imaging: Mount the samples on a fluorescence microscope equipped with appropriate laser lines and emission filters for the far-red dyes (e.g., 633 nm or 647 nm excitation and a 660-700 nm emission filter). It is critical to use the exact same acquisition settings (laser power, exposure time, detector gain) for all samples to ensure a fair comparison.

  • Region of Interest (ROI) Selection: For each image, define at least two types of ROIs:

    • Signal ROIs: Areas within the cells that show specific fluorescent labeling.

    • Background ROIs: Areas within the image that do not contain cells or specific labeling.

  • Signal-to-Noise Ratio (SNR) Calculation: The SNR can be calculated using the following formula:

    SNR = (Mean intensity of Signal ROI - Mean intensity of Background ROI) / Standard deviation of Background ROI

    Calculate the average SNR from multiple ROIs and multiple images for each fluorescent probe.

Conclusion

While this compound is a viable option for bioorthogonal imaging, the available data on its core fluorophore suggests that alternatives such as Alexa Fluor 647 Alkyne and iFluor 647 Alkyne are likely to provide a superior signal-to-noise ratio due to their enhanced brightness and photostability. For imaging applications where maximizing sensitivity and obtaining high-contrast images are critical, these alternatives should be strongly considered. The provided experimental protocol offers a robust framework for researchers to perform their own in-house comparisons and select the optimal probe for their specific experimental needs.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N-PEG3-N'-(propargyl-PEG4)-Cy5 is critical for maintaining a secure research environment and ensuring environmental protection. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety principles and information regarding the disposal of its constituent chemical groups: polyethylene (B3416737) glycol (PEG), propargyl groups, and cyanine (B1664457) (Cy5) dyes.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory. When handling this compound, wear appropriate PPE, including:

  • Safety goggles or a face shield to protect from splashes.[4]

  • Chemical-resistant gloves (nitrile or neoprene).[5]

  • A lab coat to prevent skin contact.[4]

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any potential aerosols or dust.[5][6]

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: In the absence of a specific SDS, this compound and any materials contaminated with it (e.g., pipette tips, gloves, bench paper) must be disposed of as hazardous chemical waste.[2][3]

  • Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[7][8] Incompatible chemicals can react violently or produce toxic gases.[7] Specifically, keep this waste separate from strong acids, bases, and oxidizing agents.[7]

2. Containerization:

  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container.[2][8] Plastic containers are often preferred.[2] The original product container, if in good condition, can be a suitable choice for waste accumulation.[7][9]

  • Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[2][3]

3. Labeling:

  • Label Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2] Include the date when waste was first added to the container. Your institution may have specific labeling requirements.

4. Storage:

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation.[2][7]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

5. Disposal Request:

  • Contact EHS for Pickup: Once the container is full or has reached the accumulation time limit set by your institution (often up to 12 months as long as accumulation limits are not exceeded), contact your EHS department to arrange for a hazardous waste pickup.[2][7] Do not dispose of this chemical down the drain or in regular trash.[3][10]

Disposal of Empty Containers

An empty container that held this compound must also be managed carefully.

  • Triple Rinsing: If the compound is classified as an acutely toxic chemical (a "P-listed" waste), the empty container must be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).[3]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[3][9]

  • Deface Label: After rinsing, deface or remove the original label from the container before disposing of it as regular, non-hazardous waste (e.g., in the trash or recycling, as per institutional policy).[3][9]

Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: The propargyl group can be flammable, so eliminate all nearby ignition sources.[11][12]

  • Absorb Spill: Use a non-combustible absorbent material like sand, earth, or a universal absorbent pad to contain and absorb the spill.[4][12]

  • Collect and Dispose: Carefully collect the contaminated absorbent material and place it in a labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), and collect the cleaning materials for disposal as hazardous waste.[9]

Chemical Component Hazard Profile

Chemical ComponentPotential HazardsDisposal Considerations
Polyethylene Glycol (PEG) Generally considered low toxicity and biodegradable.[1][13] However, it can affect the biological and chemical oxygen demand in wastewater treatment.[13]While pure PEG is often not classified as hazardous, when part of a larger, more complex molecule, the entire compound's properties must be considered.[1][13]
Propargyl Group Propargyl alcohol is flammable, reactive, and can be toxic.[4][11] It is a skin and eye irritant.[4][11]The presence of this group suggests the compound should be handled as flammable and reactive waste.[11]
Cyanine 5 (Cy5) Dye Cyanine dyes can be toxic. Some may be irritants.[14] They should not be released into the environment.[15]Waste containing cyanine dyes should be collected for hazardous waste disposal.[14][15] Do not dispose of down the drain.[15]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G Disposal Workflow for this compound start Start: Handling This compound Waste wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe spill Spill Occurs start->spill consult_sds Consult Safety Data Sheet (SDS) treat_as_hazardous Treat as Hazardous Waste consult_sds->treat_as_hazardous SDS Unavailable or Indicates Hazard segregate Segregate from Other Waste Streams treat_as_hazardous->segregate wear_ppe->consult_sds containerize Collect in Labeled, Compatible, Closed Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store request_pickup Contact EHS for Hazardous Waste Pickup store->request_pickup empty_container Container is Empty store->empty_container spill->consult_sds No spill_procedure Follow Spill Management Protocol: 1. Alert & Evacuate 2. Control Ignition Sources 3. Absorb with Inert Material 4. Collect as Hazardous Waste 5. Decontaminate Area spill->spill_procedure Yes spill_procedure->containerize empty_container->request_pickup No (Container is Full) rinse Triple-Rinse with Appropriate Solvent empty_container->rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate deface_label Deface Label collect_rinsate->deface_label dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-PEG3-N'-(propargyl-PEG4)-Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of N-PEG3-N'-(propargyl-PEG4)-Cy5, a PEG-based PROTAC linker containing a Cy5 fluorescent dye. Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesChemical-resistant nitrile or neoprene gloves.[1][4] Double gloving is recommended.[5] Change gloves immediately if contaminated.[6]
Eye Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]
Face Protection Face ShieldA face shield should be worn over safety glasses or goggles when there is a risk of splashing.[4][7]
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat made of a low-permeability material.[4][5]
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling the powder form to avoid inhalation.[1][7] A chemical cartridge respirator may be necessary for large spills.[6]
Foot Protection Closed-toe ShoesShoes that fully cover the feet are required in the laboratory.[4]

Operational Plan: Step-by-Step Handling Procedures

Follow these steps to ensure the safe handling of this compound during laboratory operations.

  • Preparation and Area Setup :

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound or preparing stock solutions.[8][9]

    • Ensure that an eyewash station and safety shower are readily accessible.[8][9]

    • Cover the work surface with absorbent, disposable bench paper.[1]

  • Handling the Compound :

    • Before use, visually inspect the container for any damage or leaks.

    • When weighing the solid compound, do so in a fume hood to minimize inhalation of any airborne particles.[10]

    • To prepare solutions, add the solvent to the solid compound slowly to avoid splashing.

  • During Use :

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the laboratory area.[3]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the compound.[10]

    • Clean the work area and any equipment used, disposing of contaminated materials as outlined in the disposal plan.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_weigh Weigh Solid in Fume Hood prep_area->handle_weigh Proceed to handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_use Perform Experimental Procedure handle_dissolve->handle_use cleanup_decontaminate Decontaminate Work Area & Equipment handle_use->cleanup_decontaminate Procedure complete cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste :

    • Dispose of the compound and any solutions containing it as chemical waste in accordance with federal, state, and local regulations.

    • Collect all waste in a clearly labeled, sealed, and appropriate waste container.

    • Do not pour cyanine (B1664457) dye solutions down the drain.[1]

  • Contaminated Materials :

    • All disposable items that have come into contact with the chemical, such as gloves, bench paper, and pipette tips, should be collected in a designated hazardous waste container.

    • Contaminated reusable glassware should be decontaminated by rinsing with an appropriate solvent, and the rinsate collected as chemical waste.

  • Spill Cleanup :

    • In case of a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and collect it in a sealed container for disposal as chemical waste.[11]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal waste_chem Unused Chemical & Solutions collect_container Collect in Labeled, Sealed Hazardous Waste Container waste_chem->collect_container waste_consumables Contaminated Consumables (Gloves, Tips) waste_consumables->collect_container waste_spill Spill Cleanup Material waste_spill->collect_container dispose_EHS Arrange for Pickup by Environmental Health & Safety (EHS) collect_container->dispose_EHS

Caption: Disposal Pathway for this compound Waste.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。